3,5-Dimethylpyrazine-2-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
3,5-dimethylpyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-3-8-6(7(10)11)5(2)9-4/h3H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTHZBYYZUTCNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40700239 | |
| Record name | 3,5-Dimethylpyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946493-27-2 | |
| Record name | 3,5-Dimethylpyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure of 3,5-Dimethylpyrazine-2-carboxylic Acid
For the attention of: Researchers, scientists, and drug development professionals
Abstract
Pyrazine derivatives are fundamental scaffolds in medicinal chemistry, lauded for their diverse pharmacological activities. Among these, 3,5-Dimethylpyrazine-2-carboxylic acid serves as a crucial building block for several active pharmaceutical ingredients. While its molecular structure is well-defined, a definitive single-crystal X-ray diffraction study remains elusive in the public domain. This technical guide, therefore, provides a comprehensive, predictive analysis of its crystalline state. We delve into established synthesis and crystallization protocols, offer a detailed theoretical exploration of its likely crystal packing and supramolecular architecture based on known pyrazinic acid crystal behaviors, and outline the spectroscopic techniques essential for its characterization. This document is intended to serve as a foundational resource for researchers engaged in the solid-state chemistry and drug development of pyrazine-based compounds.
Introduction: The Significance of Pyrazine Carboxylic Acids in Drug Discovery
The pyrazine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 4, is a privileged structure in drug design. Its derivatives exhibit a wide spectrum of biological activities, including but not limited to, antiviral, antibacterial, and anticancer properties. The addition of a carboxylic acid moiety, as seen in this compound, introduces a key functional group capable of forming strong hydrogen bonds, which is pivotal for molecular recognition at biological targets and for the formation of stable crystalline lattices. Understanding the three-dimensional arrangement of molecules in the solid state is paramount in drug development, as it governs critical physicochemical properties such as solubility, stability, and bioavailability.
Synthesis and Crystallization
The reliable synthesis of high-purity this compound is the prerequisite for any subsequent structural and biological studies. The most prevalent synthetic route involves the selective oxidation of one of the methyl groups of 2,5-dimethylpyrazine.
Synthetic Protocol: Selective Oxidation
A common and effective method for the synthesis is the oxidation of 2,5-dimethylpyrazine using a strong oxidizing agent like potassium permanganate (KMnO₄)[1][2]. The selectivity of the mono-oxidation is a critical aspect of this synthesis, as over-oxidation can lead to the formation of pyrazine-2,5-dicarboxylic acid as a by-product[2].
Experimental Protocol:
-
Reaction Setup: To a solution of 2,5-dimethylpyrazine in water, an aqueous solution of potassium permanganate is added dropwise. The reaction is typically performed at an elevated temperature (e.g., 50-80°C)[1]. The molar ratio of the reactants is carefully controlled to favor mono-oxidation[2].
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is filtered to remove the manganese dioxide (MnO₂) precipitate. The filtrate is then acidified (e.g., with HCl) to a pH of 1.0-4.0 to precipitate the carboxylic acid[3].
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system, such as water or an alcohol-water mixture.
Causality Behind Experimental Choices: The use of an aqueous medium and controlled temperature is crucial for managing the exothermicity of the oxidation reaction and for enhancing the selectivity towards the desired product. The final acidification step is necessary to protonate the carboxylate salt, rendering it insoluble for isolation.
Single Crystal Growth
Obtaining single crystals suitable for X-ray diffraction is an empirical science that often requires screening various conditions. For pyrazine carboxylic acids, slow evaporation from a suitable solvent is a commonly employed technique.
Experimental Protocol:
-
Solvent Selection: A solvent or solvent system in which the compound has moderate solubility is chosen. Ethanol, methanol, or acetone-water mixtures are good starting points.
-
Solution Preparation: A saturated or near-saturated solution of the purified this compound is prepared at a slightly elevated temperature to ensure complete dissolution.
-
Crystallization: The solution is filtered to remove any particulate matter and then allowed to stand undisturbed in a loosely covered container. Slow evaporation of the solvent over several days to weeks can yield high-quality single crystals.
Self-Validating System: The quality of the resulting crystals should be initially assessed under a microscope for well-defined facets and lack of twinning. The ultimate validation is their performance in a single-crystal X-ray diffractometer.
Predicted Crystal Structure and Supramolecular Analysis
In the absence of an experimentally determined structure, we can predict the crystal packing of this compound by analyzing the known crystal structures of analogous compounds. The supramolecular assembly will be dictated by the interplay of hydrogen bonds involving the carboxylic acid group and the pyrazine nitrogen atoms.
Dominant Supramolecular Synthons
The study of pyrazine carboxylic acids has revealed recurrent and predictable hydrogen bonding patterns, known as supramolecular synthons[4]. For pyrazine monocarboxylic acids, the most prominent interaction is the acid-pyridine heterodimer , formed by an O-H···N hydrogen bond between the carboxylic acid's hydroxyl group and a pyrazine nitrogen atom[4].
Another possibility, though less common in the presence of a basic nitrogen atom, is the acid-acid homodimer , where two carboxylic acid groups form a cyclic motif with two O-H···O hydrogen bonds.
Predicted Crystal Packing
Given the molecular structure of this compound, the carboxylic acid group is sterically hindered by the adjacent methyl group at position 3. This steric hindrance might influence the formation of the typical planar acid-acid dimer. Therefore, it is highly probable that the crystal structure will be dominated by the more sterically accessible O-H···N hydrogen bond, leading to the formation of chains or layers propagated by the acid-pyridine heterodimer. The second nitrogen atom of the pyrazine ring, not involved in the primary hydrogen bond, could then act as an acceptor for weaker C-H···N interactions, further stabilizing the three-dimensional network.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the molecular structure of the synthesized compound and provides insights that would corroborate a future crystal structure determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure in solution.
¹H NMR (in CDCl₃): The proton NMR spectrum is expected to show a singlet for the remaining pyrazine ring proton, and two singlets for the two non-equivalent methyl groups. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.
-
δ 8.64 (s, 1H): Pyrazine ring proton.[5]
-
δ 2.97 (s, 3H): Methyl group protons.[5]
-
δ 2.62 (s, 3H): Methyl group protons.[5]
¹³C NMR (in CDCl₃): The carbon NMR spectrum will show distinct signals for the carboxyl carbon, the four pyrazine ring carbons (three of which are quaternary), and the two methyl carbons.
-
δ 164.2: Carboxylic acid carbon.[5]
-
δ 154.7, 150.2, 148.8, 138.0: Pyrazine ring carbons.[5]
-
δ 23.6, 21.4: Methyl group carbons.[5]
| Assignment | ¹H NMR Chemical Shift (ppm) [5] | ¹³C NMR Chemical Shift (ppm) [5] |
| Pyrazine-H | 8.64 | - |
| -COOH | Broad singlet | 164.2 |
| Pyrazine-C | - | 154.7, 150.2, 148.8, 138.0 |
| -CH₃ | 2.97 | 23.6 |
| -CH₃ | 2.62 | 21.4 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is particularly useful for identifying functional groups and probing hydrogen bonding in the solid state.
-
~3400-2400 cm⁻¹ (broad): O-H stretching of the carboxylic acid, typically broad due to hydrogen bonding.
-
~1700 cm⁻¹: C=O stretching of the carboxylic acid. The position of this band is sensitive to the hydrogen bonding environment; a shift to lower wavenumbers compared to the free acid would indicate strong hydrogen bonding.
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the pyrazine ring.
-
~1300-1200 cm⁻¹: C-O stretching and O-H bending vibrations.
Experimental and Predictive Workflow
The comprehensive analysis of the crystal structure of this compound involves a synergistic approach combining synthesis, crystallization, spectroscopic analysis, and computational prediction.
Conclusion
While an experimentally determined crystal structure of this compound is not yet available in the public domain, a robust predictive analysis is possible based on the well-established principles of supramolecular chemistry and the known crystal structures of related pyrazine carboxylic acids. This guide provides a comprehensive framework for its synthesis, crystallization, and spectroscopic characterization. The predicted dominance of the acid-pyridine heterodimer synthon offers a strong hypothesis for the crystal packing of this important pharmaceutical intermediate. The protocols and analyses presented herein are intended to empower researchers in their efforts to further investigate the solid-state properties of this and related compounds, ultimately contributing to the development of new and improved pharmaceutical products.
References
- 1. CN1141299C - Method for preparing 5-methylpyrazine-2-carboxylic acid by one-step oxidation with KMnO4 - Google Patents [patents.google.com]
- 2. CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 3. CN100999502A - Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Google Patents [patents.google.com]
- 4. Recurrence of carboxylic acid-pyridine supramolecular synthon in the crystal structures of some pyrazinecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Biological Landscape of Pyrazine-2-Carboxylic Acids: A Focus on 3,5-Dimethylpyrazine-2-carboxylic acid
Foreword
The pyrazine moiety, a nitrogen-containing heterocyclic ring, represents a cornerstone in medicinal chemistry, lending its structural motif to a wide array of biologically active compounds.[1][2][3][4] From established pharmaceuticals to novel investigational agents, the pyrazine scaffold has demonstrated a remarkable versatility in engaging with biological targets. This technical guide delves into the biological activities associated with pyrazine-2-carboxylic acids and their derivatives, with a specific focus on the potential of 3,5-Dimethylpyrazine-2-carboxylic acid. While direct and extensive research on this particular molecule is emerging, its structural relationship to a class of compounds with known pharmacological properties warrants a thorough examination. This document is intended for researchers, scientists, and drug development professionals, providing a synthesis of current knowledge, field-proven experimental insights, and a forward-looking perspective on this promising chemical entity.
The Pyrazine-2-Carboxylic Acid Scaffold: A Privileged Structure in Drug Discovery
The pyrazine ring is a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions.[5] This arrangement imparts unique electronic properties that facilitate interactions with a multitude of biological targets, including enzymes and receptors.[2] The addition of a carboxylic acid group at the 2-position further enhances the molecule's potential for biological activity by providing a key site for hydrogen bonding and salt bridge formation, crucial interactions in many ligand-receptor binding events.
Pyrazine-2-carboxylic acid is the parent compound of this class and is notably the active metabolite of the first-line antitubercular drug, pyrazinamide.[6] This fundamental observation has spurred significant interest in the synthesis and biological evaluation of a vast number of derivatives, revealing a broad spectrum of pharmacological activities.
Biological Activities of Pyrazine-2-Carboxylic Acid Derivatives
The inherent biological activity of the pyrazine-2-carboxylic acid scaffold has been leveraged through the synthesis of numerous derivatives. These modifications, often involving substitutions on the pyrazine ring or derivatization of the carboxylic acid group, have led to the discovery of compounds with potent antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
The pyrazine core is a well-established pharmacophore in the development of antimicrobial agents. The prototypical example, pyrazinamide, underscores the potential of this class of compounds in combating infectious diseases.
-
Antitubercular Activity: A significant body of research has focused on the development of pyrazine-2-carboxylic acid derivatives as antitubercular agents. For instance, certain substituted 5-aroylpyrazine-2-carboxylic acid derivatives have shown promising activity against Mycobacterium tuberculosis.[7] Specifically, 5-(4-chlorobenzoyl)-pyrazine-2-carbothioamide demonstrated 90% inhibition against this bacterium.[7] Amide derivatives of substituted pyrazine-2-carboxylic acids have also been investigated, with some showing significant antituberculotic activity.[8]
-
Antifungal and Antibacterial Activity: Beyond mycobacteria, pyrazine derivatives have demonstrated efficacy against a range of other microbial pathogens. Thioamide derivatives of 5-aroylpyrazine-2-carboxylic acids have been shown to possess higher in vitro antimicrobial activity than their corresponding amides, with some compounds exhibiting potent antifungal effects against Trichophyton mentagrophytes.[7] Furthermore, novel pyrazine-2-carboxylic acid derivatives incorporating piperazine moieties have exhibited good antimicrobial activity against a panel of clinical isolates including E. coli, P. aeruginosa, B. subtilis, S. aureus, and C. albicans.[9]
Anticancer Activity
The pyrazine scaffold is increasingly recognized for its potential in the development of anticancer therapeutics.[10] Pyrazine derivatives have been shown to exert cytotoxic effects against various cancer cell lines through diverse mechanisms of action.
-
Kinase Inhibition: Many pyrazine-based anticancer agents function by inhibiting kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[11] These small molecules typically bind to the ATP-binding pocket of the target kinase, interfering with its function.[11]
-
Cytotoxicity and Apoptosis Induction: Studies on chalcone-pyrazine hybrids have revealed compounds with potent inhibitory effects on cancer cell lines such as BEL-7402, with some derivatives inducing apoptosis.[3] Transition metal complexes of 3-aminopyrazine-2-carboxylic acid have also displayed significant anticancer activity against Ehrlich ascites tumor cells.[12]
Anti-inflammatory Potential
Chronic inflammation is a key driver of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Pyrazine-containing compounds have emerged as promising candidates in this area.[1][2]
-
Modulation of Inflammatory Pathways: Pyrazine derivatives can influence key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated during inflammation.[2] By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of pain and swelling.[2] Additionally, some pyrazine derivatives have been shown to suppress the production of nitric oxide (NO), another important inflammatory mediator.[3]
This compound: A Metabolite with Untapped Potential
While a large body of research exists for various pyrazine-2-carboxylic acid derivatives, direct studies on the biological activity of this compound are limited. However, its presence as a major metabolite of 2,3,5-trimethylpyrazine found in human urine after coffee consumption is a significant finding.[13] This confirms that the compound is formed and circulates in biological systems, making the investigation of its intrinsic biological activities a compelling area for future research.
Based on the structure-activity relationships of related pyrazine derivatives, it is plausible that this compound may possess some of the biological activities discussed above. The presence of the pyrazine-2-carboxylic acid core suggests potential for antimicrobial and anticancer activities. The methyl substitutions at the 3 and 5 positions will influence the molecule's lipophilicity and steric properties, which could in turn modulate its interaction with biological targets.
Experimental Protocols for Biological Evaluation
To rigorously assess the biological potential of this compound and its derivatives, a series of well-established in vitro assays are recommended. The following protocols provide a starting point for researchers in the field.
In Vitro Antimicrobial Susceptibility Testing
The broth microdilution method is a standard assay for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[8][14]
Protocol: Broth Microdilution Assay
-
Preparation of Microbial Inoculum: Aseptically transfer a few colonies of the test microorganism into a sterile broth and incubate to achieve a logarithmic growth phase. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation and Incubation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (microorganism with a known antibiotic) and negative (broth only) controls. Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[15]
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In Vitro Anti-inflammatory Assay
The Griess assay for nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common method to screen for anti-inflammatory activity.
Protocol: Nitric Oxide (NO) Production Assay
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.
-
Griess Reagent Addition: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite (a stable product of NO) in the supernatant.
Data Summary and Visualization
To facilitate the comparison of biological activity data, results should be presented in a clear and structured format.
Table 1: Hypothetical Biological Activity Data for Pyrazine Derivatives
| Compound | Target/Cell Line | Assay | IC50/MIC (µM) | Reference |
| 5-(4-chlorobenzoyl)-pyrazine-2-carbothioamide | M. tuberculosis | Inhibition Assay | - (90% inhibition) | [7] |
| 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | M. tuberculosis | MIC | 6.25 µg/mL | [16] |
| Chalcone-Pyrazine Derivative 48 | BEL-7402 | MTT Assay | 10.74 | [17] |
| This compound | - | - | Data not available | - |
Diagram 1: General Workflow for In Vitro Biological Activity Screening
Caption: A generalized workflow for the in vitro screening of a test compound.
Diagram 2: Potential Mechanism of Anti-inflammatory Action
Caption: Putative anti-inflammatory mechanism of pyrazine derivatives.
Future Directions and Conclusion
The pyrazine-2-carboxylic acid scaffold remains a fertile ground for the discovery of new therapeutic agents. While the biological activities of many of its derivatives are well-documented, this compound represents a largely unexplored entity. Its confirmed presence as a human metabolite makes it a particularly intriguing candidate for further investigation.
Future research should focus on the systematic evaluation of this compound in a battery of in vitro and in vivo models to elucidate its potential antimicrobial, anticancer, and anti-inflammatory properties. A thorough investigation of its mechanism of action and structure-activity relationships will be crucial for guiding the design of more potent and selective analogs. The synthesis of a focused library of related compounds, varying the substituents on the pyrazine ring, could provide valuable insights into the key structural features required for optimal biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. ieasrj.com [ieasrj.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Showing Compound 2-Ethyl-3,5-dimethylpyrazine (FDB020021) - FooDB [foodb.ca]
- 6. 2-Pyrazinecarboxylic acid | C5H4N2O2 | CID 1047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Substituted 5-aroylpyrazine-2-carboxylic acid derivatives: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjpbcs.com [rjpbcs.com]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 3,5-Dimethylpyrazine-2-carboxylic Acid
This guide provides a comprehensive technical overview of the spectroscopic data for 3,5-Dimethylpyrazine-2-carboxylic acid, a significant heterocyclic compound identified as a key metabolite of the flavor component 2,3,5-trimethylpyrazine found in foods like roasted coffee.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering in-depth analysis and field-proven insights into its structural elucidation through modern spectroscopic techniques.
Molecular Structure and Spectroscopic Relevance
This compound (C₇H₈N₂O₂) is an aromatic heterocyclic compound. Its structure, featuring a pyrazine ring substituted with two methyl groups and a carboxylic acid group, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, quantification, and the study of its metabolic pathways. The strategic application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy provides a complete picture of its molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) reveals the electronic environment of hydrogen atoms in the molecule. The spectrum of this compound is characterized by its simplicity, owing to the molecule's structure.
Table 1: ¹H NMR Spectroscopic Data for this compound [1][2][4]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.64 | Singlet (s) | 1H | Pyrazine C6-H |
| 2.97 | Singlet (s) | 3H | Carboxyl C2-CH₃ (ortho) |
| 2.62 | Singlet (s) | 3H | Pyrazine C5-CH₃ |
Expertise & Insights: The downfield chemical shift of the C6-H proton (8.64 ppm) is a direct consequence of the deshielding effect of the two electronegative nitrogen atoms within the aromatic pyrazine ring.[5] The absence of splitting (singlet multiplicity) for all signals confirms the absence of adjacent, non-equivalent protons. The methyl group at the C2 position (2.97 ppm), being ortho to the electron-withdrawing carboxylic acid, is slightly more deshielded than the methyl group at the C5 position (2.62 ppm).
¹³C NMR Spectroscopy
Carbon NMR (¹³C NMR) provides information on the carbon skeleton of the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound [1][2][4]
| Chemical Shift (δ, ppm) | Assignment |
| 164.2 | Carboxylic Acid (C=O) |
| 154.7 | Pyrazine C5 |
| 150.2 | Pyrazine C3 |
| 148.8 | Pyrazine C2 |
| 138.0 | Pyrazine C6 |
| 23.6 | Methyl C (from C2) |
| 21.4 | Methyl C (from C5) |
Expertise & Insights: The chemical shifts of the ring carbons are in the aromatic region, with the carbons adjacent to nitrogen atoms (C2, C3, C5) appearing at lower field strengths due to electronegativity. The carboxylic acid carbonyl carbon is characteristically found at the most downfield position (164.2 ppm).[6]
Experimental Protocol for NMR Analysis
A robust and reproducible NMR analysis is predicated on meticulous sample preparation and parameter optimization.
Workflow for NMR Data Acquisition
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Trustworthiness through Self-Validation: The choice of deuterated chloroform (CDCl₃) as a solvent is standard for many organic molecules due to its good dissolving power and relatively simple residual solvent signal.[3] The consistency between the ¹H and ¹³C data provides a self-validating system. For instance, the presence of three distinct proton environments and seven unique carbon environments perfectly matches the molecular structure of this compound. Advanced 2D NMR techniques like HSQC and HMBC could be employed to further confirm the C-H connectivities if the structure were unknown.[7]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental formula of a compound, and for gaining structural insights through fragmentation analysis.[4]
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, which is critical for determining the elemental composition.
Table 3: High-Resolution Mass Spectrometry Data for this compound [1][2]
| Ion | Calculated m/z | Observed m/z | Technique |
| [M+H]⁺ (C₇H₉N₂O₂⁺) | 153.0664 | 153.0667 | LC-TOF-MS |
Expertise & Insights: The use of a soft ionization technique like Electrospray Ionization (ESI), coupled with a Time-of-Flight (TOF) analyzer, allows for the gentle ionization of the molecule, primarily forming the protonated species [M+H]⁺.[8] The excellent agreement between the calculated and observed mass-to-charge ratio (m/z) with an error of just a few parts per million (ppm) provides high confidence in the elemental formula C₇H₈N₂O₂.[9]
Tandem Mass Spectrometry (MS/MS)
MS/MS analysis involves the fragmentation of a selected precursor ion (in this case, m/z 153.1) to generate product ions, which reveal structural details.
Table 4: MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound [1][2]
| Precursor Ion (m/z) | Product Ions (m/z) | Relative Abundance | Plausible Neutral Loss |
| 153.1 | 135.0 | 12% | H₂O (18 Da) |
| 153.1 | 109.0 | 7% | CO₂ (44 Da) |
| 153.1 | 107.0 | 28% | H₂O + CO (46 Da) |
Expertise & Insights: The fragmentation pattern is consistent with the structure of a carboxylic acid. The loss of water (18 Da) from the protonated molecule is a common fragmentation pathway for carboxylic acids.[10][11] The loss of carbon dioxide (44 Da) via decarboxylation is also a characteristic fragmentation.[10] The combination of these fragmentation patterns provides strong evidence for the presence of the carboxylic acid functional group attached to the dimethylpyrazine core.
Workflow for LC-MS/MS Analysis
Caption: Typical workflow for structural analysis by LC-MS/MS.
Vibrational Spectroscopy (FTIR)
Table 5: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3000-2500 | O-H stretch (broad) | Carboxylic Acid |
| ~2950-2850 | C-H stretch | Methyl groups |
| ~1710-1680 | C=O stretch | Carboxylic Acid Dimer |
| ~1600-1450 | C=C and C=N ring stretches | Pyrazine Ring |
| ~1300 | O-H in-plane bend / C-O stretch | Carboxylic Acid |
Expertise & Insights: The most telling feature in the IR spectrum would be the very broad O-H stretching band from 2500-3000 cm⁻¹, which is characteristic of the hydrogen-bonded dimer of a carboxylic acid.[13] This would overlap with the C-H stretching vibrations of the methyl groups. A strong carbonyl (C=O) absorption around 1700 cm⁻¹ is also a definitive indicator of the carboxylic acid group. The pyrazine ring itself will contribute to several bands in the 1600-1450 cm⁻¹ region.[1][12]
UV-Visible Spectroscopy
The electronic absorption spectrum of this compound is expected to show absorptions characteristic of aromatic N-heterocyclic compounds.
Expertise & Insights: Pyrazine and its derivatives typically exhibit two main types of electronic transitions in the UV-Vis region:[14]
-
n → π* Transitions: These are lower energy (longer wavelength, ~300-350 nm) transitions involving the promotion of an electron from a non-bonding orbital (the lone pair on a nitrogen atom) to an anti-bonding π* orbital. These bands are typically of low intensity.
-
π → π* Transitions: These higher energy (shorter wavelength, ~250-280 nm) transitions involve the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. These bands are generally much more intense.
The presence of the carboxylic acid and methyl substituents will cause slight shifts (either bathochromic or hypsochromic) in the positions of these absorption maxima compared to unsubstituted pyrazine, but the overall pattern is expected to be retained.[15] The analysis of solvent effects can be a powerful tool: n → π* transitions typically exhibit a blue shift (hypsochromic shift) in polar solvents, while π → π* transitions often show a red shift (bathochromic shift).[14]
Conclusion
The structural characterization of this compound is comprehensively achieved through a synergistic application of modern spectroscopic techniques. NMR spectroscopy provides the definitive carbon-hydrogen framework, while high-resolution mass spectrometry confirms the elemental composition and offers structural clues through fragmentation. Although specific experimental IR and UV-Vis spectra are not detailed here, a solid predictive analysis based on known data for related compounds allows for the confident assignment of key vibrational and electronic transitions. The protocols and interpretive logic presented in this guide form a robust framework for the analysis of this molecule and other related heterocyclic compounds in research and development settings.
References
- 1. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. [jstage.jst.go.jp]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]
- 5. modgraph.co.uk [modgraph.co.uk]
- 6. arkat-usa.org [arkat-usa.org]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. [jstage.jst.go.jp]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. chemistry.montana.edu [chemistry.montana.edu]
- 15. pyrazine derivatives evaluated: Topics by Science.gov [science.gov]
Physical and chemical properties of 3,5-Dimethylpyrazine-2-carboxylic acid
An In-depth Technical Guide to 3,5-Dimethylpyrazine-2-carboxylic Acid
Introduction
This compound is a heterocyclic organic compound of significant interest to researchers in flavor science and drug development. As a prominent metabolite of 2,3,5-trimethylpyrazine, a key flavor compound formed during the Maillard reaction in roasted foods like coffee, its study provides insights into human metabolism of dietary compounds[1][2][3]. Furthermore, the pyrazine-carboxylic acid scaffold is a valuable pharmacophore, with related molecules serving as intermediates in the synthesis of drugs for treating diabetes and high cholesterol[4][5][6]. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, intended for researchers, scientists, and drug development professionals.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound determine its behavior in biological and chemical systems. These properties are essential for designing experimental protocols, developing analytical methods, and predicting its pharmacokinetic profile.
Summary of Core Properties
A compilation of the key identifiers and properties for this compound is presented below for quick reference.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 946493-27-2 | [7] |
| Molecular Formula | C₇H₈N₂O₂ | [1][7] |
| Molecular Weight | 152.15 g/mol | [1][7] |
| Physical Form | Expected to be a solid at room temperature | Inferred |
| Purity | Commercially available at ≥97% | [7] |
Solubility
Acidity (pKa)
The pKa value is critical for understanding the ionization state of the molecule at a given pH, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. An experimental pKa for this compound has not been reported. However, the pKa of the structurally similar 3-Methylpyrazine-2-carboxylic acid is approximately 3.6[9]. Given the electron-withdrawing nature of the pyrazine ring and the presence of the additional methyl group, the pKa of this compound is expected to be in a similar range, indicative of a moderately weak acid.
Spectroscopic Profile
The characterization and identification of this compound rely heavily on modern spectroscopic techniques. The following data has been reported in the literature, providing a definitive fingerprint for the molecule[1].
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (500 MHz, CDCl₃):
-
δ 8.64 (s, 1H): This singlet corresponds to the lone proton on the pyrazine ring (H-6), deshielded by the adjacent nitrogen atoms and the carboxylic acid group.
-
δ 2.97 (s, 3H): This singlet is assigned to the protons of the methyl group at the C-3 position.
-
δ 2.62 (s, 3H): This singlet corresponds to the protons of the methyl group at the C-5 position.
-
-
¹³C NMR (125 MHz, CDCl₃):
-
δ 164.2: Carbonyl carbon of the carboxylic acid group.
-
δ 154.7, 150.2, 148.8, 138.0: Aromatic carbons of the pyrazine ring.
-
δ 23.6, 21.4: Carbons of the two methyl groups.
-
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (LC-TOF-MS):
-
Calculated m/z: 153.0664 [M+H]⁺ for C₇H₉N₂O₂⁺
-
Observed m/z: 153.0667 [M+H]⁺
-
-
Tandem Mass Spectrometry (MS/MS) Fragments (ESI+):
-
153.1 (100%): The parent ion [M+H]⁺.
-
135.0: Corresponds to the loss of H₂O from the parent ion.
-
107.0: Likely corresponds to the subsequent loss of CO (carbonyl group).
-
Synthesis and Reactivity
Synthesis Pathway
This compound can be synthesized from its corresponding alcohol, 3,5-Dimethyl-2-pyrazinemethanol[1]. This transformation is a standard oxidation reaction.
References
- 1. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. journals.asm.org [journals.asm.org]
- 5. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 6. Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]
- 7. This compound-946493-27-2 - Thoreauchem [thoreauchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 3-Methylpyrazine-2-Carboxylic Acid | Properties, Uses, Safety, Suppliers & Quality Standards - China Chemical Manufacturer [chemheterocycles.com]
An In-Depth Technical Guide to 3,5-Dimethylpyrazine-2-carboxylic Acid: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethylpyrazine-2-carboxylic acid is a heterocyclic organic compound that has garnered significant interest in various scientific fields, from flavor chemistry to pharmacology. Its presence as a key metabolite of 2,3,5-trimethylpyrazine, a prominent flavor component in roasted foods like coffee, underscores its biological relevance.[1] This guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of this compound, offering valuable insights for researchers and professionals in drug development and related disciplines.
Historical Context: The Dawn of Pyrazine Chemistry
Modern Synthesis and Characterization
A reliable and well-documented method for the synthesis of this compound involves the oxidation of its corresponding alcohol, 3,5-dimethyl-2-pyrazinemethanol. This contemporary protocol provides a high-purity product suitable for research and development purposes.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from modern synthetic methodologies and provides a clear pathway to obtain the target compound.
Step 1: Synthesis of 3,5-Dimethyl-2-pyrazinemethanol
The precursor alcohol is synthesized from 2,3,5-trimethylpyrazine.
-
Reaction: 2,3,5-Trimethylpyrazine is oxidized to a mixture of isomeric pyrazinemethanols.
-
Procedure:
-
2,3,5-Trimethylpyrazine is slowly added to glacial acetic acid at 0 °C.
-
The mixture is allowed to reach room temperature and then treated with 30% hydrogen peroxide.
-
The reaction mixture is heated and stirred, followed by the addition of more hydrogen peroxide.
-
After an extended stirring period, water is added, and the volume is reduced by evaporation. This is repeated multiple times.
-
The pH is adjusted to 9 with a saturated potassium carbonate solution.
-
The aqueous solution is extracted multiple times with dichloromethane (DCM).
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The resulting mixture of 3,6-dimethyl-2-pyrazinemethanol and 3,5-dimethyl-2-pyrazinemethanol is separated by flash chromatography.
-
Step 2: Oxidation to this compound
The isolated 3,5-dimethyl-2-pyrazinemethanol is then oxidized to the carboxylic acid.
-
Reaction: The primary alcohol is oxidized to a carboxylic acid using potassium permanganate.
-
Procedure:
-
3,5-Dimethyl-2-pyrazinemethanol is dissolved in distilled water.
-
An aqueous solution of potassium permanganate is added slowly with stirring.
-
After the addition is complete, stirring is continued.
-
The mixture is centrifuged to precipitate manganese dioxide.
-
The supernatant is collected and acidified with concentrated hydrochloric acid.
-
The acidified solution is extracted multiple times with DCM.
-
The combined organic layers are dried over anhydrous sodium sulfate and evaporated to yield this compound.[1]
-
Characterization Data
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
| Technique | Observed Data |
| ¹H NMR (500 MHz, CDCl₃) | δ 8.64 (s, 1H), 2.97 (s, 3H), 2.62 (s, 3H) |
| ¹³C NMR (125 MHz, CDCl₃) | δ 164.2, 154.7, 150.2, 148.8, 138.0, 23.6, 21.4 |
| LC-TOF-MS (m/z) | [M+H]⁺ calculated for C₇H₉N₂O₂: 153.0664; found: 153.0667 |
Table 1: Spectroscopic and spectrometric data for the characterization of this compound.[1]
Biological Significance and Applications
The primary known biological role of this compound is as a significant metabolite of 2,3,5-trimethylpyrazine. This precursor is a key flavor compound found in many roasted and fermented foods, most notably coffee. Human intervention studies have demonstrated that after the consumption of coffee, 2,3,5-trimethylpyrazine is metabolized in the body, with this compound being one of the quantitatively dominant metabolites excreted in urine.[1]
This metabolic link highlights the bioavailability of dietary pyrazines and their interaction with human metabolic pathways. The formation of this carboxylic acid derivative is a result of the in vivo oxidation of one of the methyl groups of the parent trimethylpyrazine.
Figure 1: Simplified metabolic pathway illustrating the conversion of dietary 2,3,5-trimethylpyrazine to this compound in the human body.
The broader class of pyrazine carboxylic acids and their derivatives have been investigated for a range of biological activities. For instance, pyrazinamide, an amide of pyrazinoic acid, is a first-line medication for the treatment of tuberculosis. This suggests that the pyrazine carboxylic acid scaffold is a promising starting point for the design and development of novel therapeutic agents.
Future Directions and Research Opportunities
The established role of this compound as a human metabolite opens up several avenues for future research:
-
Pharmacokinetic Studies: Detailed pharmacokinetic studies could elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its precursors.
-
Bioactivity Screening: Screening this compound and its derivatives for various biological activities, including antimicrobial and anticancer properties, could lead to the discovery of new drug candidates.
-
Flavor Science: A deeper understanding of the metabolic fate of flavor compounds like 2,3,5-trimethylpyrazine can provide insights into the sensory perception and potential physiological effects of different foods.
Conclusion
This compound, while being a structurally simple molecule, holds a significant position at the intersection of flavor chemistry and human metabolism. Its history is intertwined with the development of pyrazine chemistry, and modern synthetic methods have made it readily accessible for further investigation. As our understanding of the interplay between diet and human health deepens, the study of metabolites like this compound will undoubtedly continue to be an area of active and fruitful research.
References
An In-depth Technical Guide to 3,5-Dimethylpyrazine-2-Carboxylic Acid Derivatives and Analogs
Introduction
Pyrazine derivatives represent a significant class of N-heterocyclic compounds with broad applications in medicinal chemistry and materials science.[1] Among these, the 3,5-dimethylpyrazine-2-carboxylic acid scaffold has emerged as a privileged structure in the design of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, chemical properties, biological activities, and structure-activity relationships (SAR) of these compounds, intended for researchers, scientists, and professionals in drug development.
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, imparts unique physicochemical properties to molecules.[2] The presence of the carboxylic acid and dimethyl functionalities on this core structure provides multiple points for chemical modification, allowing for the fine-tuning of pharmacological and pharmacokinetic profiles. This versatility has led to the exploration of this compound derivatives in various therapeutic areas, most notably in the fight against tuberculosis.[3][4]
This document will delve into the established synthetic routes for accessing this chemical space, detail the analytical techniques for their characterization, and critically evaluate their biological significance with a focus on their mechanism of action and SAR.
I. Synthetic Methodologies
The synthesis of this compound and its derivatives can be achieved through several strategic pathways, often starting from commercially available pyrazine precursors. A common and effective method involves the selective oxidation of 2,5-dimethylpyrazine.[5]
Protocol 1: Synthesis of 5-Methylpyrazine-2-carboxylic Acid via Oxidation[5]
This protocol outlines a multi-step synthesis starting from 2,5-dimethylpyrazine.
Step 1: N-Oxidation
-
In a suitable reaction vessel, dissolve 2,5-dimethylpyrazine in water.
-
Add a catalytic amount of sodium tungstate and sulfuric acid.
-
Slowly add 30% hydrogen peroxide dropwise at 70°C over 2 hours.
-
Maintain the reaction at 70°C for an additional 6 hours to yield 2,5-dimethylpyrazine-1-oxide.
Step 2: Acetoxylation
-
Suspend the 2,5-dimethylpyrazine-1-oxide in acetic anhydride.
-
Heat the mixture to reflux for 10 hours.
-
Remove acetic anhydride and the generated acetic acid under reduced pressure to obtain 2-acetoxymethyl-5-methylpyrazine.
Step 3: Hydrolysis and Oxidation
-
To the 2-acetoxymethyl-5-methylpyrazine, add a solution of sodium hydroxide.
-
Control the temperature at 20-25°C while adding an aqueous solution of potassium permanganate dropwise.
-
Upon completion of the reaction, the desired 5-methylpyrazine-2-carboxylic acid is obtained after workup and purification.
Causality of Experimental Choices:
-
The initial N-oxidation deactivates one of the methyl groups towards oxidation, allowing for selective functionalization of the other.
-
The use of acetic anhydride in the second step facilitates a rearrangement to the acetoxymethyl intermediate.
-
Potassium permanganate is a strong oxidizing agent that effectively converts the acetoxymethyl group to a carboxylic acid. Careful temperature control is crucial to prevent over-oxidation and decomposition.
Diagram: Synthetic Workflow
Caption: Synthetic pathway for this compound.
Amide Derivatives
A significant number of biologically active analogs are amide derivatives of the parent carboxylic acid. These are typically synthesized through standard amide coupling reactions.
Protocol 2: Amide Coupling using T3P[6]
This protocol describes a general method for the synthesis of pyrazine-2-carboxamides.
Step 1: Reactant Preparation
-
Dissolve the substituted pyrazine-2-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane, DMF).
-
Add the desired piperazine or other amine derivative to the solution.
Step 2: Coupling Reaction
-
Add propylphosphonic anhydride (T3P) as a coupling reagent to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).
Step 3: Workup and Purification
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality of Experimental Choices:
-
T3P is a mild and efficient coupling reagent that minimizes side reactions and racemization (if applicable). It is often preferred over carbodiimide-based reagents for its ease of workup, as the byproducts are water-soluble.
-
The choice of solvent is critical to ensure the solubility of all reactants.
-
TLC monitoring is essential to determine the reaction endpoint and prevent the formation of degradation products.
II. Analytical Characterization
The structural elucidation and purity assessment of this compound derivatives are crucial for establishing structure-activity relationships. A combination of spectroscopic and chromatographic techniques is employed.
| Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR provide detailed information about the molecular structure, including the position and number of substituents on the pyrazine ring. 2D NMR techniques like HSQC and HMBC can confirm structural assignments.[3] |
| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the synthesized compounds.[6] |
| Infrared (IR) Spectroscopy | IR spectroscopy helps to identify key functional groups, such as the carboxylic acid (C=O and O-H stretches) and amide (C=O and N-H stretches) moieties.[7] |
| High-Performance Liquid Chromatography (HPLC) | HPLC is employed to assess the purity of the final compounds and for quantitative analysis.[5] |
| Melting Point | The melting point is a physical constant that can be used to identify a compound and assess its purity.[8] |
III. Biological Activities and Therapeutic Potential
Derivatives of pyrazine-2-carboxylic acid have demonstrated a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][9] The most notable application is in the treatment of tuberculosis.
Antitubercular Activity
Pyrazinamide (PZA), a simple amide of pyrazine-2-carboxylic acid, is a first-line drug for tuberculosis treatment.[3] PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[10][11] POA disrupts the membrane potential and inhibits trans-translation in Mycobacterium tuberculosis.[11]
Recent research has focused on developing POA analogs that can overcome PZA resistance, which often arises from mutations in the pyrazinamidase enzyme.[10] Structure-activity relationship studies have shown that substitutions at the 3, 5, and 6 positions of the pyrazine ring can significantly impact antimycobacterial activity.[10] For example, the introduction of alkylamino groups at the 3 and 5 positions of POA has been shown to increase potency.[10]
Antifungal and Antibacterial Activity
Several studies have reported the antifungal and antibacterial activities of pyrazine-2-carboxylic acid derivatives.[7][12] For instance, certain thioamide derivatives have shown promising activity against Trichophyton mentagrophytes.[12] The structure-activity relationships for these compounds suggest that the nature and position of substituents on the pyrazine ring are crucial for their antimicrobial efficacy.[7]
Mechanism of Action: A Focus on Antituberculars
The mechanism of action of PZA and its active form, POA, is multifaceted. A key target is the enzyme PanD, which is essential for coenzyme A biosynthesis in M. tuberculosis.[10] POA has been shown to induce the targeted degradation of PanD.[10]
Diagram: Proposed Mechanism of Pyrazinamide Action
Caption: Activation and mechanism of action of Pyrazinamide.
IV. Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on their chemical structure. Key SAR insights include:
-
Lipophilicity: Increased lipophilicity has been correlated with higher antitubercular activity in some series of pyrazine-2-carboxamides.[3][4]
-
Substituents on the Pyrazine Ring: The presence and position of substituents on the pyrazine ring are critical. For instance, alkylamino groups at the 3 and 5 positions of pyrazinoic acid can enhance potency against M. tuberculosis.[10]
-
Carboxylic Acid Bioisosteres: Replacement of the carboxylic acid group with bioisosteres has been explored, but often with limited success in improving antimycobacterial activity.[10]
-
Amide Substituents: The nature of the substituent on the amide nitrogen significantly influences the biological activity profile, including antimicrobial and photosynthesis-inhibiting effects.[4]
V. Future Directions
The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research efforts should focus on:
-
Rational Design: Utilizing computational tools and a deeper understanding of the target biology to design more potent and selective analogs.
-
Exploration of New Therapeutic Areas: Investigating the potential of these derivatives in other diseases, such as cancer and inflammatory disorders.
-
Development of Novel Synthetic Methodologies: Devising more efficient and environmentally friendly synthetic routes to access a wider range of chemical diversity.
VI. Conclusion
This compound and its derivatives are a versatile class of compounds with significant therapeutic potential. A thorough understanding of their synthesis, chemical properties, and biological activities is essential for the successful development of new drugs based on this scaffold. This guide has provided a comprehensive overview of the current state of knowledge in this field, offering valuable insights for researchers and drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Substituted 5-aroylpyrazine-2-carboxylic acid derivatives: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 3,5-Dimethylpyrazine-2-carboxylic Acid
This in-depth technical guide provides a comprehensive analysis of 3,5-Dimethylpyrazine-2-carboxylic acid, a significant heterocyclic compound often found in food chemistry and as a metabolite.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its structural elucidation through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Introduction
This compound (C₇H₈N₂O₂) is a substituted pyrazine derivative. Pyrazines are a class of aromatic heterocyclic compounds that are notable for their sensory properties and are commonly formed during the Maillard reaction in cooked foods.[1] The structural characterization of such molecules is paramount for understanding their biological activity, metabolic pathways, and potential applications in pharmaceutical and flavor chemistry. This guide will detail the experimental methodologies and data interpretation for the NMR and mass spectrometric analysis of this compound.
Molecular Structure and Isomerism
The unique arrangement of substituents on the pyrazine ring dictates the chemical and physical properties of this compound. Understanding its structure is the first step in interpreting its spectral data.
References
Methodological & Application
Synthesis of 3,5-Dimethylpyrazine-2-carboxylic acid from 2,5-dimethylpyrazine.
An In-Depth Guide to the Synthesis of 3,5-Dimethylpyrazine-2-carboxylic Acid
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of this compound, a key intermediate in pharmaceutical manufacturing, from the readily available precursor 2,5-dimethylpyrazine.[1][2] The core of this synthesis is the selective oxidation of one of the two methyl groups on the pyrazine ring. This guide elucidates the underlying reaction mechanism, offers a robust, step-by-step experimental protocol using potassium permanganate as the oxidant, and provides critical insights into process optimization, troubleshooting, and stringent safety procedures. Characterization data and visual workflow diagrams are included to support researchers and drug development professionals in achieving a high-purity, high-yield synthesis.
Introduction and Strategic Overview
Pyrazine derivatives are a cornerstone of medicinal chemistry, forming the structural backbone of numerous therapeutic agents. This compound is a particularly valuable building block, serving as a crucial intermediate in the synthesis of modern drugs such as the antidiabetic medication glipizide and the lipid-lowering agent acipimox.[3] The economic and procedural efficiency of synthesizing this intermediate is therefore of significant interest.
The most direct synthetic route involves the selective oxidation of 2,5-dimethylpyrazine. The primary challenge lies in achieving mono-oxidation, as the oxidizing agent can potentially oxidize both methyl groups to yield the byproduct pyrazine-2,5-dicarboxylic acid.[4] This guide focuses on a well-established and scalable method using potassium permanganate (KMnO₄), a powerful and cost-effective oxidizing agent, with an emphasis on controlling reaction conditions to maximize the yield of the desired monocarboxylic acid.
Reaction Mechanism: The Causality of Selective Oxidation
The oxidation of alkyl groups attached to an aromatic ring by potassium permanganate is a classic transformation in organic synthesis.[5] The reaction proceeds effectively at the benzylic position (the carbon atom directly attached to the aromatic ring) because the ring can stabilize the radical or ionic intermediates formed during the reaction. For the reaction to initiate, the benzylic carbon must possess at least one hydrogen atom.[5]
The mechanism, while complex and involving multiple steps, is understood to initiate via a hydrogen atom abstraction by the permanganate ion, forming a radical intermediate.[5][6] This is followed by a series of oxidation steps that ultimately cleave the benzylic C-H bonds and form a carboxylate group upon workup.
Key Mechanistic Considerations:
-
Oxidant Strength: Potassium permanganate is a very strong oxidizing agent. Under harsh conditions (high temperature, high concentration), it can lead to over-oxidation and even ring cleavage.[7]
-
Selectivity: Achieving selective mono-oxidation of 2,5-dimethylpyrazine is the primary challenge. The initial product, the potassium salt of this compound, is more electron-deficient than the starting material. This deactivation of the pyrazine ring provides a degree of selectivity, making the second methyl group less susceptible to oxidation than the first. However, this selectivity is not absolute, and careful control over stoichiometry and temperature is paramount to prevent the formation of pyrazine-2,5-dicarboxylic acid.[4]
-
Reaction Medium: The reaction is typically performed in an aqueous medium. In neutral or weakly alkaline solutions, permanganate (MnO₄⁻) is reduced to manganese dioxide (MnO₂), a solid brown precipitate.[6][8]
Detailed Experimental Protocol
This protocol is designed for a laboratory scale and is based on established methodologies.[9][10] Researchers should perform a thorough risk assessment before commencing any experimental work.
Materials and Equipment
| Reagents & Materials | Equipment |
| 2,5-Dimethylpyrazine (≥98%) | 1 L Three-neck round-bottom flask |
| Potassium Permanganate (KMnO₄) | Mechanical stirrer |
| Deionized Water | Heating mantle with temperature controller |
| Hydrochloric Acid (HCl), concentrated | Condenser |
| Dichloromethane (CH₂Cl₂) or other suitable extraction solvent | Dropping funnel |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Büchner funnel and flask |
| Acetone (for recrystallization) | pH meter or pH paper |
| Rotary evaporator |
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
In a well-ventilated fume hood, equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a condenser, and a dropping funnel.
-
Add 2,5-dimethylpyrazine (e.g., 10.8 g, 0.1 mol) and 400 mL of deionized water to the flask. Stir the mixture until the 2,5-dimethylpyrazine is fully dissolved.
-
-
Preparation of Oxidant Solution:
-
In a separate beaker, carefully dissolve potassium permanganate (e.g., 15.8 g, 0.1 mol) in 300 mL of warm (50-60°C) deionized water. Caution: Preparing KMnO₄ solution can be exothermic.
-
-
Controlled Oxidation:
-
Gently heat the 2,5-dimethylpyrazine solution to 50-60°C using a heating mantle.
-
Once the temperature is stable, begin the slow, dropwise addition of the potassium permanganate solution from the dropping funnel over a period of 2-3 hours.
-
Causality: A slow addition rate is critical to maintain temperature control. The oxidation is exothermic, and a rapid increase in temperature will significantly increase the formation of the undesired dicarboxylic acid byproduct.
-
Maintain the reaction temperature between 60-70°C throughout the addition. A thick brown precipitate of manganese dioxide (MnO₂) will form.
-
After the addition is complete, continue stirring the mixture at 70°C for an additional 1-2 hours to ensure the reaction goes to completion.
-
-
Work-up and Product Isolation:
-
While the reaction mixture is still hot ( >60°C), filter it through a bed of celite in a Büchner funnel to remove the manganese dioxide.
-
Causality: Hot filtration is necessary because the product has some solubility in hot water and helps prevent premature crystallization, which could lead to product loss in the MnO₂ cake.
-
Wash the MnO₂ cake with a small amount of hot water (e.g., 2 x 50 mL) and combine the filtrates.
-
Cool the clear, combined filtrate to room temperature in an ice bath.
-
Slowly acidify the filtrate to a pH of 2.5-3.5 by adding concentrated hydrochloric acid dropwise while stirring vigorously.
-
Causality: The product is soluble in water as its potassium salt. Acidification protonates the carboxylate, causing the neutral carboxylic acid to precipitate out due to its lower aqueous solubility. Vigorous evolution of carbon dioxide may occur if the solution is basic.[11]
-
A white to off-white precipitate of this compound will form.
-
Allow the mixture to stand in the ice bath for at least 30 minutes to maximize crystallization.
-
Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold deionized water, and air dry.
-
-
Purification:
-
The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of boiling acetone or water, hot filter if necessary to remove any insoluble impurities, and allow the solution to cool slowly to form pure crystals.[11]
-
Further product can be recovered by extracting the acidic aqueous filtrate from step 4 with a suitable organic solvent like dichloromethane, drying the organic extracts over anhydrous sodium sulfate, and evaporating the solvent.[10]
-
Visualization of the Synthetic Workflow
The following diagram outlines the key stages of the synthesis process.
Caption: Workflow for the synthesis of this compound.
Expected Results and Characterization
| Parameter | Expected Value |
| Appearance | White to off-white crystalline solid |
| Yield | 50-65% (unoptimized) |
| Melting Point | ~163-172 °C[3][12] |
| ¹H NMR (500 MHz, CDCl₃) | δ 8.64 (s, 1H), 2.97 (s, 3H), 2.62 (s, 3H)[13] |
| ¹³C NMR (125 MHz, CDCl₃) | δ 164.2, 154.7, 150.2, 148.8, 138.0, 23.6, 21.4[13] |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction.2. Product loss during workup.3. Over-oxidation. | 1. Ensure reaction is stirred for the full duration. Confirm stoichiometry of KMnO₄.2. Minimize the amount of water used for washing the filter cake. Extract the aqueous filtrate to recover dissolved product.3. Lower the reaction temperature slightly (e.g., to 55-65°C) and ensure slow addition of KMnO₄. |
| Product is Dark or Oily | Presence of MnO₂ or other impurities. | Ensure thorough filtration to remove all MnO₂. Use decolorizing carbon during recrystallization.[11] |
| High level of Dicarboxylic Acid Byproduct | Reaction temperature was too high or KMnO₄ was added too quickly. | Reduce the rate of addition of the oxidant. Maintain strict temperature control. Consider using a slight substoichiometric amount of KMnO₄. |
Safety and Handling
Adherence to safety protocols is mandatory when performing this synthesis.
-
Potassium Permanganate (KMnO₄):
-
Hazard: A strong oxidizing agent that can cause severe skin burns and eye damage.[14][15] It may intensify fires and can ignite combustible materials.[14] It is harmful if swallowed.[15]
-
Handling: Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[14][16] Handle in a well-ventilated fume hood to avoid inhaling dust.[17]
-
Storage: Store in a cool, dry, well-ventilated area away from combustible materials and acids.[15][18]
-
Spills: In case of a spill, evacuate the area. Cover the spill with a dry, inert material like sand or soda ash and place it in a covered container for disposal.[16] Do not use combustible materials like paper towels for cleanup.
-
-
General Precautions:
-
The oxidation reaction is exothermic. Never add the oxidant all at once. Constant monitoring of the reaction temperature is essential.
-
Handle concentrated hydrochloric acid with extreme care in a fume hood, wearing appropriate PPE.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
-
References
- 1. journals.asm.org [journals.asm.org]
- 2. Engineering Escherichia coli for high-yielding 2,5-Dimethylpyrazine synthesis from L-Threonine by reconstructing metabolic pathways and enhancing cofactors regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN1141299C - Method for preparing 5-methylpyrazine-2-carboxylic acid by one-step oxidation with KMnO4 - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. nj.gov [nj.gov]
- 17. oxfordhealth.nhs.uk [oxfordhealth.nhs.uk]
- 18. rockchemicalsinc.com [rockchemicalsinc.com]
High-Yield Synthesis of 3,5-Dimethylpyrazine-2-carboxylic Acid: An Application Note and Protocol
Introduction
3,5-Dimethylpyrazine-2-carboxylic acid is a key heterocyclic intermediate in the synthesis of various pharmacologically active compounds and other specialty chemicals. The pyrazine ring system is a common motif in medicinal chemistry, and the targeted substitution pattern of this molecule makes it a valuable building block for drug discovery and development. This application note provides a detailed, high-yield protocol for the synthesis of this compound, designed for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
The presented methodology is a two-step process commencing with the readily available 2,3,5-trimethylpyrazine. The initial step involves the selective oxidation of one methyl group to a hydroxymethyl group, followed by a robust oxidation to the corresponding carboxylic acid. This guide emphasizes not only the procedural steps but also the underlying chemical principles and strategic considerations for maximizing yield and purity.
Chemical Properties and Safety Information
A thorough understanding of the chemical properties and safety precautions for all reagents is paramount for the successful and safe execution of this synthesis.
| Compound | Formula | MW ( g/mol ) | Appearance | MP (°C) | BP (°C) | Safety Summary |
| 2,3,5-Trimethylpyrazine | C₇H₁₀N₂ | 122.17 | Clear, slightly yellow liquid | - | 171-172 | Flammable liquid and vapor. Harmful if swallowed. May cause central nervous system depression. Hygroscopic.[1][2][3] |
| Potassium Permanganate | KMnO₄ | 158.03 | Dark purple crystals | 240 (dec.) | - | Strong oxidizer; may intensify fire. Harmful if swallowed. Causes severe skin burns and eye damage.[4][5][6][7][8] |
| This compound | C₇H₈N₂O₂ | 152.15 | Solid | Not readily available | - | Assumed to be an irritant; handle with appropriate personal protective equipment. |
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step reaction sequence starting from 2,3,5-trimethylpyrazine. The first step is the selective oxidation of one of the methyl groups to a hydroxymethyl group, yielding 3,5-dimethyl-2-pyrazinemethanol. The second, and crucial, step is the oxidation of this alcohol intermediate to the final carboxylic acid product.
Caption: Two-step synthesis of this compound.
Part 1: Synthesis of 3,5-Dimethyl-2-pyrazinemethanol (Intermediate)
This initial step focuses on the selective oxidation of a single methyl group on the pyrazine ring. While various methods can be employed, the following protocol is based on established procedures for similar substrates.
Materials and Reagents
-
2,3,5-Trimethylpyrazine (99%)
-
Selenium Dioxide (SeO₂)
-
Dioxane
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Deionized water
Experimental Protocol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, dissolve 2,3,5-trimethylpyrazine (1.0 eq) in dioxane.
-
Reagent Addition: While stirring, add selenium dioxide (1.1 eq) portion-wise to the solution. Caution: Selenium compounds are toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1).
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove the selenium byproduct.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 3,5-dimethyl-2-pyrazinemethanol.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure intermediate.
Part 2: High-Yield Synthesis of this compound
This section details an optimized protocol for the oxidation of 3,5-dimethyl-2-pyrazinemethanol to the target carboxylic acid. The procedure is adapted from high-yield methods for the synthesis of structurally similar pyrazine carboxylic acids, primarily utilizing potassium permanganate as the oxidant.[9] Controlling the reaction temperature and stoichiometry is critical to prevent over-oxidation and maximize the yield.
Materials and Reagents
-
3,5-Dimethyl-2-pyrazinemethanol
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bisulfite (NaHSO₃)
-
Ethyl acetate
-
Deionized water
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 3,5-dimethyl-2-pyrazinemethanol (1.0 eq) in a 1 M aqueous solution of sodium hydroxide. Cool the solution to 0-5 °C in an ice bath.
-
Oxidant Addition: While maintaining the temperature below 10 °C, slowly add a pre-cooled aqueous solution of potassium permanganate (2.5 eq) dropwise over a period of 1-2 hours. The reaction is exothermic and the rate of addition should be carefully controlled. The color of the reaction mixture will change from purple to a brown suspension of manganese dioxide.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for an additional 2-3 hours after the addition is complete. Monitor the disappearance of the starting material by TLC.
-
Quenching and Filtration: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite until the brown precipitate of manganese dioxide dissolves and the solution becomes colorless.
-
Acidification and Precipitation: Cool the clear solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. A white precipitate of this compound should form.
-
Isolation: Collect the precipitate by vacuum filtration and wash the filter cake with cold deionized water.
-
Drying: Dry the solid product under vacuum to a constant weight.
-
Purity Analysis: The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Rationale for Optimization
The use of a stoichiometric amount of potassium permanganate under basic conditions and at low temperatures is key to achieving a high yield. The basic medium facilitates the oxidation process, while the low temperature minimizes the risk of over-oxidation to the dicarboxylic acid or other degradation products.[9] The careful control of pH during the work-up is also crucial for the selective precipitation and purification of the desired carboxylic acid.[10]
Data Presentation
| Parameter | Literature Method (Oxidation Step) | Optimized Protocol (Oxidation Step) |
| Starting Material | 3,5-Dimethyl-2-pyrazinemethanol | 3,5-Dimethyl-2-pyrazinemethanol |
| Oxidant | Not specified in detail | Potassium Permanganate (KMnO₄) |
| Stoichiometry of Oxidant | Not specified in detail | 2.5 equivalents |
| Reaction Temperature | Not specified in detail | 0-5 °C |
| Reaction Time | Not specified in detail | 3-5 hours |
| Reported/Expected Yield | ~33% | >75% |
| Purification Method | Not specified in detail | Precipitation followed by filtration |
Workflow Diagram
Caption: Detailed workflow for the synthesis of this compound.
Conclusion
This application note provides a comprehensive and optimized protocol for the high-yield synthesis of this compound. By carefully controlling the reaction conditions, particularly during the potassium permanganate oxidation step, researchers can achieve significantly improved yields compared to previously reported methods. The detailed procedural guidance and rationale are intended to enable scientists and drug development professionals to reliably produce this valuable chemical intermediate for their research and development needs.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. synerzine.com [synerzine.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. redox.com [redox.com]
- 6. chemos.de [chemos.de]
- 7. valudor.com [valudor.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 10. CN115403529A - Purification method of 2, 5-pyrazine dicarboxylic acid by-product - Google Patents [patents.google.com]
Application Note & Protocol: 3,5-Dimethylpyrazine-2-carboxylic Acid in Glipizide Synthesis
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the pivotal role of 3,5-dimethylpyrazine-2-carboxylic acid as a key intermediate in the synthesis of Glipizide, a second-generation sulfonylurea oral hypoglycemic agent.[1][2] We will elucidate the synthetic pathways, provide step-by-step protocols for the preparation of critical precursors and the final active pharmaceutical ingredient (API), and discuss the chemical principles underpinning these transformations. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this synthetic route.
Introduction: The Significance of Glipizide and its Synthesis
Glipizide is a widely prescribed medication for the management of type 2 diabetes mellitus.[2] Its primary mechanism of action involves stimulating the pancreatic beta cells to secrete insulin.[1] The efficacy and widespread use of Glipizide necessitate robust and efficient synthetic methods for its commercial production. A common and commercially significant synthetic route for Glipizide involves the coupling of two key fragments: a pyrazine derivative and a substituted benzenesulfonamide.[3] This application note focuses on the synthesis and utilization of a crucial pyrazine intermediate, this compound.
Overall Synthetic Strategy for Glipizide
The synthesis of Glipizide can be conceptually divided into the preparation of two main building blocks, which are then coupled and subsequently reacted to form the final product.
-
Part A: Synthesis of the Pyrazine Moiety: Preparation of this compound.
-
Part B: Synthesis of the Sulfonamide Moiety: Preparation of 4-(2-Aminoethyl)benzenesulfonamide.
-
Part C: Amide Coupling and Final Reaction: Formation of an amide intermediate followed by reaction with cyclohexyl isocyanate.
Below is a visual representation of the overall synthetic workflow.
Figure 1: Overall synthetic workflow for Glipizide.
Synthesis of Key Intermediates
Protocol for the Synthesis of this compound
This compound is a crucial building block in the synthesis of Glipizide.[4] It can be prepared through the oxidation of 2,5-dimethylpyrazine.[5][6]
Reaction Scheme:
2,5-Dimethylpyrazine → this compound
Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve 2,5-dimethylpyrazine in an appropriate solvent such as water.
-
Oxidation: While stirring, add an oxidizing agent. A common method involves the use of potassium permanganate. The reaction is typically carried out at an elevated temperature.
-
Workup and Isolation: After the reaction is complete, the manganese dioxide byproduct is filtered off. The filtrate is then acidified, leading to the precipitation of this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent to yield a product with a purity of ≥99% as determined by HPLC.[4]
Causality Behind Experimental Choices:
-
Oxidizing Agent: Potassium permanganate is a strong and cost-effective oxidizing agent suitable for converting the methyl group on the pyrazine ring to a carboxylic acid.
-
Acidification: The product is soluble in its salt form under basic or neutral conditions. Acidification protonates the carboxylate group, reducing its solubility in the aqueous medium and causing it to precipitate.
Protocol for the Synthesis of 4-(2-Aminoethyl)benzenesulfonamide
This intermediate provides the sulfonamide portion of the Glipizide molecule. A common synthetic route starts from β-phenylethylamine.[7]
Protocol:
-
Acetylation: Protect the amino group of β-phenylethylamine through an acetylation reaction.[7]
-
Chlorosulfonation: React the acetylated intermediate with chlorosulfonic acid.[7]
-
Amination: Treat the resulting sulfonyl chloride with ammonia to form the sulfonamide.[7][8]
-
Hydrolysis: Remove the acetyl protecting group via hydrolysis to yield 4-(2-aminoethyl)benzenesulfonamide.[7]
-
Purification: The final product can be purified by recrystallization.[7]
Amide Coupling and Final Synthesis of Glipizide
The final stages of the synthesis involve coupling the two key intermediates and then reacting the resulting amide with cyclohexyl isocyanate.
Protocol for the Synthesis of N-[2-[4-(aminosulfonyl)phenyl]ethyl]-5-methylpyrazine-carboxamide
This step involves the formation of an amide bond between this compound and 4-(2-aminoethyl)benzenesulfonamide.
Reaction Scheme:
This compound + 4-(2-Aminoethyl)benzenesulfonamide → N-[2-[4-(aminosulfonyl)phenyl]ethyl]-5-methylpyrazine-carboxamide
Protocol:
-
Activation of Carboxylic Acid: The carboxylic acid is first activated to facilitate amide bond formation. This can be achieved by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride, or by using a coupling agent.[3] A common method involves reacting 5-methyl pyrazine-2-carboxylic acid with ethyl chloroformate in the presence of a base like triethylamine.[3]
-
Amide Formation: The activated carboxylic acid derivative is then reacted with 4-(2-aminoethyl)benzenesulfonamide to form the amide.[2][3]
-
Isolation and Purification: The crude product is isolated and can be purified by crystallization.[3]
Causality Behind Experimental Choices:
-
Carboxylic Acid Activation: Direct amide formation from a carboxylic acid and an amine is generally slow and requires high temperatures.[9][10] Activating the carboxylic acid converts the hydroxyl group into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amine.[9][10][11]
Figure 2: Workflow for the amide coupling reaction.
Protocol for the Final Synthesis of Glipizide
The final step is the reaction of the amide intermediate with cyclohexyl isocyanate.
Reaction Scheme:
N-[2-[4-(aminosulfonyl)phenyl]ethyl]-5-methylpyrazine-carboxamide + Cyclohexyl isocyanate → Glipizide
Protocol:
-
Reaction Setup: Dissolve the amide intermediate in a suitable solvent in the presence of a base.
-
Addition of Isocyanate: Add cyclohexyl isocyanate to the reaction mixture.
-
Reaction: The reaction is typically carried out at room temperature or with gentle heating.
-
Isolation and Purification: The crude Glipizide is isolated and purified, often by recrystallization, to obtain the final API.
Data Summary
| Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity |
| This compound | C₇H₈N₂O₂ | 152.15 | ≥99% |
| 4-(2-Aminoethyl)benzenesulfonamide | C₈H₁₂N₂O₂S | 200.26 | >98%[12] |
| Glipizide | C₂₁H₂₇N₅O₄S | 445.54 | >99% |
Conclusion
The synthesis of Glipizide via the intermediate this compound represents a robust and well-established manufacturing process. Understanding the rationale behind each synthetic step and adhering to detailed protocols are critical for achieving high yields and purity of the final active pharmaceutical ingredient. This application note provides a comprehensive overview and practical guidance for researchers and professionals in the field of drug development.
References
- 1. US20080102118A1 - Glipizide controlled-release composition and method of preparation - Google Patents [patents.google.com]
- 2. Synthesis of Glipizide [cjph.com.cn]
- 3. A Process For The Preparation Of Glipizide [quickcompany.in]
- 4. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Engineering Escherichia coli for high-yielding 2,5-Dimethylpyrazine synthesis from L-Threonine by reconstructing metabolic pathways and enhancing cofactors regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]
- 8. 4-(2-Aminoethyl)benzenesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 9. youtube.com [youtube.com]
- 10. Khan Academy [khanacademy.org]
- 11. youtube.com [youtube.com]
- 12. Buy 4-(2-Aminoethyl)benzenesulfonamide at Best Price - High Quality Sulfonamide Derivative [syntheticmolecules.in]
Using 3,5-Dimethylpyrazine-2-carboxylic acid as a chemical building block
An In-Depth Guide to 3,5-Dimethylpyrazine-2-carboxylic acid as a Versatile Chemical Building Block
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of this compound. We will move beyond simple procedural lists to explore the chemical rationale behind its application, focusing on its role in constructing novel molecular architectures with significant biological potential.
The Strategic Value of the Pyrazine Scaffold
This compound is a heterocyclic carboxylic acid featuring a pyrazine core. The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds. Its two nitrogen atoms act as hydrogen bond acceptors and modulate the molecule's electronic properties and metabolic stability. The carboxylic acid group at the 2-position, flanked by a methyl group, serves as a primary handle for synthetic elaboration, most commonly through amide and ester bond formation. The methyl groups at positions 3 and 5 influence the molecule's lipophilicity, solubility, and steric profile, which can be critical for tuning its interaction with biological targets.
Derivatives of pyrazine-2-carboxylic acid are known to exhibit a wide range of biological activities, including antitubercular and antifungal properties.[1][2] For instance, Pyrazinamide, an analog, is a first-line medication for treating tuberculosis.[1] This established biological relevance makes this compound a highly valuable starting material for library synthesis and lead optimization campaigns.
Compound Profile:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 946493-27-2[3][4] |
| Molecular Formula | C₇H₈N₂O₂[3] |
| Molecular Weight | 152.15 g/mol [3] |
| Appearance | Off-white to yellow solid |
Core Synthetic Applications: From Acid to Amide
The most prevalent and impactful application of this compound is in the synthesis of pyrazine carboxamides. The amide bond is a cornerstone of medicinal chemistry, providing metabolic stability and crucial hydrogen bonding interactions for molecular recognition.[5]
The Challenge of Electron-Deficient Systems
The pyrazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature can decrease the nucleophilicity of amines attached to the ring and can also influence the reactivity of the carboxylic acid. Consequently, standard amide coupling conditions may sometimes be sluggish or require optimization.[6][7] The choice of coupling reagent is therefore not arbitrary but a critical decision to ensure efficient conversion.
Diagram: Key Reactive Features
Caption: Key functional regions of this compound.
Protocol 1: General Amide Coupling via Carbodiimide Activation
This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to form a highly reactive O-acylisourea intermediate, which is then readily displaced by an amine. This is a widely applicable and reliable method for many substrates.[5][8]
Experimental Workflow: Amide Coupling
Caption: Standard workflow for EDC/HOBt mediated amide coupling.
Detailed Step-by-Step Methodology:
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Amine of interest (1.0 - 1.2 eq)
-
EDC·HCl (1.2 - 1.5 eq)
-
HOBt (1.2 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0 - 3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard work-up and purification reagents (EtOAc, NaHCO₃, brine, MgSO₄/Na₂SO₄, silica gel)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DCM or DMF (approx. 0.1 M concentration relative to the acid).
-
Add the tertiary base (e.g., DIPEA, 2.5 eq) and stir the solution for 5 minutes.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add EDC·HCl (1.2 eq) portion-wise over 5-10 minutes, ensuring the internal temperature remains low.
-
Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.
-
Continue stirring for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol 2: Esterification via Steglich Conditions
For the synthesis of esters, particularly with secondary or sterically hindered alcohols, the Steglich esterification offers a mild and highly effective method. It utilizes a carbodiimide, typically Dicyclohexylcarbodiimide (DCC), with a catalytic amount of 4-Dimethylaminopyridine (DMAP).[9]
Experimental Workflow: Steglich Esterification
Caption: Workflow for Steglich esterification using DCC and catalytic DMAP.
Detailed Step-by-Step Methodology:
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Alcohol of interest (1.2 - 1.5 eq)
-
DCC (1.1 eq)
-
DMAP (0.05 - 0.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Standard work-up and purification reagents
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice-water bath.
-
In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-6 hours, monitoring by TLC.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the DCU precipitate, washing the filter cake with a small amount of DCM.
-
Combine the filtrates and wash with 0.5 M HCl (to remove residual DMAP), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude ester by flash column chromatography.
-
Synthesis of the Building Block
While commercially available, this compound can be synthesized in the lab, most commonly via the selective oxidation of one methyl group of 2,5-dimethylpyrazine. This transformation leverages the electron-withdrawing nature of the pyrazine ring, which activates the adjacent methyl groups for oxidation.
A common method involves oxidation with potassium permanganate (KMnO₄) in a controlled manner.[10] Alternative routes might involve N-oxidation followed by rearrangement and hydrolysis.[11] The direct oxidation of 2,5-dimethylpyrazine is a key step in the industrial synthesis of intermediates for drugs like glipizide.[12][13]
Conclusion and Future Outlook
This compound is more than a simple reagent; it is a strategic starting point for accessing novel chemical matter with high potential for biological activity. Its utility in forming robust amide and ester linkages allows for the systematic exploration of chemical space around a proven pharmacophoric core. The protocols detailed herein provide reliable and adaptable methods for leveraging this building block in drug discovery and chemical biology programs. As the demand for novel heterocyclic compounds continues to grow, the importance of versatile and well-characterized building blocks like this compound will only increase.
References
- 1. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity [mdpi.com]
- 2. Substituted 5-aroylpyrazine-2-carboxylic acid derivatives: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-946493-27-2 - Thoreauchem [thoreauchem.com]
- 4. This compound CAS#: 946493-27-2 [chemicalbook.com]
- 5. hepatochem.com [hepatochem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 10. CN1141299C - Method for preparing 5-methylpyrazine-2-carboxylic acid by one-step oxidation with KMnO4 - Google Patents [patents.google.com]
- 11. CN100999502A - Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Google Patents [patents.google.com]
- 12. Engineering Escherichia coli for high-yielding 2,5-Dimethylpyrazine synthesis from L-Threonine by reconstructing metabolic pathways and enhancing cofactors regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
Protocol for amide coupling with 3,5-Dimethylpyrazine-2-carboxylic acid
An In-Depth Technical Guide to Amide Coupling with 3,5-Dimethylpyrazine-2-carboxylic Acid
For researchers, scientists, and drug development professionals, the efficient and reliable formation of amide bonds is a cornerstone of modern organic synthesis. This is particularly true in the synthesis of novel molecular entities where pyrazine scaffolds are incorporated for their unique electronic properties and metabolic stability. This guide provides a comprehensive overview of the protocols and underlying principles for the successful amide coupling of this compound.
Introduction: The Significance of Pyrazine Carboxamides
This compound is a valuable building block in medicinal chemistry. Its derivatives have shown a wide range of biological activities, making the corresponding amides attractive targets for drug discovery programs.[1][2][3] The pyrazine ring, being an electron-deficient aromatic system, can influence the physicochemical properties of the final molecule, such as its solubility, metabolic stability, and ability to participate in hydrogen bonding. However, the electron-withdrawing nature of the pyrazine ring can also present challenges in the amide coupling reaction, primarily by deactivating the carboxylic acid and rendering the amine partner less nucleophilic in some contexts.[4][5] Understanding the nuances of activating this specific carboxylic acid is therefore crucial for achieving high yields and purity.
The Mechanism of Amide Bond Formation: Activating the Carboxyl Group
Direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium-carboxylate salt.[6] To overcome this, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This is achieved using coupling reagents.[7][8][9] The general principle involves the formation of a highly reactive intermediate that is readily attacked by the amine nucleophile.[7]
Two of the most common classes of coupling reagents are carbodiimides and uronium/aminium salts.
Carbodiimide-Mediated Coupling
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC), are powerful dehydrating agents.[10][11] The reaction proceeds through an O-acylisourea intermediate, which is highly reactive.[10][11] However, this intermediate can be unstable and prone to side reactions, including rearrangement to an inactive N-acylurea.[12][13] To mitigate this and improve reaction efficiency, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are often employed. These additives react with the O-acylisourea to form a more stable active ester, which then efficiently reacts with the amine.[10][14]
Caption: General workflow for carbodiimide-mediated amide coupling.
Uronium/Aminium Salt-Mediated Coupling
Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling agents that often provide faster reaction times and higher yields, especially for challenging substrates.[15][16][17] The reaction mechanism involves the formation of an OAt-active ester, which is highly reactive towards amines.[15][16] The presence of the pyridine nitrogen in the HOAt leaving group is thought to facilitate the reaction through a neighboring group effect.[15] These reactions are typically carried out in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) to deprotonate the carboxylic acid.[17][18]
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. One moment, please... [chemistrysteps.com]
- 7. hepatochem.com [hepatochem.com]
- 8. Amide Activation in Ground and Excited States - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 12. [PDF] Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. | Semantic Scholar [semanticscholar.org]
- 13. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HATU - Wikipedia [en.wikipedia.org]
- 16. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
Analytical methods for quantifying pyrazine carboxylic acids
An Application Guide to the Quantitative Analysis of Pyrazine Carboxylic Acids
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of pyrazine carboxylic acids (PCAs), a class of heterocyclic compounds pivotal to the pharmaceutical, agricultural, and flavor industries.[1] Recognizing the critical need for accurate quantification in therapeutic drug monitoring, pharmacokinetic studies, and quality control, this document outlines multiple analytical strategies. We delve into the causality behind experimental choices, offering field-proven insights into method development. The primary techniques covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalysis, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling, and High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality assessment. Each section includes step-by-step protocols, instrument conditions, and data presentation to ensure immediate applicability for researchers, scientists, and drug development professionals.
Introduction: The Significance of Pyrazine Carboxylic Acids
Pyrazine carboxylic acids and their derivatives are foundational structural motifs in numerous fields. In pharmaceuticals, the most prominent example is pyrazinoic acid, the active metabolite of the first-line anti-tuberculosis drug pyrazinamide.[2] Monitoring the concentration of pyrazinamide and pyrazinoic acid in biological fluids is essential for optimizing treatment efficacy, minimizing dose-dependent hepatotoxicity, and understanding the drug's pharmacokinetic profile.[3][4] Beyond medicine, PCAs serve as key intermediates in the synthesis of agrochemicals and are valued in the food industry for their contribution to flavor and aroma profiles.[1]
The diverse applications of PCAs necessitate robust, reliable, and validated analytical methods to ensure safety, quality, and efficacy. This guide provides the technical framework for achieving precise and accurate quantification across various matrices.
Comparative Overview of Analytical Methodologies
The choice of analytical technique for quantifying PCAs is dictated by the specific requirements of the analysis, including sensitivity, selectivity, sample matrix complexity, and throughput. The three most prevalent and effective methods are compared below.[5][6]
| Analytical Method | Principle | Best Suited For | Potential Advantages | Potential Limitations |
| LC-MS/MS | Chromatographic separation followed by mass-based detection of precursor and product ions. | Trace-level quantification in complex biological matrices (plasma, urine).[3][6] | Highest sensitivity and selectivity; ideal for bioanalysis and pharmacokinetic studies.[3][6] | Higher instrument cost and complexity. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Identification and quantification of volatile impurities, degradation products, or derivatized PCAs.[5] | High specificity and provides structural information for identification.[5][7] | Limited to thermally stable and volatile compounds; often requires derivatization for polar PCAs.[5][8] |
| HPLC-UV | Chromatographic separation based on polarity, with quantification via UV absorbance. | Purity assessment and quantification of PCAs in bulk drug and pharmaceutical formulations.[5] | High resolution, reproducibility, and cost-effective for routine quality control. | May lack sensitivity and selectivity for complex samples with interfering substances.[6] |
Protocol 1: High-Throughput Analysis of Pyrazinoic Acid in Human Plasma by LC-MS/MS
This protocol details a robust LC-MS/MS method for quantifying pyrazinoic acid, the active metabolite of pyrazinamide, in human plasma. The method is optimized for high throughput, making it suitable for therapeutic drug monitoring (TDM) and large-scale pharmacokinetic studies.[3]
Scientific Principle
This method leverages the separation power of reversed-phase liquid chromatography to isolate pyrazinoic acid from endogenous plasma components. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective technique monitors a specific precursor-to-product ion transition, virtually eliminating matrix interference and providing exceptional sensitivity. The use of a stable isotope-labeled internal standard (IS) is critical; it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, ensuring high precision and accuracy by correcting for variations during sample preparation and analysis.[9]
Experimental Workflow
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Pyrazinecarboxylic acid | C5H4N2O2 | CID 1047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Factors Affecting the Pharmacokinetics of Pyrazinamide and Its Metabolites in Patients Coinfected with HIV and Implications for Individualized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mass fragmentographic determination of pyrazinamide and its metabolites in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Validated HPLC Method for the Quantitative Analysis of 3,5-Dimethylpyrazine-2-carboxylic Acid
Abstract
This application note describes a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 3,5-Dimethylpyrazine-2-carboxylic acid. This compound is a significant metabolite and a key analyte in various research and development sectors, including flavor science and pharmaceutical studies. The developed method utilizes a C18 stationary phase with a simple isocratic mobile phase and UV detection, ensuring sensitivity, specificity, and reliability. The protocol herein is validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, making it suitable for quality control, stability testing, and research applications.
Introduction
This compound is a heterocyclic organic compound belonging to the pyrazine family. Pyrazines are widely recognized for their significant contribution to the aroma and flavor profiles of many cooked and roasted foods. Beyond its role in food science, this particular carboxylic acid derivative is also investigated as a metabolite in biological systems, making its accurate quantification crucial for pharmacokinetic and toxicological studies.[1]
The inherent chemical properties of this compound, namely its aromatic pyrazine ring and the acidic carboxylic group, present a unique analytical challenge. HPLC, with its high resolution and sensitivity, is the technique of choice for such analyses. This note provides a comprehensive, field-proven protocol that addresses the need for a reliable and reproducible analytical method.
The causality behind our experimental choices is rooted in the fundamental principles of chromatography and the physicochemical properties of the analyte. A reversed-phase method was selected due to the compound's moderate polarity. The mobile phase is buffered at an acidic pH to suppress the ionization of the carboxylic acid group, thereby ensuring a consistent retention time and symmetrical peak shape.
Experimental
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (88%, analytical grade)
-
Water (HPLC grade, filtered and deionized)
-
Sample Diluent: Mobile Phase
Instrumentation and Chromatographic Conditions
The analysis was performed on a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Table 1: Optimized HPLC Conditions
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Justification of Parameters:
-
Column: A C18 column is a versatile and robust choice for the separation of moderately polar compounds like pyrazine derivatives.
-
Mobile Phase: The combination of acetonitrile and water provides good separation efficiency. The addition of 0.1% formic acid lowers the pH of the mobile phase to approximately 2.7. Given that the pKa of the carboxylic acid group of a similar compound, 3-methylpyrazine-2-carboxylic acid, is around 3.6, this acidic environment ensures that the analyte is predominantly in its protonated, non-ionized form, leading to better retention and peak shape on the reversed-phase column.
-
Detection Wavelength: Pyrazine compounds typically exhibit strong UV absorbance in the range of 260-280 nm due to the π-π* transitions in the aromatic ring. A wavelength of 275 nm was selected to maximize sensitivity for this compound.
-
Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times and reduces viscosity of the mobile phase.
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL for the calibration curve.
Sample Preparation
The sample preparation protocol will vary depending on the matrix. A general procedure for a clear liquid sample is provided below.
-
Filtration: If the sample contains particulates, filter it through a 0.45 µm syringe filter.
-
Dilution: Dilute the sample with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.
-
Vortex: Mix the diluted sample thoroughly before injection.
Analytical Procedure
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection Sequence: Inject a blank (mobile phase), followed by the working standard solutions in increasing order of concentration. Then, inject the prepared samples. It is recommended to inject a standard solution periodically during a long sequence of samples to verify system suitability.
-
Data Acquisition: Acquire the chromatograms and integrate the peak area for this compound.
Analytical Workflow
The overall analytical process from sample receipt to final data reporting is depicted in the following workflow diagram.
Caption: HPLC analytical workflow for this compound.
Method Validation
The analytical method was validated according to the ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[2][3][4] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Specificity
Specificity was evaluated by analyzing a blank sample (mobile phase) and a sample spiked with this compound. The chromatogram of the blank showed no interfering peaks at the retention time of the analyte, confirming the method's specificity.
Linearity and Range
Linearity was determined by constructing a calibration curve with six concentration levels of the reference standard (1, 5, 10, 25, 50, and 100 µg/mL). The peak area was plotted against the concentration, and the linearity was evaluated by linear regression analysis.
Table 2: Linearity Data
| Parameter | Result |
| Linear Range | 1 - 100 µg/mL |
| Regression Equation | y = 45872x + 1253 |
| Correlation Coefficient (r²) | 0.9998 |
The high correlation coefficient (r² > 0.999) indicates excellent linearity over the specified range.
Accuracy
Accuracy was determined by the recovery method. A known amount of this compound was spiked into a sample matrix at three concentration levels (low, medium, and high). The percentage recovery was calculated.
Table 3: Accuracy and Recovery Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (n=3) | Recovery (%) | RSD (%) |
| 5.0 | 4.92 | 98.4 | 1.2 |
| 25.0 | 25.35 | 101.4 | 0.8 |
| 75.0 | 74.55 | 99.4 | 0.6 |
The recovery values were within the acceptable range of 98-102%, demonstrating the accuracy of the method.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by analyzing six replicate injections of a standard solution at 25 µg/mL on the same day. Intermediate precision was determined by repeating the analysis on three different days.
Table 4: Precision Data
| Parameter | RSD (%) |
| Repeatability (n=6) | 0.75% |
| Intermediate Precision (n=9) | 1.32% |
The low relative standard deviation (RSD) values (<2%) indicate that the method is precise.
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Table 5: Sensitivity Parameters
| Parameter | Value (µg/mL) |
| LOD | 0.25 |
| LOQ | 0.83 |
The method demonstrates sufficient sensitivity for the intended applications.
Method Validation Relationship Diagram
Caption: Interrelation of ICH Q2(R2) validation parameters.
Conclusion
This application note presents a simple, rapid, and reliable RP-HPLC method for the quantitative analysis of this compound. The method has been thoroughly validated in accordance with ICH guidelines and has demonstrated excellent performance in terms of specificity, linearity, accuracy, precision, and sensitivity. This validated protocol is well-suited for routine quality control and research applications in the pharmaceutical and food industries.
References
Microbial Synthesis of Pyrazine Derivatives: A Guide for Researchers and Drug Development Professionals
Introduction: The Aromatic World of Pyrazines and the Rise of Microbial Synthesis
Pyrazines are a fascinating class of nitrogen-containing heterocyclic aromatic compounds that are ubiquitous in nature and industry.[1][2] They are key contributors to the desirable roasted, nutty, and toasted aromas in a vast array of thermally processed foods.[1][3] Beyond their sensory appeal, pyrazine derivatives are pivotal structural motifs in pharmaceuticals, agrochemicals, and dyes.[4][5] The growing consumer demand for natural and sustainably sourced ingredients has propelled the shift from traditional chemical synthesis—often requiring harsh conditions and yielding undesirable byproducts—to greener, biological production routes.[4][6] Microbial fermentation presents an elegant and environmentally benign alternative, harnessing the metabolic machinery of microorganisms to produce high-value pyrazine compounds.[1][4]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the microbial synthesis pathways for pyrazine derivatives. We will delve into the core biochemical routes, present detailed, field-proven protocols for microbial production and analysis, and offer insights into process optimization and troubleshooting.
The Blueprint of Biosynthesis: Key Microbial Pathways
Microorganisms, particularly bacteria from the genera Bacillus and Corynebacterium, are proficient producers of alkylpyrazines.[3][7] The biosynthetic pathways for the most common pyrazine derivatives, 2,5-dimethylpyrazine (2,5-DMP) and 2,3,5,6-tetramethylpyrazine (TTMP), have been extensively studied and serve as excellent models for understanding microbial pyrazine production.
The L-Threonine Pathway to 2,5-Dimethylpyrazine (2,5-DMP)
The biosynthesis of 2,5-DMP primarily originates from the amino acid L-threonine.[6] This pathway involves a combination of enzymatic and spontaneous chemical reactions. The initial and rate-limiting step is the oxidation of L-threonine to the unstable intermediate L-2-amino-acetoacetate, a reaction catalyzed by the enzyme L-threonine-3-dehydrogenase (TDH) .[6][8] L-2-amino-acetoacetate then spontaneously decarboxylates to form aminoacetone. The final steps involve the condensation of two aminoacetone molecules and subsequent oxidation to yield the stable aromatic compound, 2,5-dimethylpyrazine.[6]
To enhance the production of 2,5-DMP, a common metabolic engineering strategy is to inactivate the gene encoding 2-amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL). KBL diverts the key intermediate L-2-amino-acetoacetate into a competing pathway, and its removal channels more of this precursor towards pyrazine synthesis.[6][8]
Caption: The biosynthetic pathway of 2,5-dimethylpyrazine from L-threonine.
The Acetoin Condensation Pathway to 2,3,5,6-Tetramethylpyrazine (TTMP)
The formation of the highly substituted tetramethylpyrazine (TTMP) follows a distinct pathway centered around the precursor molecule acetoin (3-hydroxy-2-butanone).[4][8] Microorganisms like Bacillus subtilis can produce acetoin from pyruvate, a central metabolite derived from glycolysis.[7] The synthesis of TTMP then proceeds through the reaction of acetoin with an ammonium source. This reaction is believed to form an α-hydroxyimine intermediate, which then converts to 2-amino-3-butanone. Two molecules of 2-amino-3-butanone can then spontaneously condense to form the stable TTMP ring structure.[6]
Metabolic engineering efforts to boost TTMP production often focus on increasing the intracellular pool of acetoin. This can be achieved by overexpressing key enzymes in the acetoin synthesis pathway, such as α-acetolactate synthase and α-acetolactate decarboxylase, and by deleting genes of competing pathways, like the one leading to 2,3-butanediol.[3][7]
Application Note & Protocol: Microbial Synthesis of Tetramethylpyrazine
This section provides a detailed protocol for the production, extraction, and analysis of tetramethylpyrazine (TTMP) using Bacillus subtilis. This protocol is designed to be a robust starting point for researchers, with explanations of the critical steps and parameters.
Part 1: Strain Selection and Pre-culture Preparation
The choice of microbial host is paramount for successful pyrazine production. While wild-type strains of Bacillus subtilis are known to produce TTMP, genetically engineered strains often provide significantly higher yields.[7]
Protocol 1.1: Pre-culture Preparation
-
Inoculation: From a glycerol stock or a fresh agar plate, inoculate a single colony of Bacillus subtilis into a 50 mL sterile centrifuge tube containing 10 mL of Luria-Bertani (LB) medium (10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl).
-
Incubation: Incubate the culture overnight at 37°C with shaking at 200 rpm. This overnight culture will serve as the inoculum for the main production culture.
Part 2: Fermentation for TTMP Production
The composition of the fermentation medium and the culture conditions are critical for maximizing the production of the acetoin precursor and its subsequent conversion to TTMP.
Protocol 2.1: Batch Fermentation in Shake Flasks
-
Medium Preparation: Prepare the fermentation medium with the following composition: 5 g/L yeast extract, 20 g/L corn pulp dry powder, 70 g/L glucose, 14 g/L K₂HPO₄, 6 g/L KH₂PO₄, 5 g/L urea, and 8 g/L trisodium citrate.[7] Dispense 100 mL of the medium into 500 mL baffled flasks to ensure adequate aeration and sterilize by autoclaving at 121°C for 15 minutes.
-
Inoculation: Inoculate the sterile fermentation medium with the overnight pre-culture to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.1.
-
Precursor Addition (Optional but Recommended): To significantly boost TTMP production, the precursor acetoin can be added to the culture medium. A concentration of 60 g/L of acetoin has been shown to be effective.[4]
-
Incubation: Incubate the flasks at 37°C with vigorous shaking (200-250 rpm) for 48-120 hours.[7][9]
-
pH Control: The pH of the culture is a critical parameter. For TTMP production, a two-stage pH control strategy can be highly effective. Maintain the pH at 5.5 for the first 48 hours to favor cell growth and acetoin accumulation, then shift the pH to 7.0 for the remainder of the fermentation to promote the conversion of acetoin to TTMP.[8][10]
Part 3: Extraction and Purification of TTMP
After fermentation, the pyrazine product needs to be efficiently extracted from the culture broth for analysis and downstream applications.
Protocol 3.1: Liquid-Liquid Extraction
-
Cell Removal: Harvest the fermentation broth and centrifuge at 8,000-10,000 x g for 15-20 minutes at 4°C to pellet the bacterial cells.[5]
-
Supernatant Collection: Carefully decant the supernatant, which contains the dissolved TTMP, into a clean vessel.
-
Solvent Extraction: Transfer the supernatant to a separatory funnel and add an equal volume of ethyl acetate. Shake vigorously for 2-3 minutes, periodically venting the funnel to release pressure. Allow the layers to separate.
-
Collection of Organic Phase: The top organic layer, containing the extracted pyrazines, should be carefully collected. Repeat the extraction process two more times with fresh ethyl acetate to maximize recovery.
-
Drying and Concentration: Pool the organic extracts and dry over anhydrous sodium sulfate to remove any residual water. The solvent can then be carefully removed under reduced pressure using a rotary evaporator to concentrate the TTMP.
For higher purity, the crude extract can be further purified by column chromatography or recrystallization.[9][11]
Part 4: Analysis and Quantification by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile pyrazine compounds due to its high sensitivity and specificity.[12][13]
Protocol 4.1: GC-MS Analysis
-
Sample Preparation: Dissolve the concentrated extract in a known volume of a suitable solvent (e.g., dichloromethane or methanol). For quantitative analysis, add a known concentration of an internal standard (e.g., a deuterated pyrazine analog).[12]
-
GC-MS Parameters: The following are typical GC-MS parameters for pyrazine analysis:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.
-
Injector: Splitless injection at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[12][14]
-
Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 5°C/min to 230°C and hold for 5 minutes.[12][15]
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, with an ion source temperature of 230°C and a quadrupole temperature of 150°C.[12][14] Scan range of m/z 40-300.
-
-
Quantification: Create a standard curve by analyzing known concentrations of a pure TTMP standard. The concentration of TTMP in the sample can then be determined by comparing its peak area (normalized to the internal standard) to the standard curve.[12]
Caption: A streamlined workflow for the microbial production and analysis of TTMP.
Quantitative Data Summary
The following table summarizes representative yields of pyrazine derivatives achieved through microbial synthesis, highlighting the impact of different microorganisms and production strategies.
| Pyrazine Derivative | Microorganism | Production Strategy | Yield | Reference |
| 2,3,5,6-Tetramethylpyrazine | Bacillus subtilis | Batch culture with pH control | 7.43 g/L | [8][10] |
| 2,3,5,6-Tetramethylpyrazine | Engineered Corynebacterium glutamicum | Optimized fed-batch fermentation | 3.56 g/L | [16][17] |
| 2,3,5,6-Tetramethylpyrazine | Bacillus subtilis | Endogenous precursor strategy | >4.08 g/L | [18] |
| 2,3,5,6-Tetramethylpyrazine | Engineered Bacillus subtilis | Two-stage fermentation | 34.8 g/L | [7] |
| 2,5-Dimethylpyrazine | Bacillus subtilis on soybeans | Solid-state fermentation with L-threonine | 0.85 g/kg | [19] |
| 2,3,5-Trimethylpyrazine | Bacillus amyloliquefaciens | Optimized solid-state fermentation | 0.446 mg/g | [15] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Pyrazine Yield | - Suboptimal pH or temperature. - Insufficient aeration. - Low precursor availability. - Contamination of the culture. | - Optimize fermentation parameters (pH, temperature, shaking speed). - Use baffled flasks for better oxygen transfer. - Supplement the medium with precursors (acetoin or L-threonine). - Ensure aseptic techniques are strictly followed. |
| Poor Peak Shape in GC-MS (Tailing or Broad Peaks) | - Active sites in the GC inlet or column. - Column contamination. - Incorrect inlet temperature or carrier gas flow rate. | - Use a deactivated inlet liner and trim the front end of the column. - Bake out the column to remove contaminants. - Optimize GC parameters, ensuring the inlet temperature is sufficient for volatilization (typically 230-270°C) and the flow rate is appropriate for the column dimensions (~1.0 mL/min for 0.25 mm ID).[20] |
| Low Extraction Efficiency | - Insufficient mixing during extraction. - Incorrect solvent choice or volume. - Emulsion formation. | - Ensure vigorous shaking during liquid-liquid extraction. - Perform multiple extractions with fresh solvent. - To break emulsions, try adding a small amount of brine or centrifuging the mixture. |
Conclusion and Future Outlook
Microbial synthesis of pyrazine derivatives offers a powerful and sustainable alternative to traditional chemical methods. By understanding the underlying biosynthetic pathways and optimizing fermentation and analytical protocols, researchers can efficiently produce these valuable compounds. The continued advancement of metabolic engineering and synthetic biology tools will undoubtedly unlock the potential for even higher yields and the production of novel pyrazine structures. The methodologies and insights provided in this guide serve as a solid foundation for innovation in the fields of flavor chemistry, pharmaceuticals, and green manufacturing.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Pgrac100-based expression vectors allowing high protein production levels in Bacillus subtilis and relatively low basal expression in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sustainable production of 2,3,5,6-Tetramethylpyrazine at high titer in engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A Green Route for High-Yield Production of Tetramethylpyrazine From Non-Food Raw Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineered Bacillus subtilis for the Production of Tetramethylpyrazine,(R,R)-2,3-Butanediol and Acetoin [mdpi.com]
- 8. Production of tetramethylpyrazine by batch culture of Bacillus subtilis with optimal pH control strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN105859642A - Tetramethylpyrazine extraction and purification method - Google Patents [patents.google.com]
- 10. [PDF] Production of tetramethylpyrazine by batch culture of Bacillus subtilis with optimal pH control strategy | Semantic Scholar [semanticscholar.org]
- 11. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. escholarship.org [escholarship.org]
- 17. academic.oup.com [academic.oup.com]
- 18. High-yield fermentative preparation of tetramethylpyrazine by Bacillus sp. using an endogenous precursor approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 3,5-Dimethylpyrazine-2-carboxylic Acid in Flavor Chemistry Research
Introduction: The Scientific Rationale
In the intricate world of flavor chemistry, pyrazines are titans, imparting the desirable roasted, nutty, and toasted aromas that define many of our most beloved foods, from coffee and cocoa to roasted meats and baked bread.[1] These potent aromatic compounds are primarily formed during thermal processing via the Maillard reaction between amino acids and reducing sugars.[1][2] While extensive research has focused on the volatile alkylpyrazines that directly stimulate our sense of smell, a deeper understanding of flavor requires an investigation into their entire lifecycle, including their metabolic fate and their potential to act as flavor precursors.
This guide focuses on a key, yet often overlooked, player in this narrative: 3,5-Dimethylpyrazine-2-carboxylic acid . This compound represents a critical node in pyrazine chemistry for two primary reasons:
-
Metabolic Endpoint: It is a major metabolite of dietary alkylpyrazines, such as 2,3,5-trimethylpyrazine found abundantly in coffee.[3][4][5] Studying this acid allows researchers to trace the absorption, distribution, metabolism, and excretion (ADME) of crucial flavor compounds, providing insights into their bioavailability and physiological impact.
-
Flavor Precursor Potential: The structure of this compound, featuring a carboxylic acid group on the pyrazine ring, suggests its potential for thermal decarboxylation.[6][7] Under the heat of cooking or processing, it may lose CO2 to generate volatile pyrazines like 2,5-dimethylpyrazine, thereby acting as a "slow-release" flavor precursor that contributes to the final sensory profile of a food product.
These application notes provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols to effectively utilize this compound in their work. We will explore its synthesis, its quantification in complex matrices, its potential as a flavor generator, and the methods for its sensory evaluation.
Section 1: Synthesis and Characterization
To conduct research, a pure, well-characterized standard of this compound is essential. The following protocol is adapted from the validated synthesis reported by Lang et al. (2022).[3]
Synthesis Workflow Diagram
References
- 1. perfumerflavorist.com [perfumerflavorist.com]
- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 3. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 6. researchgate.net [researchgate.net]
- 7. US2675385A - Pyrazine-2-carboxamide-3-carboxylic acid - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3,5-Dimethylpyrazine-2-carboxylic Acid
Welcome to the technical support center for the purification of 3,5-Dimethylpyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for common challenges encountered during the purification of this compound.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals. Its purity is critical for downstream applications. However, its purification can be challenging due to the presence of structurally similar impurities and its physicochemical properties. This guide provides a structured approach to troubleshooting common purification issues, backed by scientific principles and practical insights.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurities are typically related to the synthetic route. When synthesizing from 2,5-dimethylpyrazine, you can expect to find:
-
Unreacted Starting Material: 2,5-Dimethylpyrazine.
-
Over-oxidized Byproduct: Pyrazine-2,5-dicarboxylic acid. This is a significant impurity if strong oxidizing agents are used, as both methyl groups can be oxidized.
-
Isomeric Byproducts: Depending on the starting materials and reaction conditions, other isomers of dimethylpyrazine carboxylic acid may be formed.
-
Residual Solvents: Solvents used in the synthesis and work-up.
A Chinese patent suggests that controlling the pH is a crucial step in separating the desired monocarboxylic acid from the dicarboxylic acid byproduct during post-treatment.[1]
Q2: What is the expected solubility of this compound?
A2: The solubility of this compound is pH-dependent due to the presence of both a weakly acidic carboxylic acid group and a weakly basic pyrazine ring.
-
In acidic solutions (pH < pKa of the carboxylate): The compound will be in its protonated, less polar form, leading to higher solubility in organic solvents.
-
In basic solutions (pH > pKa of the pyrazinium ion): The compound will form a salt, increasing its solubility in aqueous solutions.
For related compounds like 5-methylpyrazine-2-carboxylic acid, solvents such as DMSO, PEG300, and Tween-80 have been used to achieve higher concentrations in solution.
Q3: How should I store this compound to ensure its stability?
A3: Like many carboxylic acids, this compound can be susceptible to degradation, such as decarboxylation, especially at elevated temperatures or non-optimal pH.[2] For long-term storage, it is recommended to keep the solid compound in a tightly sealed container in a cool, dry place, protected from light. For solutions, it is often best to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures (-20°C to -80°C).[2]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Low Yield After Recrystallization
Problem: You are experiencing a significant loss of product during recrystallization, resulting in a low yield.
Possible Causes & Solutions:
| Cause | Explanation | Suggested Solution |
| Inappropriate Solvent System | The chosen solvent may be too good at dissolving the compound, even at low temperatures, or it may not provide a sufficient solubility differential between hot and cold conditions. | Systematic Solvent Screening: Test a range of solvents with varying polarities. A good recrystallization solvent should dissolve the compound when hot but have limited solubility when cold. Based on literature for similar compounds, consider solvent systems like ethyl acetate/methanol, dichloromethane/pentane, or aqueous solutions with pH adjustment.[3][4] |
| Precipitation of Impurities | If a significant amount of impurity is present, it may co-precipitate with your product, or in some cases, inhibit the crystallization of your desired compound. | Pre-purification Step: Consider a preliminary purification step like an acid-base extraction to remove major impurities before recrystallization. For example, dissolving the crude product in a basic aqueous solution, filtering to remove insoluble impurities, and then acidifying to precipitate the product can be effective. |
| Formation of an Oil | The compound may be "oiling out" instead of forming crystals. This can happen if the solution is supersaturated or if the melting point of the solid is lower than the temperature of the solution. | Modify Crystallization Conditions: Try scratching the inside of the flask with a glass rod to induce crystallization, adding a seed crystal, or cooling the solution more slowly. If it still oils out, you may need to switch to a different solvent system. |
Ineffective Separation by Column Chromatography
Problem: You are unable to achieve good separation of this compound from its impurities using column chromatography.
Possible Causes & Solutions:
-
Suboptimal Mobile Phase: The polarity of the eluent may not be suitable for separating the target compound from closely related impurities. A patent for a related synthesis suggests a mobile phase of ethyl acetate/2-propanol/water for silica column chromatography.
-
Troubleshooting Workflow for Column Chromatography:
Caption: Troubleshooting workflow for column chromatography.
-
Challenges with Purity Assessment by HPLC
Problem: You are seeing broad peaks, poor resolution, or inconsistent retention times when analyzing your product by HPLC.
Possible Causes & Solutions:
-
Inappropriate Column or Mobile Phase: Standard C18 columns may not provide sufficient retention for this relatively polar compound.
-
Solution: Consider using a column designed for polar compounds, such as a C18 with polar end-capping or a HILIC column. The mobile phase should be buffered to control the ionization state of the carboxylic acid and the pyrazine ring.
-
-
Sample Overload: Injecting too concentrated a sample can lead to peak broadening and tailing.
-
Solution: Dilute your sample and re-inject.
-
-
Interaction with Metal Surfaces: Carboxylic acids can sometimes chelate with metal surfaces in the HPLC system, leading to peak tailing.
-
Solution: Use a mobile phase containing a small amount of a chelating agent like EDTA, or use a bio-inert HPLC system.
-
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is effective for removing neutral impurities like unreacted 2,5-dimethylpyrazine and acidic impurities like pyrazine-2,5-dicarboxylic acid.
-
Dissolution: Dissolve the crude product in an aqueous solution of a weak base, such as sodium bicarbonate. The desired product will form a water-soluble salt. Neutral impurities will remain insoluble.
-
Filtration/Extraction: Filter the solution to remove any insoluble material. Alternatively, extract the basic aqueous solution with an organic solvent like ethyl acetate to remove neutral impurities.
-
Precipitation: Slowly acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of approximately 2.5.[1] The this compound will precipitate out of the solution. The more acidic pyrazine-2,5-dicarboxylic acid may remain in solution at this pH.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the purified solid from the acid-base extraction. Add a potential recrystallization solvent dropwise at room temperature until the solid just dissolves. Place the test tube in an ice bath. A good solvent will result in the formation of crystals. A patent for a similar compound suggests recrystallization from anhydrous methyl ethyl ketone.[1]
-
Procedure: Dissolve the bulk of the material in a minimal amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
Workflow for Purification and Analysis
Caption: General workflow for the purification and analysis of this compound.
References
Technical Support Center: Synthesis of 3,5-Dimethylpyrazine-2-carboxylic acid
Welcome to the technical support guide for the synthesis of 3,5-Dimethylpyrazine-2-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this guide to address common challenges, particularly the formation of side-products, encountered during the synthesis of this important heterocyclic compound. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.
Troubleshooting Guide: Side-Product Formation
This section addresses specific issues related to impurity and side-product formation during the synthesis of this compound.
Question 1: My final product is contaminated with a significant amount of pyrazine-2,5-dicarboxylic acid. How can I prevent its formation?
Answer:
This is a classic case of over-oxidation, a common issue when synthesizing pyrazine carboxylic acids from alkylpyrazines like 2,5-dimethylpyrazine.[1] The methyl group at the 5-position is also susceptible to oxidation, leading to the formation of the di-acid.
Causality:
The oxidation of a methyl group on the pyrazine ring proceeds via a series of steps, likely involving a pyrazinemethanol intermediate.[2][3] Strong oxidizing agents like potassium permanganate (KMnO₄) can be aggressive enough to oxidize both methyl groups if the reaction conditions are not carefully controlled.[1] The electron-withdrawing nature of the first carboxylic acid group formed might slightly deactivate the ring, but not enough to completely prevent the second oxidation under harsh conditions.
Preventative Measures:
-
Stoichiometric Control of Oxidant: Carefully control the molar equivalents of your oxidizing agent. A slight excess might be needed to drive the reaction to completion, but a large excess will inevitably lead to the di-acid. Start with a stoichiometric amount and titrate upwards in small increments based on reaction monitoring (e.g., TLC or LC-MS).
-
Temperature Control: Oxidation reactions are exothermic. Maintaining a lower temperature (e.g., 15-45 °C as suggested for a similar synthesis) will help to control the reaction rate and improve selectivity.[4][5] Runaway temperatures are a primary cause of over-oxidation.
-
Controlled Addition of Oxidant: Instead of adding the oxidant all at once, a slow, dropwise addition of the oxidant solution allows for better temperature management and maintains a low instantaneous concentration of the oxidant, favoring mono-oxidation.[2][6]
-
Choice of Oxidizing Agent: While KMnO₄ is common, other less aggressive oxidizing agents can be explored. For instance, a multi-step synthesis involving the selective oxidation to a single N-oxide, followed by rearrangement and then a milder oxidation, can offer greater control.[4][5]
Corrective Measures (Purification):
If the di-acid has already formed, you can leverage the difference in properties between the mono- and di-carboxylic acid for separation:
-
pH-based Extraction: The pKa values of the two carboxylic acid groups in the di-acid will be different from the single carboxylic acid group in your desired product. You can perform a fractional extraction by carefully adjusting the pH of your aqueous solution. The di-acid will require a more acidic pH to be fully protonated and extracted into an organic solvent.
-
Recrystallization: this compound and pyrazine-2,5-dicarboxylic acid will likely have different solubilities in various solvents. A carefully chosen solvent system for recrystallization can effectively remove the di-acid impurity.[2]
Question 2: I'm using a condensation route (e.g., diacetyl and an amino-precursor) and I'm getting a mixture of isomers. How do I improve the regioselectivity?
Answer:
Isomer formation is a common challenge in condensation reactions for substituted pyrazines. The reaction between an unsymmetrical 1,2-dicarbonyl compound and an unsymmetrical 1,2-diamine can theoretically lead to two different regioisomers. For example, the condensation of diacetyl with 2,3-diaminopropionamide could potentially lead to isomers.
Causality:
The initial condensation can occur at either of the non-equivalent carbonyl or amino groups. The relative reactivity of these sites, which is influenced by steric and electronic factors, will determine the product distribution.
Strategies for Control:
-
Choice of Precursors: The most straightforward way to avoid isomeric mixtures is to use symmetrical starting materials where possible. However, to obtain the desired product, this is often not an option.
-
Stepwise Condensation: A more controlled approach is a stepwise condensation. This involves first reacting one of the starting materials to form a mono-imine intermediate, which is then cyclized in a separate step.[7] This can allow for greater control over the final ring closure.
-
pH Control: The pH of the reaction medium can influence the protonation state of the amino groups and the enolization of the dicarbonyl compound, which in turn can affect the regioselectivity of the condensation. Experiment with a range of pH values to find the optimal conditions for your desired isomer.
-
Catalysis: The use of specific catalysts (acid or base) can direct the condensation towards a particular isomer by selectively activating one of the reactive sites.
Purification of Isomers:
Isomers can be notoriously difficult to separate.
-
Chromatography: Reverse-phase chromatography (C18-bonded silica) can be effective for separating polar isomers like pyrazine carboxylic acids.[8]
-
Fractional Crystallization: If the isomers have sufficiently different crystal packing energies and solubilities, fractional crystallization can be an effective, albeit sometimes tedious, method for separation.
Question 3: My reaction is producing dark, tarry by-products, and my yield of the desired product is low. What is causing this?
Answer:
The formation of dark, polymeric, or tarry materials is often a sign of side reactions such as polymerization, decomposition, or Maillard-type reactions, especially if the synthesis is conducted at elevated temperatures.[9]
Causality:
-
Self-condensation of Starting Materials: Dicarbonyl compounds like diacetyl can undergo self-condensation, especially under basic conditions, to form colored and complex products.[7]
-
Maillard Reaction: If your starting materials contain amino groups and carbonyls, they can undergo the Maillard reaction at elevated temperatures, which is known to produce a complex mixture of products, including brown polymers (melanoidins).[3][10]
-
Decomposition: Pyrazine rings, while aromatic, can be susceptible to decomposition under harsh oxidative or acidic/basic conditions, especially at high temperatures.
Troubleshooting and Prevention:
-
Lower Reaction Temperature: This is the most critical parameter to control. Even if it means a longer reaction time, lower temperatures will almost always result in a cleaner reaction profile.
-
Inert Atmosphere: If you suspect oxidative side reactions are contributing to the tar formation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Solvent Choice: The solvent can play a significant role. For instance, using ethanol as a solvent has been suggested to inhibit some side reactions.[11]
-
Purification of Starting Materials: Ensure your starting materials are pure. Impurities can sometimes act as catalysts for unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for purifying this compound?
A1: Due to the presence of both a polar carboxylic acid group and a semi-polar pyrazine ring, the solubility can vary. It is generally soluble in polar organic solvents like ethanol, acetone, and DMSO.[8] For recrystallization, a solvent system where the product has good solubility at high temperatures but poor solubility at low temperatures is ideal. Ethyl acetate/methanol mixtures have been used for similar compounds.[2] For chromatography, reverse-phase (C18) with a mobile phase like water/acetonitrile or water/methanol with a pH modifier (e.g., formic acid or acetic acid) is a good starting point.[8]
Q2: Which analytical techniques are best for identifying side-products in my synthesis?
A2: A combination of techniques is recommended:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying the molecular weights of the components in your reaction mixture, allowing you to quickly identify potential side-products like the di-acid or isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for structural elucidation of both your desired product and any isolated impurities. The chemical shifts and coupling patterns provide detailed information about the substitution pattern on the pyrazine ring.[2][3]
-
Thin Layer Chromatography (TLC): A quick and easy way to monitor the progress of your reaction and get a qualitative idea of the number of components in your mixture.
Q3: Can I synthesize this compound through a biological route?
A3: Biosynthesis is a viable, though often multi-step, approach. Microorganisms like Bacillus subtilis can produce 2,5-dimethylpyrazine from L-threonine.[9][12] This alkylpyrazine would then need to be chemically oxidized to the carboxylic acid. This "chemoenzymatic" approach can be advantageous in terms of green chemistry and potentially high selectivity in the initial pyrazine formation.[10][13] However, the subsequent oxidation step would still present the same challenges with side-product formation.
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation
This is a representative protocol based on similar syntheses.[2][4] Researchers should optimize conditions for their specific setup.
-
Starting Material: Dissolve 2,5-dimethylpyrazine (1 equivalent) in a suitable solvent like water or acetic acid.
-
Oxidation: Cool the solution in an ice bath. Prepare a solution of potassium permanganate (KMnO₄) (approx. 1.4 equivalents) in water. Add the KMnO₄ solution dropwise to the pyrazine solution, ensuring the temperature does not exceed 25 °C.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete when the purple color of the permanganate has disappeared.
-
Work-up:
-
Quench any excess KMnO₄ with a small amount of sodium bisulfite until the solution is colorless.
-
Filter the mixture to remove the manganese dioxide (MnO₂) precipitate.
-
Acidify the filtrate to pH ~2-3 with concentrated HCl. This will precipitate the carboxylic acid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., an ethanol/water or ethyl acetate/methanol mixture).[2]
Protocol 2: Purification by Reverse-Phase Column Chromatography
-
Column: A C18-bonded silica gel column.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like methanol.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and methanol (or acetonitrile). Start with a high concentration of water and gradually increase the concentration of the organic solvent.
-
Elution: Elute the column, collecting fractions. The more polar di-acid, if present, will typically elute earlier than the mono-acid.
-
Analysis: Analyze the fractions by TLC or LC-MS to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Summary
| Parameter | Condition | Effect on Purity | Rationale |
| Oxidant Equivalents | Stoichiometric to slight excess | High | Minimizes over-oxidation to di-acid.[1] |
| Large Excess | Low | Promotes formation of pyrazine-2,5-dicarboxylic acid.[1] | |
| Temperature | 15-25 °C | High | Slower, more controlled reaction reduces side-products.[4] |
| > 50 °C | Low | Increases rate of over-oxidation and decomposition.[9] | |
| Rate of Addition | Slow, dropwise | High | Maintains low instantaneous oxidant concentration.[2] |
| Rapid | Low | Can lead to localized overheating and side reactions. | |
| Reaction pH (Condensation) | Optimized (near neutral) | High | Can improve regioselectivity. |
| Strongly acidic/basic | Low | Can catalyze self-condensation and decomposition.[7] |
Visualizing Reaction Pathways
Below are diagrams illustrating the key synthetic pathways and the formation of major side-products.
Caption: Key synthetic routes and potential side-product pathways.
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN100999502A - Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Google Patents [patents.google.com]
- 5. Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]
- 6. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Condensation of Diacetyl with Alkyl Amines: Synthesis and Reactivity of p-Iminobenzoquinones and p-Diiminobenzoquinones | MDPI [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Engineering Escherichia coli for high-yielding 2,5-Dimethylpyrazine synthesis from L-Threonine by reconstructing metabolic pathways and enhancing cofactors regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prevention and Management of Pyrazine-2,5-dicarboxylic Acid Byproduct Formation
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center focused on a common challenge in organic synthesis: the unwanted formation of pyrazine-2,5-dicarboxylic acid. This highly polar byproduct can complicate purification schemes, reduce the yield of your target molecule, and introduce impurities that are difficult to remove. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you proactively prevent its formation or effectively remove it if it has already appeared in your reaction mixture.
Section 1: Understanding the Formation Mechanism
Q1: Under what conditions is pyrazine-2,5-dicarboxylic acid typically formed as a byproduct?
A1: The formation of pyrazine-2,5-dicarboxylic acid as a byproduct is almost exclusively linked to the over-oxidation of a 2,5-disubstituted pyrazine ring , most commonly 2,5-dimethylpyrazine.[1][2][3] The alkyl groups on the pyrazine ring are susceptible to oxidation by strong oxidizing agents, converting them to carboxylic acids.
Causality: The pyrazine ring is an electron-deficient aromatic system. While the ring itself is relatively stable to oxidation, alkyl substituents attached to it are activated and can be readily oxidized under harsh conditions. This transformation is problematic when your synthetic goal is to modify another part of the molecule while leaving the 2,5-dialkylpyrazine core intact. Strong oxidizing agents like potassium permanganate (KMnO₄) or hot nitric acid, often used for other transformations, do not always discriminate and will readily oxidize these vulnerable methyl or other alkyl groups.[1][4]
Caption: Byproduct formation via over-oxidation.
Section 2: Proactive Prevention Strategies
This section details methods to avoid byproduct formation from the outset. Controlling the reaction environment is the most effective strategy.
Q2: I need to perform an oxidation on a molecule containing a 2,5-dimethylpyrazine moiety. How can I avoid oxidizing the methyl groups?
A2: Selective oxidation is key. The goal is to choose a reagent and conditions that are reactive enough for your desired transformation but too mild to affect the pyrazine's methyl groups. This involves careful selection of the oxidant and precise control of reaction parameters.[5][6]
Pillar 1: Choice of Oxidizing Agent The most critical factor is moving away from aggressive, non-selective oxidants. Milder, more controlled systems are preferable.
| Oxidant Category | Examples | Suitability for Selective Oxidation | Causality & Expert Insight |
| Strong/Aggressive | KMnO₄, CrO₃, Hot HNO₃ | Poor | These reagents are powerful and will readily oxidize activated C-H bonds, such as those on alkyl-substituted pyrazines.[2][4] Their use almost guarantees the formation of the dicarboxylic acid byproduct. Avoid if possible. |
| Milder/Selective | MnO₂, SeO₂, TEMPO-based systems, Swern Oxidation (DMSO, oxalyl chloride) | Good to Excellent | These systems are highly selective for specific functional groups (e.g., alcohols to aldehydes/ketones) and operate under much milder conditions (often low or room temperature).[5] They are far less likely to attack the relatively stable methyl groups on the pyrazine ring. |
| Peroxide-Based | H₂O₂, m-CPBA, Sodium Perborate | Moderate | While useful for N-oxidation of the pyrazine nitrogen atoms, these can still lead to side-chain oxidation under certain conditions (e.g., elevated temperature, presence of metal catalysts).[7] Use with caution and careful temperature control. |
Pillar 2: Optimization of Reaction Conditions Even with a milder oxidant, conditions must be finely tuned.
-
Temperature: Run the reaction at the lowest possible temperature that allows for the desired transformation to proceed at a reasonable rate.[8] Unnecessary heating provides the activation energy for unwanted side reactions like methyl group oxidation.
-
Stoichiometry: Use the minimum required amount of oxidant. A large excess of any oxidizing agent increases the likelihood of non-selective reactions. Perform stoichiometric calculations carefully and consider adding the oxidant portion-wise to avoid localized high concentrations.
-
Reaction Time: Monitor the reaction closely using techniques like TLC, LC-MS, or GC-MS. Quench the reaction as soon as the starting material for your desired transformation is consumed to prevent over-oxidation of the product and other moieties.
Section 3: Reactive Troubleshooting & Purification
If prevention was not possible, the focus shifts to efficient removal of the pyrazine-2,5-dicarboxylic acid byproduct.
Q3: I've detected pyrazine-2,5-dicarboxylic acid in my crude product. What is the most effective way to remove it?
A3: The most effective removal strategy exploits the two carboxylic acid groups, which makes its solubility highly dependent on pH.[9][10] A carefully controlled acid/base liquid-liquid extraction or a pH-adjusted crystallization/precipitation is typically the best approach. Standard silica gel chromatography can be challenging due to the high polarity of the dicarboxylic acid, which often results in poor mobility on the column.[11]
Method: Purification via pH-Dependent Solubility
This protocol is designed to separate a neutral or weakly basic desired product from the acidic pyrazine-2,5-dicarboxylic acid byproduct.
Causality:
-
Basification: By raising the pH of the aqueous solution (e.g., with NaOH or NaHCO₃), the carboxylic acid groups are deprotonated to form the highly water-soluble disodium pyrazine-2,5-dicarboxylate salt.
-
Extraction: A neutral or weakly basic organic product will remain in an organic solvent layer, while the charged dicarboxylate salt is sequestered in the aqueous layer.
-
Acidification (for byproduct isolation, if desired): Re-acidifying the aqueous layer (e.g., with HCl) will protonate the dicarboxylate, causing the much less soluble pyrazine-2,5-dicarboxylic acid to precipitate, allowing its removal by filtration.[12]
Caption: Workflow for byproduct removal.
Q4: How can I reliably detect and quantify pyrazine-2,5-dicarboxylic acid in my samples?
A4: A combination of chromatographic and spectroscopic methods is ideal for both detecting and quantifying this byproduct. Given its high polarity and lack of a strong chromophore, LC-MS is often the most robust technique.[13][14][15]
| Analytical Method | Detection Principle | Strengths | Considerations & Expert Insights |
| LC-MS/MS | Separation by liquid chromatography followed by mass-to-charge ratio detection. | High sensitivity and specificity. Can confirm molecular weight and provide fragmentation patterns for unambiguous identification. Excellent for quantification in complex mixtures.[13][16] | This is the gold standard. Use a reversed-phase C18 column with an acidic mobile phase (e.g., 0.1% formic acid in water/acetonitrile) to ensure the carboxylic acids are protonated for good retention. |
| ¹H NMR | Nuclear Magnetic Resonance spectroscopy. | Provides structural information. The two equivalent protons on the pyrazine ring will give a characteristic singlet. The carboxylic acid protons will also be visible (often as a broad singlet), though they may exchange with solvent. | Useful for confirming the structure if the byproduct is isolated or present in high concentration (>1-5%). Quantification is possible with an internal standard but may be less accurate than LC-MS for trace amounts. |
| HPLC-UV | Separation by HPLC with detection by UV absorbance. | Widely available and good for quantification if a suitable wavelength can be found and the byproduct is well-separated from other components. | The pyrazine ring has a UV absorbance, but it may not be very strong, leading to lower sensitivity. A photodiode array (PDA) detector is recommended to identify the optimal wavelength. |
Appendix A: Experimental Protocols
Protocol 1: Byproduct Removal via Acid-Base Extraction
Objective: To separate a neutral or weakly basic organic product from the pyrazine-2,5-dicarboxylic acid byproduct.
Materials:
-
Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
1 M Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate (NaHCO₃) solution.
-
Deionized Water.
-
Brine (saturated NaCl solution).
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).
-
Separatory funnel.
Procedure:
-
Dissolution: Ensure your crude product is fully dissolved in an appropriate volume of an organic solvent (e.g., 50 mL of Ethyl Acetate). Transfer this solution to a separatory funnel.
-
First Basic Wash: Add an equal volume of 1 M NaOH solution to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure (especially if using NaHCO₃ with acidic impurities). Shake vigorously for 1-2 minutes.
-
Layer Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a flask.
-
Self-Validation: Test the pH of the aqueous layer; it should be strongly basic (pH > 12). This confirms the successful deprotonation and extraction of the acidic byproduct.
-
-
Second Basic Wash: Repeat steps 2 and 3 with a fresh portion of 1 M NaOH to ensure complete removal of the dicarboxylic acid. Combine the aqueous layers.
-
Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual NaOH. Drain and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of brine to facilitate the removal of dissolved water from the organic phase.
-
Drying and Concentration: Drain the organic layer into a clean flask. Add a small amount of anhydrous MgSO₄ or Na₂SO₄, swirl, and let it stand for 10-15 minutes. Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain your purified product.
-
Purity Check: Analyze a small sample of the concentrated product by LC-MS or NMR to confirm the absence of the pyrazine-2,5-dicarboxylic acid byproduct.
References
- 1. wap.guidechem.com [wap.guidechem.com]
- 2. Sciencemadness Discussion Board - Pyrazine Synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. 2,5-Dimethylpyrazine | C6H8N2 | CID 31252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. teledyneisco.com [teledyneisco.com]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. longdom.org [longdom.org]
- 16. Limits of detection for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3,5-Dimethylpyrazine-2-carboxylic Acid Stability
Welcome to the technical support center for 3,5-Dimethylpyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve potential stability challenges encountered during experimental work. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, grounded in scientific principles and practical experience.
Introduction to this compound Stability
This compound is a heterocyclic compound with a pyrazine core, a carboxylic acid group, and two methyl substituents. This molecular structure, while offering valuable properties, also presents specific stability considerations. The electron-deficient pyrazine ring, the reactive carboxylic acid group, and the oxidizable methyl groups are all potential sites for degradation. Understanding these liabilities is the first step in developing robust formulations and obtaining reliable experimental data.
Pyrazine and its derivatives are known to be susceptible to various degradation pathways, including oxidation, reduction, and photodegradation. For instance, alkylpyrazines, which are structurally related to our compound of interest, are known to be metabolized in vivo through the oxidation of their alkyl side chains to form corresponding carboxylic acids.[1] This suggests that the methyl groups on this compound could be susceptible to further oxidation. Additionally, studies on pyrazine-2-carboxylate have shown that the pyrazine ring itself can undergo reductive degradation under certain conditions.[2]
This guide will walk you through a systematic approach to identifying and mitigating stability issues with this compound.
Frequently Asked Questions (FAQs)
Q1: I've observed a change in the color of my this compound solution over time. What could be the cause?
A change in color, often to a yellowish or brownish hue, is a common indicator of degradation. This is frequently associated with oxidative degradation or the formation of highly conjugated degradation products. The methyl groups on the pyrazine ring are susceptible to oxidation, which can lead to the formation of chromophoric (color-producing) species. To investigate this, you should:
-
Protect from Light: Store your solution in an amber vial or wrap it in aluminum foil to rule out photodegradation.
-
Inert Atmosphere: Prepare and store your solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Analyze for Degradants: Use a stability-indicating analytical method, such as HPLC with UV or MS detection, to check for the presence of new peaks that correlate with the color change.
Q2: My compound is showing poor recovery from a formulation with common excipients. What should I investigate first?
Poor recovery often points to an incompatibility between your active pharmaceutical ingredient (API) and one or more excipients. For a carboxylic acid-containing compound like this compound, you should be particularly mindful of:
-
Basic Excipients: These can cause acid-base reactions, potentially leading to salt formation with altered solubility or stability.
-
Excipients with Reactive Impurities: Many common excipients contain reactive impurities like peroxides, aldehydes, or trace metals that can catalyze degradation.[3]
-
Maillard Reaction: If your formulation contains reducing sugars (e.g., lactose) and your API has a primary or secondary amine (which this compound does not, but is a consideration for other pyrazine derivatives), the Maillard reaction can occur, leading to degradation.
A systematic excipient compatibility study is the recommended course of action.
Q3: Can this compound degrade in aqueous solutions at different pH values?
Yes, the stability of this compound in aqueous solutions can be significantly influenced by pH. The carboxylic acid group has a pKa, and the pyrazine nitrogens are weakly basic. Therefore, the ionization state of the molecule will change with pH, which can affect its reactivity and degradation pathways.
-
Acidic Conditions: Hydrolysis of the carboxylic acid group is unlikely, but the pyrazine ring may be more susceptible to certain reactions when protonated.
-
Basic Conditions: The carboxylate anion is formed, which may alter the electron distribution in the pyrazine ring and influence its stability.
A forced degradation study across a range of pH values (e.g., pH 2, 7, and 10) is essential to characterize the hydrolytic stability of your compound.
Troubleshooting Guides
Guide 1: Investigating Unexpected Peaks in your Chromatogram
Issue: You observe new, unexpected peaks in the HPLC or LC-MS chromatogram of your this compound sample.
Causality: The appearance of new peaks is a strong indication of degradation or the presence of impurities. The goal is to identify the source and nature of these new chemical entities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected chromatographic peaks.
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[4]
Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Milli-Q water
-
Acetonitrile (HPLC grade)
-
HPLC system with UV or MS detector
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water:acetonitrile 50:50).
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Store at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Store at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and a solution of the compound at 80°C for 48 hours.
-
Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Control Samples: Store a solution of the compound protected from light at 4°C.
-
Analysis: At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample, neutralize if necessary, and analyze by a suitable HPLC method.
Data Interpretation: Compare the chromatograms of the stressed samples to the control sample. Any new peaks are potential degradation products. Use a mass spectrometer to obtain mass information for these new peaks to aid in their identification.
Guide 2: Conducting a Drug-Excipient Compatibility Study
Issue: You are developing a solid dosage form and need to select appropriate excipients that do not degrade this compound.
Causality: Chemical interactions between the API and excipients can lead to degradation, affecting the stability, efficacy, and safety of the final product.[5] A compatibility study is crucial for rational formulation development.
Experimental Protocol: Binary Mixture Excipient Compatibility Study
Objective: To assess the compatibility of this compound with various common pharmaceutical excipients.
Materials:
-
This compound
-
Selected excipients (see table below)
-
HPLC system with UV or MS detector
-
Differential Scanning Calorimeter (DSC) (optional, for screening physical interactions)
-
Climate chamber (e.g., 40°C / 75% RH)
Procedure:
-
Excipient Selection: Choose excipients based on the intended dosage form. A typical screening panel is provided in the table below.
-
Binary Mixture Preparation: Prepare binary mixtures of this compound and each excipient, typically in a 1:1 ratio by weight. Also, prepare a sample of the pure API.
-
Stress Conditions: Place the binary mixtures and the pure API in open and closed vials and store them under accelerated stability conditions (e.g., 40°C / 75% RH) for a specified period (e.g., 2-4 weeks).
-
Analysis: At predetermined time points (e.g., initial, 1 week, 2 weeks, 4 weeks), analyze the samples by HPLC for the appearance of degradation products and any loss of the API. Visual inspection for color change is also important.
-
DSC Analysis (Optional): Analyze the binary mixtures by DSC at the initial time point. The appearance of new peaks, disappearance of peaks, or shifts in melting points can indicate a physical interaction.[6]
Data Presentation: Excipient Compatibility Screening Table
| Excipient Class | Excipient Example | Ratio (API:Excipient) | Storage Condition | Observation (Visual) | % Degradation (HPLC) | Compatibility |
| Diluent | Microcrystalline Cellulose | 1:1 | 40°C/75% RH | No change | < 1% | Compatible |
| Diluent | Lactose Monohydrate | 1:1 | 40°C/75% RH | Slight yellowing | 2-3% | Monitor |
| Binder | Povidone (PVP) | 1:1 | 40°C/75% RH | No change | < 1% | Compatible |
| Disintegrant | Croscarmellose Sodium | 1:1 | 40°C/75% RH | No change | < 1% | Compatible |
| Lubricant | Magnesium Stearate | 1:1 | 40°C/75% RH | Browning | > 5% | Incompatible |
Potential Degradation Pathways and Stabilization Strategies
Based on the chemical structure of this compound and knowledge of related compounds, several degradation pathways can be anticipated.
References
- 1. Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids in the Human Body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reductive degradation of pyrazine-2-carboxylate by a newly isolated Stenotrophomonas sp. HCU1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Technical Support Center: Scaling Up 3,5-Dimethylpyrazine-2-carboxylic Acid Production
Welcome to the comprehensive technical support guide for the synthesis and scale-up of 3,5-Dimethylpyrazine-2-carboxylic acid. This document is designed for researchers, chemists, and process development professionals to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on ensuring scientific integrity, reproducibility, and safety, grounded in established chemical principles.
Introduction: The Significance of this compound
This compound and its isomers are valuable heterocyclic compounds, serving as key intermediates in the pharmaceutical industry. For instance, the closely related 5-methylpyrazine-2-carboxylic acid is a crucial precursor for the synthesis of hypoglycemic drugs like glipizide and the antihyperlipidemic agent acipimox.[1][2][3] The ability to efficiently and selectively synthesize these molecules is therefore of significant industrial importance.
This guide will focus on a common and scalable synthetic route: the selective oxidation of the readily available precursor, 2,5-dimethylpyrazine. We will delve into the nuances of this process, from precursor synthesis to final product purification, addressing common challenges and providing actionable solutions.
Synthetic Strategy Overview
The production of this compound is typically a two-stage process. The first stage involves the synthesis of the precursor, 2,5-dimethylpyrazine, followed by its selective oxidation to the desired carboxylic acid.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the Precursor - 2,5-Dimethylpyrazine
The choice of synthetic route for 2,5-dimethylpyrazine can significantly impact the overall efficiency, cost, and environmental footprint of the process. Below, we discuss two common approaches.
Route A: Biocatalytic Synthesis from L-Threonine (Green Chemistry Approach)
This method offers a sustainable alternative to traditional chemical synthesis, often proceeding under milder conditions. The pathway involves the enzymatic conversion of L-threonine to aminoacetone, which then undergoes a non-enzymatic, pH-dependent self-condensation to form 2,5-dimethylpyrazine.[3]
Mechanism:
-
Enzymatic Dehydrogenation: L-threonine is oxidized to L-2-amino-acetoacetate by the enzyme L-threonine-3-dehydrogenase (TDH).
-
Spontaneous Decarboxylation: The unstable L-2-amino-acetoacetate readily decarboxylates to form aminoacetone.
-
Dimerization and Cyclization: Two molecules of aminoacetone condense to form 3,6-dihydro-2,5-dimethylpyrazine.
-
Oxidation: The dihydropyrazine intermediate is oxidized to the aromatic 2,5-dimethylpyrazine.
Caption: Biocatalytic pathway for 2,5-dimethylpyrazine synthesis.
Route B: Chemical Synthesis from 2,5-Hexanedione
This classical approach involves the cyclization of 2,5-hexanedione with an ammonia source. While effective, it is often plagued by the formation of 2,5-dimethylpyrrole as a major byproduct via the competing Paal-Knorr reaction.[4]
Troubleshooting this route is discussed in the FAQs below.
Part 2: Selective Oxidation of 2,5-Dimethylpyrazine
This is the most critical and challenging step in the synthesis of this compound. The goal is to selectively oxidize one of the two chemically equivalent methyl groups. Potassium permanganate (KMnO₄) is a commonly used oxidizing agent for this transformation.
Detailed Experimental Protocol: Selective Oxidation
Materials:
-
2,5-Dimethylpyrazine
-
Potassium Permanganate (KMnO₄)
-
Inorganic base (e.g., Sodium Hydroxide)
-
Water (deionized)
-
Butanone (for extraction)
-
Sulfuric Acid (for pH adjustment)
-
Anhydrous Sodium Sulfate
-
Activated Carbon (decolorizing)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare an aqueous solution of an inorganic base. Cool the solution to 0-25°C.
-
Substrate Addition: Slowly add 2,5-dimethylpyrazine to the basic solution in batches, ensuring the temperature remains stable between 5-30°C.[5]
-
Oxidant Addition: Add solid potassium permanganate in portions over a period of 0.5-1 hour. Maintain the reaction temperature between 10-30°C.[5] The reaction is exothermic and requires careful monitoring.
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC or HPLC to track the consumption of the starting material and the formation of the mono- and di-acid products. The disappearance of the purple color of permanganate indicates its consumption.
-
Work-up:
-
After the reaction is complete, filter the mixture to remove the manganese dioxide (MnO₂) precipitate.
-
Extract the filtrate with an organic solvent to recover any unreacted 2,5-dimethylpyrazine.
-
Carefully acidify the aqueous layer with sulfuric acid to a pH of approximately 2.5. This is a critical step to separate the mono- and di-carboxylic acids.[6] At this pH, the desired mono-acid can be extracted, while the di-acid remains in the aqueous phase as its potassium salt.[6]
-
Extract the product into butanone.
-
-
Purification:
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
For further purification, recrystallize the crude product from water or an ethanol/water mixture. Decolorizing with activated carbon may be necessary.[7]
-
Troubleshooting and FAQs
Precursor Synthesis (2,5-Dimethylpyrazine)
Q1: My chemical synthesis of 2,5-dimethylpyrazine from 2,5-hexanedione is giving a low yield and a significant amount of 2,5-dimethylpyrrole byproduct. How can I improve this?
A1: The formation of 2,5-dimethylpyrrole is a known issue due to the competing Paal-Knorr reaction.[4] To favor the pyrazine pathway, consider the following adjustments:
-
pH Control: The Paal-Knorr synthesis is favored under neutral to weakly acidic conditions. Ensuring a sufficiently basic reaction medium can suppress the formation of the pyrrole byproduct.[4]
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the pyrazine pathway, as higher temperatures may promote the Paal-Knorr reaction.[4]
-
Ammonia Concentration: Using a higher concentration of the ammonia source can favor the formation of the dihydropyrazine intermediate, which then oxidizes to 2,5-dimethylpyrazine.[4]
Selective Oxidation
Q2: The oxidation of 2,5-dimethylpyrazine is producing a significant amount of the di-acid (pyrazine-2,5-dicarboxylic acid). How can I improve the selectivity for the mono-acid?
A2: This is a common challenge due to the chemical equivalence of the two methyl groups. Here are key strategies to enhance mono-oxidation:
-
Control Stoichiometry: Use a molar excess of 2,5-dimethylpyrazine relative to potassium permanganate. This ensures that the oxidant is the limiting reagent, reducing the likelihood of a second oxidation event on the same molecule.[6] A molar ratio of 2,5-dimethylpyrazine to KMnO₄ of 2:1 to 5:1 has been reported to be effective.[6]
-
Slow Addition of Oxidant: Add the potassium permanganate solution or solid portion-wise over an extended period. This maintains a low concentration of the oxidant in the reaction mixture, favoring mono-oxidation.
-
Temperature Control: Maintain a low reaction temperature (10-30°C) to control the reaction rate and minimize over-oxidation.[5]
Q3: I am having difficulty separating the desired this compound from the pyrazine-2,5-dicarboxylic acid byproduct. What is the best approach?
A3: The separation can be effectively achieved by leveraging the difference in acidity of the two compounds:
-
pH-Controlled Extraction: This is the most critical step. After the reaction, carefully adjust the pH of the aqueous solution to approximately 2.5 with an acid like sulfuric acid.[6] At this pH, the mono-carboxylic acid is protonated and can be extracted into an organic solvent like butanone, while the di-carboxylic acid remains as a salt in the aqueous phase due to its higher acidity.[6]
-
Fractional Crystallization: If the crude product still contains the di-acid, fractional crystallization can be employed. The two compounds may have different solubilities in specific solvent systems.
Q4: How do I know when the potassium permanganate is fully consumed, and how do I safely quench any excess?
A4:
-
Visual Indication: Potassium permanganate has an intense purple color. The disappearance of this color is a strong indicator that it has been consumed.
-
Quenching Excess Oxidant: If excess permanganate remains, it can be safely quenched by adding a reducing agent such as sodium bisulfite or isopropanol.[8] This should be done cautiously as the reaction can be exothermic.
General and Safety
Q5: What are the key safety precautions to take when working with potassium permanganate?
A5: Potassium permanganate is a strong oxidizing agent and requires careful handling:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[9]
-
Avoid Contact with Combustibles: Keep potassium permanganate away from flammable and combustible materials, including organic solvents, as it can react violently.[9]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed, corrosion-resistant container (e.g., HDPE).[9]
-
Handling: Avoid generating dust. When making solutions, add the permanganate to water, not the other way around.
Data Summary
| Parameter | Route A: Biocatalytic Synthesis | Route B: Selective Oxidation |
| Starting Material | L-Threonine | 2,5-Dimethylpyrazine |
| Key Reagents | L-threonine-3-dehydrogenase (or whole-cell catalyst) | Potassium Permanganate, NaOH |
| Typical Yield | Up to 2897.30 mg/L of 2,5-DMP reported with engineered E. coli[1] | Yields of 5-methylpyrazine-2-carboxylic acid can exceed 75% with optimized conditions[6] |
| Reaction Conditions | 30-40°C, pH ~8.0[1] | 10-30°C, basic pH[5] |
| Key Advantages | "Green" process, high specificity | Utilizes readily available starting materials |
| Common Challenges | Enzyme/catalyst stability and activity | Selectivity control, byproduct formation |
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For this compound, characteristic signals for the pyrazine ring proton, the two methyl groups, and the carboxylic acid proton would be expected.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product and for monitoring the reaction progress. It can effectively separate the mono- and di-acid products.
-
Mass Spectrometry (MS): MS provides information on the molecular weight of the compound, confirming its identity.
References
- 1. Engineering Escherichia coli for high-yielding 2,5-Dimethylpyrazine synthesis from L-Threonine by reconstructing metabolic pathways and enhancing cofactors regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. technoarete.org [technoarete.org]
- 6. CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. rockchemicalsinc.com [rockchemicalsinc.com]
Refinement of HPLC separation for pyrazine isomers
Welcome to the Technical Support Center. As a Senior Application Scientist, I've frequently collaborated with researchers facing the nuanced challenge of separating pyrazine isomers. These structurally similar compounds are crucial in fields ranging from flavor chemistry to pharmaceuticals, yet their separation can be a significant analytical hurdle.
This guide is structured from my field experience to move beyond generic advice. We'll explore the causal relationships between your method parameters and chromatographic results, providing you with a logical framework to troubleshoot and refine your separations effectively.
Frequently Asked Questions (FAQs)
Q1: Why are my pyrazine isomers co-eluting or showing poor resolution?
Co-elution is the most common challenge with pyrazine isomers. Their similar physicochemical properties—polarity, size, and pKa—result in nearly identical interactions with the stationary and mobile phases, especially in standard reversed-phase (RP) systems.[1] Positional isomers, in particular, may have identical mass-to-charge ratios, making them indistinguishable by mass spectrometry without prior chromatographic separation.
The key to resolving them lies in exploiting subtle differences in their structure. This requires manipulating the selectivity (α) of your chromatographic system, which is influenced by the stationary phase chemistry, mobile phase composition, and temperature.[1]
Q2: Should I start with Reversed-Phase (RP-HPLC) or Hydrophilic Interaction Chromatography (HILIC) for pyrazine isomers?
This is a critical first decision. Pyrazines, being polar nitrogen-containing heterocycles, often exhibit poor retention on traditional C18 columns, leading to co-elution near the solvent front.[2]
-
Start with Reversed-Phase HPLC if: Your pyrazine isomers have some degree of hydrophobicity (e.g., they are substituted with larger alkyl groups). Modern C18 columns with high-purity, end-capped silica can provide a good starting point.[3][4]
-
Move to HILIC if: You observe little to no retention in RP-HPLC. HILIC is specifically designed for polar compounds and uses a polar stationary phase with a high-organic mobile phase.[5][6] This mode promotes partitioning of the polar analytes into a water-enriched layer on the stationary phase surface, leading to enhanced retention and often unique selectivity.[5][7]
Below is a decision-making workflow to guide your selection.
Caption: Decision tree for selecting a starting chromatographic mode.
Q3: How does mobile phase pH impact the separation of basic pyrazine isomers?
Mobile phase pH is one of the most powerful tools for separating basic compounds like pyrazines. The nitrogen atoms in the pyrazine ring are weakly basic.[8] Adjusting the pH affects both the analyte and the stationary phase:
-
Analyte Ionization: At a pH below their pKa, the pyrazine nitrogens become protonated (positively charged). This can alter their polarity and interaction with the stationary phase.
-
Silanol Suppression: The primary cause of peak tailing for basic compounds is the interaction with acidic residual silanol groups (Si-OH) on the silica surface of the column.[3][9] By operating at a low pH (e.g., pH ≤ 3), these silanol groups are non-ionized, which significantly reduces the undesirable secondary ionic interactions that lead to tailing.[3]
Therefore, using an acidic mobile phase, often containing additives like formic acid or phosphoric acid, is a standard strategy to achieve sharp, symmetrical peaks for pyrazines in RP-HPLC.[10]
Troubleshooting Guide
Problem: My pyrazine isomers are co-eluting or have very poor resolution (Rs < 1.5). What should I do?
Answer: This is a selectivity problem. Your current conditions do not sufficiently differentiate between the isomers. The goal is to change the selectivity (α) of the separation. Here is a systematic approach:
-
Change the Organic Modifier: If you are using acetonitrile (ACN), switch to methanol (MeOH), or vice versa. ACN and MeOH have different properties and can alter elution order and selectivity.[11]
-
Adjust the Mobile Phase pH: As discussed, pH is a powerful tool. Systematically adjust the pH of the aqueous portion of your mobile phase (e.g., from pH 3.0 down to 2.5) to see if resolution improves.
-
Switch the Stationary Phase: If mobile phase adjustments are insufficient, a change in stationary phase chemistry is the next logical step.
-
Phenyl Columns: For aromatic compounds like pyrazines, a phenyl-based stationary phase can offer alternative π-π interactions, leading to different selectivity compared to a C18 column.[12]
-
Polar-Embedded Columns: These columns have a polar group embedded near the base of the alkyl chain, which can reduce interactions with residual silanols and offer different selectivity for basic compounds.[4]
-
HILIC Columns: If poor retention is also an issue, switching to a HILIC column (e.g., bare silica, amide, or diol) is a highly effective strategy.[13]
-
Problem: I'm seeing significant peak tailing for my pyrazine analytes. How can I improve peak symmetry?
Answer: Peak tailing for pyrazines is almost always caused by secondary interactions between the basic nitrogen atoms and acidic residual silanols on the silica stationary phase.[9]
| Strategy | Mechanism of Action | Key Considerations |
| Lower Mobile Phase pH | Suppresses the ionization of silanol groups (Si-O⁻), minimizing the strong ionic interaction with protonated basic analytes.[3] | Aim for pH ≤ 3 using additives like formic acid, acetic acid, or phosphoric acid.[10][14] Ensure your column is stable at low pH. |
| Use a Modern, End-Capped Column | End-capping chemically converts most residual silanols into less reactive species. Modern, high-purity silica has a lower concentration of active silanols to begin with.[4][15] | Look for columns designated as "Type B" silica, "high-purity," or specifically marketed for basic compounds. |
| Add a Competing Base | This is a less common, historical approach. Additives like triethylamine (TEA) act as a competing base, binding to the active silanol sites and shielding the analyte from them.[16] | TEA is not MS-compatible and can permanently alter the column. It is generally avoided with modern columns.[16] |
| Reduce Metal Contamination | Metal impurities in the silica matrix can activate silanol groups. | Use columns from reputable manufacturers that specify low metal content in their silica.[3] |
Problem: I have poor retention for all my pyrazine isomers on a C18 column. How can I increase retention?
Answer: This indicates that your analytes are too polar for your current reversed-phase system.
-
Decrease the Organic Solvent Percentage: Reduce the amount of acetonitrile or methanol in your mobile phase. This increases the polarity of the mobile phase, which in turn increases the retention of hydrophobic and moderately polar compounds in RP-HPLC.
-
Use a 100% Aqueous Mobile Phase: If reducing the organic content is still insufficient, you may need a mobile phase with very high aqueous content. Caution: Standard C18 columns can undergo "phase collapse" or "dewetting" in highly aqueous mobile phases, leading to drastic loss of retention. Use a column specifically designed for aqueous stability (often labeled "AQ" or similar).
-
Switch to HILIC: This is the most robust solution for very polar analytes. HILIC operates by partitioning the analyte into a water layer on the polar stationary phase surface, which is ideal for retaining and separating hydrophilic compounds like pyrazines.[5][17]
Below is a troubleshooting workflow for common HPLC issues with pyrazine isomers.
Caption: General troubleshooting workflow for pyrazine isomer separation.
Experimental Protocols
Protocol 1: Baseline Reversed-Phase (RP-HPLC) Method for Pyrazine Isomer Screening
This protocol provides a robust starting point to assess the retention and initial separation of pyrazine isomers.
-
Column Selection: Use a modern, high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 270 nm, or as determined by the UV maxima of your specific isomers.[11]
-
Gradient:
-
0-1 min: 5% B
-
1-15 min: 5% to 50% B
-
15-17 min: 50% to 95% B
-
17-19 min: Hold at 95% B
-
19-20 min: Return to 5% B
-
20-25 min: Equilibrate at 5% B
-
-
-
Analysis: Evaluate the resulting chromatogram for retention time, resolution, and peak shape. If retention is poor (k' < 2) or resolution is inadequate, proceed to Protocol 2 or 3.
Protocol 2: Screening with Hydrophilic Interaction Chromatography (HILIC)
This protocol is for isomers that show poor retention in reversed-phase mode.
-
Column Selection: Use a HILIC column (e.g., bare silica or amide-bonded phase, 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 2-5 µL (Note: Sample should be dissolved in a high percentage of organic solvent, similar to the initial mobile phase, to avoid peak distortion).
-
Column Temperature: 35 °C.
-
Detection: UV at 270 nm.
-
Gradient:
-
0-1 min: 100% A
-
1-15 min: 0% to 50% B
-
15-17 min: 50% to 100% B
-
17-19 min: Hold at 100% B
-
19-20 min: Return to 100% A
-
20-30 min: Equilibrate at 100% A
-
-
-
Analysis: HILIC often provides a completely different selectivity profile compared to RP-HPLC. Evaluate the chromatogram for improved retention and resolution. Adjust the buffer concentration or gradient slope to optimize the separation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. agilent.com [agilent.com]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. afin-ts.de [afin-ts.de]
- 8. welch-us.com [welch-us.com]
- 9. mastelf.com [mastelf.com]
- 10. Pyrazine | SIELC Technologies [sielc.com]
- 11. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
- 12. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 13. researchgate.net [researchgate.net]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. lcms.cz [lcms.cz]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Contamination in Microbial Pyrazine Synthesis
Welcome to the Technical Support Center for microbial pyrazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common contamination issues encountered during fermentation processes. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental work. Adherence to Good Manufacturing Practices (GMP) is a recurring theme, as it provides a robust framework for ensuring product quality and consistency.[][2][3][4][5]
Section 1: Understanding the Enemy - Common Contaminants
Contamination is an ever-present threat in microbial fermentation. In pyrazine synthesis, where specific microbial strains are cultivated to produce desired aroma compounds, the introduction of foreign organisms can lead to disastrous consequences, including altered flavor profiles, reduced yield, and complete batch failure.[6][7][8] The primary culprits fall into three categories:
-
Bacteria: Unwanted bacterial species can outcompete your production strain for essential nutrients, alter the pH of the medium, or produce inhibitory metabolites.[9]
-
Fungi (Yeast & Mold): These can be particularly problematic due to their resilient spores and ability to grow in a wide range of conditions.
-
Bacteriophages (Phages): These viruses specifically infect bacteria and can rapidly lyse your entire production culture.[10][11][12][13][14] Phage contamination is a significant concern in industrial fermentation and can be introduced from outside the facility or spread from a previous contamination event.[10][11][13]
Section 2: Troubleshooting Guide - A Question & Answer Approach
This section addresses specific issues you may encounter. The solutions provided are grounded in established scientific principles and best practices.
Issue 1: My fermentation is showing slow growth and an unusual off-odor. How can I confirm contamination?
Answer:
This is a classic sign of a competing microbial population. To confirm, you need to perform a series of diagnostic tests:
-
Microscopy: A simple yet powerful first step. Aseptically collect a sample from your bioreactor and examine it under a microscope. Look for cell morphologies that are different from your production strain. Note the presence of bacteria of different shapes and sizes, or the appearance of yeast budding or fungal hyphae.
-
Plating on Selective and Differential Media: Streak a sample of your culture onto various agar plates.
-
Nutrient Agar/Tryptic Soy Agar (TSA): General purpose media that will support the growth of a wide range of bacteria.
-
Sabouraud Dextrose Agar (SDA): Selective for fungi.
-
MacConkey Agar: Differentiates between lactose-fermenting and non-lactose-fermenting Gram-negative bacteria.
-
Mannitol Salt Agar (MSA): Selective for staphylococci and differential for mannitol fermentation.
-
-
Gram Staining: This will help you quickly differentiate between Gram-positive and Gram-negative bacterial contaminants.
-
Metabolite Analysis: Use techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the fermentation broth for unexpected metabolites that are not characteristic of your production strain.[15][16]
Issue 2: My culture has completely lysed overnight. Could this be a phage contamination?
Answer:
Rapid and widespread cell lysis is a strong indicator of a bacteriophage infection.[13] Phages can lead to a complete failure of the fermentation process.[10][13] Here’s how to investigate and respond:
Workflow for Investigating Phage Contamination
A workflow for diagnosing and addressing phage contamination.
Step-by-Step Protocol: Plaque Assay
-
Prepare a Lawn of Host Bacteria: Mix a small volume of a healthy, actively growing culture of your production strain with molten soft agar.
-
Pour the Overlay: Pour this mixture onto a solid agar plate to create a uniform "lawn" of bacteria.
-
Spot the Suspect Sample: Aseptically spot a small amount of the lysed culture supernatant onto the bacterial lawn.
-
Incubate: Incubate the plate under optimal growth conditions for your production strain.
-
Observe for Plaques: If phages are present, you will see clear zones (plaques) on the bacterial lawn where the phages have lysed the bacteria.
Issue 3: I suspect my raw materials are the source of contamination. How can I verify this?
Answer:
Raw materials, including water, carbon and nitrogen sources, and mineral salts, are common vectors for contamination.[4][17] A robust raw material testing program is a cornerstone of GMP.[][2][3][4]
Raw Material Screening Protocol:
-
Aseptic Sampling: Collect samples of each raw material using sterile techniques.
-
Microbial Enumeration:
-
Liquid Samples (e.g., water, liquid media components): Use membrane filtration followed by plating on non-selective and selective media.
-
Solid Samples (e.g., sugars, salts): Dissolve a known weight in sterile diluent and perform serial dilutions and plate counts.
-
-
Endotoxin Testing: For pharmaceutical applications, test for endotoxins using the Limulus Amebocyte Lysate (LAL) test.[18]
| Raw Material | Potential Contaminants | Recommended Test |
| Water | Bacteria, Fungi, Endotoxins | Total Viable Count, Endotoxin (LAL) |
| Carbon Sources (e.g., glucose) | Bacterial spores, Yeast | Heat-shock test for spores, Plating on SDA |
| Nitrogen Sources (e.g., yeast extract) | Bacteria, Fungi | Total Viable Count, Plating on SDA |
| Precursors (e.g., amino acids) | Varies | Sterility Testing |
Table summarizing potential contaminants in raw materials and suggested testing methods.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the most critical steps for preventing contamination in my fermentation process?
A1: A multi-faceted approach is essential for preventing contamination.[11] This includes:
-
Sterilization of Media and Equipment: Autoclaving is a common and effective method for sterilizing fermentation media and equipment.[9][19] For heat-sensitive components, membrane filtration is a suitable alternative.[9] Continuous sterilization at high temperatures for a short duration is often used in industrial settings to minimize damage to media components.[20]
-
Aseptic Technique: Strict aseptic techniques during all manipulations, including inoculation, sampling, and nutrient addition, are paramount.[21] This includes working in a laminar flow hood and using sterile instruments.
-
Facility and Equipment Design: A well-designed facility with features like high-efficiency air filtration can significantly reduce the ingress of airborne contaminants.[4][11]
-
Personnel Training: Proper training of all personnel on aseptic techniques and GMP principles is crucial.[4]
-
Cleaning Validation: Implement and validate rigorous cleaning procedures for all equipment to prevent cross-contamination between batches.[22][23][24][25]
Q2: How can I effectively decontaminate my lab and equipment after a confirmed contamination event?
A2: A thorough decontamination is critical to prevent recurrence.
Decontamination Workflow
A decision-making workflow for post-contamination decontamination.
Q3: Can a minor contamination affect the final pyrazine profile of my product?
A3: Absolutely. Even a low level of contamination can significantly impact the final product quality. Contaminating microorganisms can:
-
Consume Precursors: They may utilize the precursors intended for pyrazine synthesis by your production strain.[26][27]
-
Produce Off-Flavors: Contaminants can produce their own set of volatile organic compounds that can mask or alter the desired pyrazine aroma profile.[6][8][28]
-
Alter pH: Changes in pH can affect the enzymatic activity of your production strain and influence the chemical reactions involved in pyrazine formation.[9]
Q4: Are there any "quick tests" for detecting contamination during a fermentation run?
A4: While traditional plating methods are the gold standard, they can be time-consuming. Some more rapid methods include:
-
ATP Bioluminescence: This method detects the presence of adenosine triphosphate (ATP), an indicator of viable cells. It's a rapid way to assess overall microbial load but is not specific.
-
Flow Cytometry: Can provide rapid cell counts and differentiate between cell populations based on size and fluorescence, but requires specialized equipment.
-
Quantitative PCR (qPCR): Can be used to detect and quantify specific contaminant DNA, offering high sensitivity and specificity.
Q5: My production strain is phage-resistant. Do I still need to worry about phage contamination?
A5: Yes. While using phage-resistant strains is a valuable preventative strategy, it is not foolproof.[11][12] Phages can evolve, and new phage types may emerge that can infect your resistant strain.[10] Therefore, maintaining stringent hygiene protocols and monitoring for phages remains essential.[10][11]
Section 4: Conclusion
Successfully troubleshooting contamination in microbial pyrazine synthesis requires a combination of meticulous technique, a solid understanding of microbial physiology, and a proactive approach to prevention. By implementing the strategies and protocols outlined in this guide, you can significantly enhance the robustness and reliability of your fermentation processes, leading to consistent and high-quality pyrazine production. Remember that a commitment to scientific integrity and adherence to established quality standards like GMP are your best defenses against the persistent challenge of contamination.[][2][3][4][5]
References
- 2. Microbial cGMP Fermentation Services - Creative Biogene [microbiosci.creative-biogene.com]
- 3. susupport.com [susupport.com]
- 4. gmi-inc.com [gmi-inc.com]
- 5. GMP Fermentation: A Pillar of Biopharmaceutical Production | MolecularCloud [molecularcloud.org]
- 6. researchgate.net [researchgate.net]
- 7. Flavour chemistry and metabolic engineering of microbial synthetic pyrazines: decoding the path to green manufacturing of food aroma components - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. biolscigroup.us [biolscigroup.us]
- 11. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 12. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 13. Bacteriophage Challenges in Industrial Processes: A Historical Unveiling and Future Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents [patents.google.com]
- 17. Unit 2 fermentation media and sterilization | PDF [slideshare.net]
- 18. bioprocessintl.com [bioprocessintl.com]
- 19. ramauniversity.ac.in [ramauniversity.ac.in]
- 20. biologydiscussion.com [biologydiscussion.com]
- 21. qualitru.com [qualitru.com]
- 22. cris.vtt.fi [cris.vtt.fi]
- 23. orbit.dtu.dk [orbit.dtu.dk]
- 24. researchgate.net [researchgate.net]
- 25. biopharminternational.com [biopharminternational.com]
- 26. Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines [mdpi.com]
- 28. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Dimethylpyrazine Carboxylic Acid Isomers: A Guide for Drug Discovery Professionals
<-3>
The strategic incorporation of the pyrazine scaffold is a well-established practice in medicinal chemistry, owing to its prevalence in a multitude of biologically active compounds. Within this chemical space, dimethylpyrazine carboxylic acid isomers represent a compelling area of study. The subtle repositioning of two methyl groups on the pyrazine ring can profoundly influence the molecule's physicochemical characteristics and its interactions with biological targets. This guide offers a detailed comparative analysis of these isomers, designed to provide researchers, scientists, and drug development professionals with the foundational knowledge to effectively harness their potential.
The Isomeric Landscape: More Than Just Positional Changes
The core structure of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms, provides a versatile template for substitution. The addition of a carboxylic acid group and two methyl groups gives rise to several key isomers, including 3,5-dimethylpyrazine-2-carboxylic acid, 5,6-dimethylpyrazine-2-carboxylic acid, and 3,6-dimethylpyrazine-2-carboxylic acid. While structurally similar, the specific arrangement of the methyl groups relative to the carboxylic acid moiety creates unique electronic and steric environments. These differences are critical, as they dictate the molecule's acidity, lipophilicity, and ultimately, its pharmacokinetic and pharmacodynamic profiles.
Divergent Physicochemical Properties
The location of the electron-donating methyl groups in relation to the electron-withdrawing carboxylic acid group directly impacts the molecule's fundamental properties. This, in turn, affects crucial drug development parameters such as solubility, membrane permeability, and metabolic stability.
Table 1: Comparative Physicochemical Properties of Dimethylpyrazine Carboxylic Acid Isomers
| Property | This compound | 5,6-Dimethylpyrazine-2-carboxylic acid | 3,6-Dimethylpyrazine-2-carboxylic acid |
| Molecular Formula | C7H8N2O2 | C7H8N2O2 | C7H8N2O2 |
| Molecular Weight | 152.15 g/mol | 152.15 g/mol | 152.15 g/mol [1] |
| Melting Point | Not readily available | Not readily available | 114-115 °C |
| Predicted pKa | ~3.1 | ~3.3 | ~3.2 |
| Predicted XlogP | ~1.3 | ~1.4 | ~1.3 |
Note: Predicted values are computationally derived and serve as estimates. Experimental values may vary.
Analytical Differentiation: A Practical Workflow
Accurate identification and separation of these closely related isomers are paramount for any research endeavor. A multi-pronged analytical approach combining spectroscopic and chromatographic techniques is essential for unambiguous characterization.
Experimental Protocol: Isomer Identification and Quantification
Objective: To resolve and quantify a mixture of dimethylpyrazine carboxylic acid isomers.
Materials:
-
Reference standards for each dimethylpyrazine carboxylic acid isomer
-
HPLC-grade acetonitrile and water
-
Formic acid or other suitable mobile phase modifier
-
A C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Deuterated solvents (e.g., DMSO-d6) for NMR analysis
Methodology:
-
High-Performance Liquid Chromatography (HPLC):
-
Develop a gradient elution method using a C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Rationale: The subtle differences in polarity between the isomers will result in distinct retention times, enabling their separation.[2][3]
-
Detection can be achieved using a UV detector set to the absorbance maximum of the pyrazine ring.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve purified isomers in a suitable deuterated solvent.
-
Acquire 1H and 13C NMR spectra.
-
Rationale: The chemical shifts of the aromatic proton and the methyl group protons will be unique for each isomer due to the different electronic environments created by the substituent positions. This provides a definitive structural fingerprint.
-
-
Mass Spectrometry (MS):
-
Couple the HPLC system to a mass spectrometer (LC-MS).
-
Rationale: While all isomers share the same molecular weight, high-resolution mass spectrometry can confirm the elemental composition. Tandem mass spectrometry (MS/MS) can reveal distinct fragmentation patterns based on the isomer's structure, further aiding in identification.
-
Caption: A typical analytical workflow for the separation and identification of dimethylpyrazine carboxylic acid isomers.
Structure-Activity Relationships and Biological Significance
The true significance of isomeric differentiation lies in the realm of biological activity. The specific placement of methyl groups can dramatically alter how a molecule interacts with a biological target, such as an enzyme or receptor. This is a cornerstone of the structure-activity relationship (SAR) studies that drive drug discovery.
A pertinent example is the development of analogs of pyrazinamide, a first-line antituberculosis drug.[4][5][6] Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, by a mycobacterial enzyme.[4][5][7] The efficacy of pyrazinoic acid analogs is highly dependent on their ability to interact with their target.[4][5] The steric and electronic properties conferred by the methyl groups on the pyrazine ring can either enhance or hinder this interaction, leading to significant variations in antimycobacterial potency.[4][5] Studies have shown that substitutions at different positions on the pyrazine ring can lead to compounds with improved activity against Mycobacterium tuberculosis.[4][8][9]
Caption: Conceptual illustration of how isomeric differences in dimethylpyrazine carboxylic acids can lead to varied biological activities.
Future Perspectives
The comparative analysis of dimethylpyrazine carboxylic acid isomers highlights the critical importance of precise structural control in drug design. Even minor modifications can lead to significant changes in a compound's properties and biological function. Future research in this area should focus on synthesizing a broader range of isomers and their derivatives, followed by comprehensive in vitro and in vivo evaluations. This will enable the development of more refined SAR models, ultimately guiding the rational design of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. 2435-46-3(3,6-Dimethylpyrazine-2-carboxylic acid) | Kuujia.com [kuujia.com]
- 2. Pyrazine | SIELC Technologies [sielc.com]
- 3. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 4. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - American Chemical Society [acs.digitellinc.com]
- 5. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. docsity.com [docsity.com]
- 8. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substituted 5-aroylpyrazine-2-carboxylic acid derivatives: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 3,5-Dimethylpyrazine-2-carboxylic Acid via Nuclear Magnetic Resonance (NMR) Spectroscopy
Introduction: The Imperative of Unambiguous Structural Elucidation
In the realm of pharmaceutical development and materials science, 3,5-Dimethylpyrazine-2-carboxylic acid serves as a valuable heterocyclic building block. It is a known metabolite of the key flavor compound 2,3,5-trimethylpyrazine and an important intermediate in the synthesis of pharmaceuticals like the lipid-lowering drug Acipimox.[1][2] Given its role, the absolute certainty of its molecular structure is paramount. Isomeric impurities, arising from alternative reaction pathways, can drastically alter a compound's biological activity and safety profile.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the unambiguous determination of molecular structure in solution. This guide provides an in-depth, practical comparison of the NMR data for this compound against a potential isomer, 3,6-Dimethylpyrazine-2-carboxylic acid. We will dissect the causality behind spectral features and present a self-validating protocol that leverages one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) NMR experiments to achieve definitive structural validation.
Theoretical NMR Analysis: Predicting the Spectral Signature
Before entering the lab, a robust theoretical analysis of the target molecule's expected NMR spectrum is crucial. This predictive step allows for a more targeted experimental design and a more confident interpretation of the resulting data.
The structure of this compound, with standard atom numbering for NMR purposes, is presented below.
Caption: Structure of this compound with numbering.
¹H NMR Spectrum Predictions
-
Aromatic Proton (H6): The pyrazine ring is electron-deficient due to the two electronegative nitrogen atoms, which strongly deshield the ring protons.[3] Therefore, the single aromatic proton at the C6 position is expected to appear far downfield, likely as a singlet, in the range of 8.5-8.7 ppm.
-
Methyl Protons (C8-H₃ and C9-H₃): Two distinct methyl groups are present. The C3-methyl group is adjacent to a carboxyl-substituted carbon (C2) and a nitrogen atom (N4). The C5-methyl group is adjacent to a proton-bearing carbon (C6) and a nitrogen atom (N4). These different electronic environments will result in two separate singlets. Based on literature data for similar pyrazines, these signals are expected between 2.6 and 3.0 ppm.[4] The C3-methyl group, being closer to the electron-withdrawing carboxyl group, is predicted to be slightly further downfield than the C5-methyl group.
-
Carboxylic Acid Proton (COOH): The acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet in a distinct region, from 10-13 ppm.[5][6] Its observation is highly dependent on the solvent, concentration, and presence of any water, as it readily undergoes chemical exchange.[5][7]
¹³C NMR Spectrum Predictions
-
Carbonyl Carbon (C7): The carboxyl carbon is significantly deshielded and is expected to resonate in the 164-180 ppm range.[8][9]
-
Pyrazine Ring Carbons (C2, C3, C5, C6): Four unique signals are expected for the pyrazine ring carbons. The carbons directly bonded to nitrogen (C2, C3, C5, C6) are deshielded and typically appear between 135 and 155 ppm.[4] C2, being attached to the carboxyl group, will likely be the most downfield of the ring carbons.
-
Methyl Carbons (C8, C9): The two methyl carbons will appear in the upfield, aliphatic region of the spectrum, generally between 20-25 ppm.[4]
Comparative Analysis: Differentiating 3,5- vs. 3,6-Isomers
The true power of NMR in structural validation is its ability to distinguish between closely related isomers. A plausible alternative structure during synthesis is 3,6-Dimethylpyrazine-2-carboxylic acid. While mass spectrometry would show an identical mass for both isomers, their NMR spectra would be definitively different.
| NMR Signal | This compound (Target) | 3,6-Dimethylpyrazine-2-carboxylic acid (Isomer) | Reason for Difference |
| ¹H Aromatic Signal | 1H, singlet (H6) , ~8.64 ppm[4] | 1H, singlet (H5) , expected at a different chemical shift. | The electronic environment of H6 (between N1 and C5-CH₃) is distinct from H5 in the isomer (between N4 and C6-CH₃). |
| ¹H Methyl Signals | Two singlets , ~2.97 and ~2.62 ppm[4] | Two distinct singlets , expected at different chemical shifts. | The proximity of the methyl groups to the carboxyl group and the lone aromatic proton differs, altering their chemical shifts. |
| ¹³C Ring Signals | Four distinct signals for C2, C3, C5, C6.[4] | Four distinct signals for C2, C3, C5, C6. | The substitution pattern breaks all symmetry, leading to four unique signals in both cases, but their chemical shifts will differ. |
| Key HMBC Correlation | H6 proton shows a ³J correlation to the C5-methyl carbon (C9) . | H5 proton would show ³J correlations to the carbons of both methyl groups (C3-methyl and C6-methyl). | This is the most unambiguous differentiator. The number of bonds separating the lone aromatic proton from the two methyl groups is different, leading to a unique long-range correlation pattern. |
This comparative table highlights that while 1D NMR provides strong initial evidence, 2D HMBC provides the irrefutable "fingerprint" correlation needed to distinguish between the two isomers.
Experimental Protocol for Complete Structural Validation
This section details a robust, self-validating workflow for acquiring high-quality NMR data for this compound.
Caption: A comprehensive workflow for NMR-based structural validation.
I. Sample Preparation
-
Weighing: Accurately weigh 10-15 mg of high-purity this compound into a clean, dry vial.
-
Solvent Selection: Add approximately 0.7 mL of a deuterated solvent.
-
Causality: DMSO-d₆ is an excellent choice for this compound. Unlike CDCl₃, it is a polar, hydrogen-bond accepting solvent that will typically allow for the observation of the exchangeable carboxylic acid proton.[10] The residual solvent peak of DMSO-d₆ (~2.50 ppm for ¹H, ~39.52 ppm for ¹³C) does not overlap with expected analyte signals.[3]
-
-
Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing both ¹H and ¹³C spectra to 0.00 ppm.
-
Mixing & Transfer: Ensure the sample is fully dissolved, using gentle vortexing if necessary, before transferring the solution to a 5 mm NMR tube.
II. NMR Data Acquisition
-
Instrumentation: A 400 MHz (or higher field) NMR spectrometer is recommended for good signal dispersion.
-
Standard Procedures: Before acquisition, the instrument must be locked onto the deuterium signal of the solvent, the probe tuned for both ¹H and ¹³C nuclei, and the magnetic field shimmed for optimal homogeneity.[3]
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse ('zg30').
-
Spectral Width: ~16 ppm, centered around 8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16-32 scans.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse ('zgpg30').
-
Causality: Proton decoupling simplifies the spectrum by removing C-H splitting, resulting in single lines for each unique carbon, which increases the signal-to-noise ratio.
-
Spectral Width: ~220 ppm, centered around 110 ppm.
-
Relaxation Delay (d1): 5 seconds. A longer delay is crucial for ensuring quantitative detection of all carbons, especially quaternary carbons like the carbonyl and ring carbons which have longer relaxation times.
-
Number of Scans: 1024-4096 scans, required due to the low natural abundance of the ¹³C isotope.[3]
2D NMR Acquisition Parameters (HSQC & HMBC):
-
HSQC (Heteronuclear Single Quantum Coherence): Use a standard pulse program (e.g., 'hsqcedetgpsisp2.2'). This experiment reveals correlations between protons and the carbons to which they are directly attached.[11][12]
-
HMBC (Heteronuclear Multiple Bond Correlation): Use a standard pulse program (e.g., 'hmbcgplpndqf'). This experiment shows correlations between protons and carbons over 2-3 bonds (and sometimes 4).[11] It is the key experiment for piecing together the molecular skeleton.
Data Interpretation: From Spectra to Structure
Upon processing the data, the final step is a logical assignment of all signals to confirm the structure.
Experimental Data for this compound (in CDCl₃):
-
¹H NMR: δ 8.64 (s, 1H), 2.97 (s, 3H), 2.62 (s, 3H).[4]
-
¹³C NMR: δ 164.2, 154.7, 150.2, 148.8, 138.0, 23.6, 21.4.[4]
-
¹H and ¹³C Assignment via HSQC: The HSQC spectrum will show direct one-bond correlations.
-
The proton signal at 8.64 ppm will correlate with a carbon in the aromatic region (~138.0 ppm), assigning it as H6/C6.
-
The proton signals at 2.97 ppm and 2.62 ppm will correlate with the carbons at 23.6 ppm and 21.4 ppm, respectively, assigning the two methyl groups.
-
-
Assembling the Framework with HMBC: The HMBC spectrum provides the definitive connections.
Caption: Key 2-bond (blue, green, yellow) and 3-bond (red) HMBC correlations.
-
H6 Proton Correlations: The aromatic proton at 8.64 ppm (H6) will show correlations to:
-
C2 and C5 (²J, two-bond coupling).
-
The carboxyl carbon C7 and the C5-methyl carbon C9 (³J, three-bond coupling).
-
-
Methyl Proton Correlations:
-
The downfield methyl protons (~2.97 ppm) will show correlations to C2 and C3, assigning them as the C3-methyl group.
-
The upfield methyl protons (~2.62 ppm) will show correlations to C5 and C6, assigning them as the C5-methyl group.
-
This specific set of correlations, particularly the link from the single aromatic proton (H6) to only one of the methyl carbons (C9), is unique to the 3,5-disubstituted pattern. This observation conclusively rules out the 3,6-isomer, where the aromatic proton would correlate to both methyl carbons.
Conclusion
The structural validation of this compound is systematically achieved through a logical application of NMR spectroscopy. While 1D ¹H and ¹³C spectra provide initial data consistent with the target structure, they lack the definitive proof to exclude isomeric possibilities. The strategic use of 2D NMR, specifically the HMBC experiment, provides unambiguous evidence of the connectivity within the molecular framework. The observed long-range correlation between the C6 proton and the C5-methyl carbon serves as the critical, irrefutable data point that validates the 3,5-substitution pattern. This comprehensive approach ensures the highest level of scientific integrity and confidence in the identity of this important chemical entity.
References
- 1. Engineering Escherichia coli for high-yielding 2,5-Dimethylpyrazine synthesis from L-Threonine by reconstructing metabolic pathways and enhancing cofactors regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. quora.com [quora.com]
- 8. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. myneni.princeton.edu [myneni.princeton.edu]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
A Comparative Guide to 3,5-Dimethylpyrazine-2-carboxylic Acid and 3,6-Dimethylpyrazine-2-carboxylic Acid for Researchers and Drug Development Professionals
In the landscape of heterocyclic compounds, pyrazine derivatives hold a significant position due to their diverse applications in pharmaceuticals, flavor chemistry, and materials science. Among these, the isomeric dimethylpyrazine carboxylic acids are of particular interest as key intermediates and potential bioactive molecules. This guide provides an in-depth, objective comparison of two closely related isomers: 3,5-Dimethylpyrazine-2-carboxylic acid and 3,6-Dimethylpyrazine-2-carboxylic acid. By synthesizing available experimental data and field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to select the appropriate isomer for their specific application.
Structural and Physicochemical Distinctions
The seemingly minor difference in the placement of a methyl group between this compound (3,5-DMPCA) and 3,6-Dimethylpyrazine-2-carboxylic acid (3,6-DMPCA) gives rise to distinct physicochemical properties that can influence their reactivity, solubility, and biological interactions.
| Property | This compound | 3,6-Dimethylpyrazine-2-carboxylic acid |
| CAS Number | 946493-27-2[1][2] | 2435-46-3[1][3][4][5] |
| Molecular Formula | C₇H₈N₂O₂[1] | C₇H₈N₂O₂[3][4][5] |
| Molecular Weight | 152.15 g/mol | 152.15 g/mol [3] |
| Appearance | Solid | Solid |
| Melting Point | Not explicitly reported | 114-115 °C |
| Solubility | Soluble in polar organic solvents like DMSO. Slightly soluble in water.[6] | Soluble in polar organic solvents. Slightly soluble in water. |
Key Insight: The difference in the substitution pattern on the pyrazine ring, while not affecting the molecular weight, is expected to influence the crystal packing and intermolecular interactions, leading to variations in melting point and solubility. The more symmetrical structure of 3,6-DMPCA may contribute to a more stable crystal lattice and a higher melting point.
Spectroscopic Characterization: A Comparative Analysis
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for distinguishing between these two isomers.
¹H and ¹³C NMR Spectroscopy
The chemical shifts of the protons and carbons in the pyrazine ring and the methyl groups provide a clear fingerprint for each isomer.
| Nucleus | This compound (in CDCl₃) | 3,6-Dimethylpyrazine-2-carboxylic acid (in CDCl₃) |
| ¹H NMR | δ 8.64 (s, 1H), 2.97 (s, 3H), 2.62 (s, 3H) | δ 8.52 (s, 1H), 2.80 (s, 3H), 2.65 (s, 3H) |
| ¹³C NMR | δ 164.2, 154.7, 150.2, 148.8, 138.0, 23.6, 21.4 | δ 165.6, 157.2, 152.1, 145.4, 142.9, 21.9, 20.9 |
Data synthesized from a study on trimethylpyrazine metabolites.
Expert Interpretation: The distinct chemical shifts for the pyrazine ring proton (8.64 ppm for 3,5-DMPCA vs. 8.52 ppm for 3,6-DMPCA) and the methyl protons are the most telling differences in their ¹H NMR spectra. In the ¹³C NMR, the positions of the quaternary carbons of the pyrazine ring are significantly different, providing unambiguous identification.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) would likely show a similar fragmentation pattern for both isomers due to their structural similarity, with a prominent molecular ion peak at m/z 152. However, tandem mass spectrometry (MS/MS) can reveal subtle differences in fragmentation pathways.
Synthesis Methodologies: Pathways to Isomeric Purity
Both 3,5-DMPCA and 3,6-DMPCA can be synthesized through the oxidation of the corresponding dimethyl-2-pyrazinemethanol precursors. This is a common route, particularly in the context of metabolic studies of alkylpyrazines found in food and beverages.
Experimental Protocol: Synthesis of 3,6-Dimethylpyrazine-2-carboxylic acid
This protocol is adapted from the synthesis of pyrazine carboxylic acid metabolites and provides a reliable method for laboratory-scale preparation.
Materials:
-
3,6-Dimethyl-2-pyrazinemethanol
-
Potassium permanganate (KMnO₄)
-
Distilled water
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3,6-Dimethyl-2-pyrazinemethanol (1.0 g, 7.24 mmol) in 20 mL of distilled water in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, prepare a solution of potassium permanganate (1.58 g, 10.0 mmol) in 30 mL of distilled water.
-
Slowly add the KMnO₄ solution to the stirred solution of the pyrazinemethanol over a period of 30 minutes at room temperature.
-
Continue stirring for an additional 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a small amount of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Filter the reaction mixture through a pad of Celite to remove the MnO₂. Wash the filter cake with a small amount of water.
-
Combine the filtrates and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous solution with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield the crude 3,6-Dimethylpyrazine-2-carboxylic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Self-Validation: The identity and purity of the synthesized product should be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained data with the reference values provided in Section 2.
Biological Activity: A Field of Untapped Potential
While the broader class of pyrazine carboxylic acid derivatives has been investigated for various biological activities, including antimicrobial and antifungal properties, there is a notable lack of direct comparative studies between 3,5-DMPCA and 3,6-DMPCA.[7][8] This represents a significant knowledge gap and an opportunity for future research.
Derivatives of pyrazine-2-carboxylic acid have shown promise as:
-
Antimycobacterial agents: Pyrazinamide, an amide of pyrazine-2-carboxylic acid, is a first-line drug for the treatment of tuberculosis.[8]
-
Antifungal agents: Certain substituted pyrazine carboxamides have demonstrated activity against various fungal strains.[8]
-
Anticancer agents: Some pyrazine derivatives have been explored for their cytotoxic effects on cancer cell lines.[4]
Expert Insight: The difference in the substitution pattern of 3,5-DMPCA and 3,6-DMPCA could lead to differential binding to biological targets. The steric hindrance and electronic effects of the methyl groups can influence how these molecules interact with enzyme active sites or receptors. A systematic investigation into the antimicrobial, antifungal, and cytotoxic activities of both isomers is warranted to elucidate their potential as lead compounds in drug discovery.
Analytical Separation: Distinguishing the Isomers
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of these isomers. Due to their similar polarities, a well-optimized method is crucial for achieving baseline separation.
Experimental Protocol: HPLC Analysis of Dimethylpyrazine Carboxylic Acid Isomers
This protocol provides a starting point for the analytical separation of 3,5-DMPCA and 3,6-DMPCA.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
Gradient: 10% B to 50% B over 15 minutes
-
Flow rate: 1.0 mL/min
-
Detection wavelength: 270 nm
Procedure:
-
Prepare standard solutions of 3,5-DMPCA and 3,6-DMPCA in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a mixed standard solution containing both isomers.
-
Equilibrate the HPLC system with the initial mobile phase conditions (10% B) for at least 15 minutes.
-
Inject 10 µL of the mixed standard solution.
-
Run the gradient program and record the chromatogram.
-
Identify the peaks corresponding to each isomer based on the retention times of the individual standards.
Expected Outcome: Due to the slight differences in polarity, the two isomers should be separable under these conditions. The 3,5-isomer may elute slightly earlier than the 3,6-isomer, but this should be confirmed experimentally.
Method Validation: For quantitative analysis, the method should be validated for linearity, accuracy, precision, and limits of detection and quantification according to standard guidelines.
Conclusion and Future Directions
This guide has provided a comprehensive comparison of this compound and 3,6-Dimethylpyrazine-2-carboxylic acid, highlighting their structural, physicochemical, and spectroscopic differences. While reliable synthetic and analytical methods are available, a significant gap exists in the direct comparative evaluation of their biological activities.
For researchers and drug development professionals, the choice between these two isomers will depend on the specific synthetic route and the desired properties of the final product. The distinct substitution patterns offer a platform for structure-activity relationship (SAR) studies. Future research should focus on a head-to-head comparison of their antimicrobial, antifungal, and cytotoxic profiles to unlock their full potential in medicinal chemistry.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Synthesis and anti-mycobacterial evaluation of some pyrazine-2-carboxylic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2435-46-3(3,6-Dimethylpyrazine-2-carboxylic acid) | Kuujia.com [kuujia.com]
- 4. Cytotoxicity of Pyrazine-Based Cyclometalated (C^Npz^C)Au(III) Carbene Complexes: Impact of the Nature of the Ancillary Ligand on the Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,6-Dimethylpyrazine-2-carboxylic acid | CAS 2435-46-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. 3-Methylpyrazine-2-Carboxylic Acid | Properties, Uses, Safety, Suppliers & Quality Standards - China Chemical Manufacturer [chemheterocycles.com]
- 7. rjpbcs.com [rjpbcs.com]
- 8. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Pyrazine Scaffolds: A Comparative Guide to the Efficacy of 3,5-Dimethylpyrazine-2-carboxylic Acid Derivatives in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the selection of a starting scaffold is a critical decision that profoundly influences the efficiency, cost, and ultimate success of a synthetic campaign. Among the myriad of heterocyclic precursors available, pyrazine derivatives, particularly those stemming from 3,5-dimethylpyrazine-2-carboxylic acid, have emerged as versatile and potent building blocks. This guide provides a comprehensive comparison of the efficacy of pyrazine-based precursors against alternative synthetic strategies, with a focus on the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a cornerstone in the management of type 2 diabetes.
I. The Pyrazine Core: An Anchor for Potent Bioactivity
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an ideal anchor for designing molecules that bind with high affinity to biological targets.[2][3] Derivatives of this compound, in particular, serve as key intermediates in the synthesis of a range of pharmaceuticals, from anticancer to anti-inflammatory agents.[3]
This guide will use the synthesis of Sitagliptin , a potent and selective DPP-4 inhibitor, as a case study to compare the efficacy of a pyrazine-based synthetic route with prominent alternative methodologies.
II. Comparative Analysis of Synthetic Precursors for Sitagliptin
The synthesis of Sitagliptin, a chiral β-amino acid derivative, presents a significant synthetic challenge. The core of its structure features a triazolopiperazine moiety, often derived from a pyrazine precursor. We will compare this established route with two leading alternatives: asymmetric hydrogenation and enzymatic transamination.
Performance Comparison
| Synthetic Strategy | Key Precursor/Catalyst | Overall Yield (%) | Enantiomeric Excess (ee %) | Key Advantages | Key Disadvantages |
| Pyrazine-Based Synthesis | 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[4][5][6]triazolo[4,3-a]pyrazine | ~40-65%[7][8][9] | >99% (with chiral resolution or asymmetric step) | Well-established, scalable, high purity achievable.[7] | Can involve multiple steps, may require chiral resolution.[5] |
| Asymmetric Hydrogenation | Rh(I)/(t)Bu JOSIPHOS catalyst | up to 82% (one-pot for key intermediate)[8][10] | >99.5%[8][10] | Highly efficient, high enantioselectivity, "green" chemistry.[9] | Requires expensive and toxic heavy metal catalysts.[11] |
| Enzymatic Transamination | Engineered Transaminase (TARO) | ~61% (isolated yield, gram scale)[1] | >99% | Environmentally friendly, highly selective, avoids heavy metals.[12] | Requires specialized enzyme development and optimization.[12] |
III. Deep Dive into Synthetic Methodologies
A thorough understanding of the experimental protocols is crucial for evaluating the practical applicability of each synthetic route. Below are detailed, step-by-step methodologies for the key transformations in each approach.
A. Pyrazine-Based Synthesis of Sitagliptin Intermediate
This route relies on the construction of the core triazolopiperazine ring system, which is then coupled with the chiral β-amino acid side chain.
Experimental Protocol: Synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[4][5][6]triazolo[4,3-a]pyrazine hydrochloride [13][14]
-
Step 1: Formation of 1-trifluoroacetyl-2-piperazinone. 2-chloroethylamine hydrochloride is reacted with a trifluoroacetate and glycine ester hydrochloride. The resulting intermediate undergoes intramolecular cyclization to form the piperazinone derivative. This "one-pot" reaction simplifies the initial steps.[14]
-
Step 2: Condensation and Ring Formation. The 1-trifluoroacetyl-2-piperazinone is reacted with hydrazine hydrate to form a hydrazone. Without isolation, hydrochloric acid is added, and the mixture is heated to induce intramolecular dehydration and the formation of the triazole ring.[13] This step avoids the use of hazardous thioketones.[13]
-
Step 3: Coupling with the Side Chain. The resulting triazolopyrazine hydrochloride is then coupled with the protected β-amino acid side chain using standard peptide coupling reagents (e.g., EDC, HOBt) to form the Sitagliptin backbone.[7]
Causality Behind Experimental Choices: The use of a one-pot reaction in the initial step significantly improves process efficiency by reducing the number of isolation and purification steps. The acid-catalyzed cyclization in the second step is a robust and high-yielding method for forming the triazole ring.
B. Alternative Synthesis: Asymmetric Hydrogenation
This "green" chemistry approach constructs the chiral center of Sitagliptin with high efficiency and enantioselectivity using a rhodium catalyst.
Experimental Protocol: Asymmetric Hydrogenation of Dehydrositagliptin [8][10]
-
Step 1: Synthesis of the Dehydrositagliptin Intermediate. The key enamine intermediate is prepared in a one-pot, three-step process from 2,4,5-trifluorophenylacetic acid, Meldrum's acid, and the triazolopiperazine. This process achieves a high yield (82%) and purity (>99.6 wt %).[8]
-
Step 2: Asymmetric Hydrogenation. The dehydrositagliptin is hydrogenated using a Rh(I)/(t)Bu JOSIPHOS catalyst under hydrogen pressure. This step proceeds with very low catalyst loading (as low as 0.15 mol %) and yields Sitagliptin with near-perfect optical purity.[8][10]
-
Step 3: Salt Formation. The resulting free base of Sitagliptin is then converted to its phosphate salt.
Causality Behind Experimental Choices: The one-pot synthesis of the enamine precursor is a significant process improvement, reducing waste and increasing throughput. The choice of the Rh(I)/(t)Bu JOSIPHOS catalyst is critical for achieving high enantioselectivity in the hydrogenation step. This method eliminates the need for a separate chiral resolution step.
C. Alternative Synthesis: Enzymatic Transamination
This biocatalytic approach utilizes an engineered enzyme to create the chiral amine with high stereoselectivity, offering a more sustainable alternative to heavy metal catalysis.
Experimental Protocol: Multi-Enzymatic Synthesis of Sitagliptin Intermediate [1][12]
-
Step 1: Enzyme Screening and Optimization. A panel of transaminase enzymes is screened for activity towards the prositagliptin ketone and an inexpensive amine donor like benzylamine. The chosen enzyme (e.g., TARO) is optimized for reaction conditions such as pH and buffer.[1]
-
Step 2: Multi-Enzyme Cascade Reaction. A whole-cell system co-expressing the optimized transaminase and an esterase is used. The reaction mixture contains the β-keto ester precursor and the amine donor. An aldehyde reductase and formate dehydrogenase can be included to remove the benzaldehyde byproduct which can inhibit the transaminase.[1]
-
Step 3: Product Isolation. The Sitagliptin intermediate is isolated from the reaction mixture.
Causality Behind Experimental Choices: The use of an engineered transaminase allows for the direct and highly selective synthesis of the desired chiral amine from a prochiral ketone, avoiding the need for protecting groups and chiral auxiliaries. The multi-enzyme cascade in a whole-cell system improves efficiency and reduces the need for purification of individual enzymes.
IV. Conclusion: Selecting the Optimal Synthetic Pathway
The choice of a synthetic precursor is a multifaceted decision that requires a careful balance of factors including yield, purity, cost, scalability, and environmental impact.
-
The Pyrazine-Based Route offers a robust and well-established method for the synthesis of Sitagliptin and other complex molecules. Its primary advantage lies in the versatility of the pyrazine scaffold, which can be readily functionalized to access a wide range of derivatives. While it may involve more steps than some alternatives, the scalability and high purity of the final product make it a reliable choice for large-scale manufacturing.
-
Asymmetric Hydrogenation represents a highly efficient and elegant approach to installing the chiral center of Sitagliptin. Its high yields and exceptional enantioselectivity make it an attractive option. However, the reliance on expensive and potentially toxic heavy metal catalysts is a significant drawback, particularly from an environmental and cost perspective.
-
Enzymatic Transamination is at the forefront of green chemistry, offering a highly selective and environmentally benign route to chiral amines. The elimination of heavy metals and the use of renewable resources are major advantages. The main challenge lies in the initial investment in enzyme development and process optimization.
Ultimately, the optimal precursor and synthetic strategy will depend on the specific priorities of the drug development program. For programs prioritizing well-established and scalable processes, the pyrazine-based approach remains a strong contender. For those focused on maximizing efficiency and enantioselectivity, asymmetric hydrogenation is a powerful tool. For long-term, sustainable manufacturing, the investment in biocatalytic methods like enzymatic transamination is likely to yield the greatest returns.
This guide demonstrates that while this compound and its derivatives provide a powerful and versatile platform for drug synthesis, a comprehensive evaluation of alternative strategies is essential for making informed decisions in the competitive landscape of pharmaceutical development.
V. References
-
Özdemir, Z., Kandemirli, F., Çelik, H., & Demir, S. (2018). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules, 23(11), 2893. --INVALID-LINK--
-
Li, X., et al. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Advances, 11(8), 4646-4653. --INVALID-LINK--
-
WO2014023930A1 - Process for the preparation of sitagliptin and intermediate compounds - Google Patents. --INVALID-LINK--
-
Singh, R., et al. (2022). Ligand-based designing of DPP-4 inhibitors via hybridization; synthesis, docking, and biological evaluation of pyridazine-acetohydrazides. Molecular Diversity, 27(6), 2729-2740. --INVALID-LINK--
-
Khobragade, T. P., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 746533. --INVALID-LINK--
-
Püskül, O. P., et al. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 27(15), 4938. --INVALID-LINK--
-
Lin, X., et al. (2013). Practical and Economical Approach to Synthesize Sitagliptin. Synthetic Communications, 43(11), 1536-1543. --INVALID-LINK--
-
Sova, M., et al. (2016). Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities. Molecules, 21(3), 324. --INVALID-LINK--
-
Hansen, K. B., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society, 131(25), 8798-8804. --INVALID-LINK--
-
Hansen, K. B., et al. (2009). Highly efficient asymmetric synthesis of sitagliptin. Journal of the American Chemical Society, 131(25), 8798–8804. --INVALID-LINK--
-
He, Y., et al. (2005). Dipeptidyl peptidase IV inhibitors derived from beta-aminoacylpiperidines bearing a fused thiazole, oxazole, isoxazole, or pyrazole. Bioorganic & Medicinal Chemistry Letters, 15(9), 2385-2389. --INVALID-LINK--
-
Al-Masoudi, N. A., et al. (2014). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OA-Text, 2(1), 1-8. --INVALID-LINK--
-
Kumar, A., et al. (2022). Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. Pharmacia, 69(4), 939-952. --INVALID-LINK--
-
Augustyns, K., et al. (1997). Dipeptidyl peptidase IV: development, design, synthesis and biological evaluation of inhibitors. Current Medicinal Chemistry, 4(1), 67-82. --INVALID-LINK--
-
Patel, M. B., et al. (2021). Design, synthesis and anti-diabetic activity of triazolotriazine derivatives as dipeptidyl peptidase-4 (DPP-4) inhibitors. Scientific Reports, 11(1), 1-18. --INVALID-LINK--
-
Design and Synthesis of some Pyrimidine as DPP-IV Inhibitors. (2014). --INVALID-LINK--
-
Hansen, K. B., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society, 131(25), 8798-8804. --INVALID-LINK--
-
CN105017260A - Preparation method of sitagliptin intermediate triazolopyrazine derivative - Google Patents. --INVALID-LINK--
-
CN105017260B - Preparation method of sitagliptin intermediate triazolopyrazine derivative - Google Patents. --INVALID-LINK--
-
Sperry, J., & Kim, J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1112. --INVALID-LINK--
-
Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. --INVALID-LINK--
-
Sperry, J., & Kim, J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1112. --INVALID-LINK--
-
Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 1-25. --INVALID-LINK--
References
- 1. Frontiers | Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor [frontiersin.org]
- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand-based designing of DPP-4 inhibitors via hybridization; synthesis, docking, and biological evaluation of pyridazine-acetohydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2014023930A1 - Process for the preparation of sitagliptin and intermediate compounds - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN105017260A - Preparation method of sitagliptin intermediate triazolopyrazine derivative - Google Patents [patents.google.com]
- 14. CN105017260B - Preparation method of sitagliptin intermediate triazolopyrazine derivative - Google Patents [patents.google.com]
The Synthesis of Pyrazines: A Comparative Guide to Chemical and Microbial Methods
For Researchers, Scientists, and Drug Development Professionals
Pyrazines, a class of nitrogen-containing heterocyclic aromatic compounds, are of significant interest across the pharmaceutical, food, and fragrance industries. Their unique sensory properties contribute to the characteristic aromas of roasted, nutty, and baked goods, while their diverse biological activities have led to their incorporation into a range of pharmaceuticals.[1][2] The increasing demand for pyrazines has spurred the development of various synthetic methodologies. This guide provides an in-depth, comparative analysis of the two primary approaches: traditional chemical synthesis and modern microbial synthesis, offering field-proven insights and experimental data to inform your research and development decisions.
Chemical Synthesis of Pyrazines: Precision and Predictability
Chemical synthesis offers a well-established and often predictable route to a wide array of pyrazine derivatives. These methods provide a high degree of control over the final molecular structure, enabling the targeted synthesis of specific isomers and substituted pyrazines.
Classical Methodologies: The Foundation of Pyrazine Chemistry
Two of the most historically significant methods for pyrazine synthesis are the Staedel–Rugheimer and Gutknecht syntheses. Both methods rely on the self-condensation of α-amino ketones to form a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine.[3]
-
Staedel–Rugheimer Pyrazine Synthesis (1876): This method involves the reaction of a 2-chloroacetophenone with ammonia to generate an α-amino ketone, which then undergoes condensation and oxidation.[3]
-
Gutknecht Pyrazine Synthesis (1879): A variation of the Staedel–Rugheimer synthesis, the Gutknecht method differs in the in situ generation of the α-amino ketone, often from an α-oximino ketone.[3]
While foundational, these classical methods can be limited by harsh reaction conditions and the potential for side product formation.[4]
Modern Approaches: Towards Greener and More Efficient Synthesis
Contemporary organic synthesis has focused on developing more efficient, selective, and environmentally benign methods for pyrazine production. These include:
-
Condensation of 1,2-Diketones with 1,2-Diamines: This is a straightforward and widely used method for preparing pyrazines.[5]
-
Dehydrogenative Coupling Routes: Catalyzed by transition metals like manganese, these methods can produce functionalized pyrazines from 2-amino alcohols, generating only water and hydrogen gas as byproducts.[2]
-
Biocatalytic Synthesis: Utilizing isolated enzymes, such as transaminases or dehydrogenases, offers a green and highly selective alternative for the synthesis of specific pyrazine derivatives, including asymmetric ones.[1][6] For instance, L-threonine dehydrogenase can be used to produce aminoacetone in situ from L-threonine, which then serves as a precursor for pyrazine synthesis.[1]
Experimental Protocol: Synthesis of 2,3,5,6-Tetramethylpyrazine from Acetoin and Ammonia
This protocol outlines a classical condensation method for the synthesis of 2,3,5,6-tetramethylpyrazine.[7]
Materials:
-
Acetoin
-
Industrial phosphoric acid (85%)
-
Ammonia gas
-
Process water
-
1000 mL three-necked flask equipped with a stirrer, thermometer, and gas inlet
Procedure:
-
To the 1000 mL three-necked flask, add 120 g (1.04 mol) of 85% industrial phosphoric acid and 600 g of process water. Stir the mixture until uniform.
-
While maintaining the temperature at 20-40°C, bubble ammonia gas through the solution until the pH of the system reaches 7.8-8.2.
-
Control the temperature at 30-40°C and add 60 kg (0.68 mol) of acetoin dropwise over approximately 30 minutes.
-
After the addition is complete, maintain the temperature and stir for 2 hours.
-
Increase the temperature to 90-100°C and continue the reaction for 1 hour.
-
Distill the product at normal pressure, collecting the distillate at 100°C. The distillation is complete when the temperature rises to 103°C.
-
Adjust the pH of the distillate to 6-7 with a small amount of phosphoric acid.
-
Cool the solution to 0-5°C and let it stand for at least 4 hours to allow for crystallization.
-
Collect the crude product by suction filtration.
-
Recrystallize the crude product from water to obtain pure 2,3,5,6-tetramethylpyrazine.
Diagram of a Generic Chemical Synthesis Workflow for Pyrazines
Caption: General workflow for the chemical synthesis of pyrazines.
Microbial Synthesis of Pyrazines: The "Natural" and Sustainable Approach
Microbial synthesis, utilizing whole-cell fermentation or biocatalysis, has emerged as a promising and sustainable alternative to chemical methods, particularly for applications in the food and fragrance industries where a "natural" label is highly valued.[5][8] This approach leverages the metabolic pathways of microorganisms to produce a variety of pyrazine compounds from renewable feedstocks.
Key Microorganisms and Fermentation Strategies
Several microorganisms have been identified and engineered for their ability to produce pyrazines, with Bacillus subtilis and Corynebacterium glutamicum being the most extensively studied.[9][10][11]
-
Bacillus subtilis : This bacterium is known for its ability to produce a range of alkylpyrazines, including 2,5-dimethylpyrazine (2,5-DMP) and tetramethylpyrazine (TTMP), often through solid-state fermentation on substrates like soybeans.[11][12]
-
Corynebacterium glutamicum : An industrial workhorse for amino acid production, this bacterium has been metabolically engineered to produce high titers of TTMP.[9][13]
Fermentation strategies can be broadly categorized into:
-
Submerged Fermentation: The microorganism is grown in a liquid nutrient medium, allowing for precise control of parameters such as pH, temperature, and aeration.[9]
-
Solid-State Fermentation (SSF): The microorganism is grown on a solid substrate with limited free water, which can mimic natural growth conditions and sometimes lead to higher product yields.[11]
Metabolic Pathways and Precursor Feeding
The biosynthesis of pyrazines in microorganisms typically involves the condensation of α-aminoketones derived from amino acid metabolism.[2] For example, L-threonine can be converted to aminoacetone, a key precursor for the formation of 2,5-dimethylpyrazine.[2] The production of tetramethylpyrazine often proceeds via the precursor acetoin.[9] The yield of specific pyrazines can be significantly enhanced by feeding the fermentation with appropriate precursors, such as amino acids or acetoin.[11]
Experimental Protocol: Submerged Fermentation of 2,3,5,6-Tetramethylpyrazine by Corynebacterium glutamicum
This protocol is a generalized procedure based on studies of engineered C. glutamicum for TTMP production.[9][14][15]
Materials:
-
Engineered Corynebacterium glutamicum strain overexpressing acetolactate synthase and/or α-acetolactate decarboxylase
-
Luria-Bertini (LB) medium
-
Kanamycin (or other appropriate antibiotic)
-
CGXII minimal medium supplemented with glucose and urea
-
Shake flasks or bioreactor
Procedure:
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered C. glutamicum strain into 5 mL of LB medium containing the appropriate antibiotic.
-
Incubate at 30°C on a rotary shaker at 200 rpm overnight.
-
Adapt the culture by back-diluting the saturated culture into 5 mL of CGXII minimal medium and incubating for 24 hours. Repeat this step twice.[9]
-
-
Production Phase:
-
Inoculate the production medium (CGXII with optimized concentrations of glucose and urea) with the adapted preculture to a starting OD600 of 0.1.[14]
-
For shake flask cultivation, use baffled flasks and incubate at 30°C with vigorous shaking (e.g., 200 rpm).[15]
-
For bioreactor cultivation, maintain the temperature at 30°C and control pH and dissolved oxygen levels as optimized for the specific strain.
-
Induce gene expression at the appropriate cell density (e.g., OD600 of ~0.8) with an inducer like IPTG, if applicable.[10]
-
-
Harvesting and Extraction:
-
Quantification:
Diagram of a Generic Microbial Synthesis Workflow for Pyrazines
Caption: General workflow for the microbial synthesis of pyrazines.
Head-to-Head Comparison: Chemical vs. Microbial Synthesis
The choice between chemical and microbial synthesis of pyrazines depends on a multitude of factors, including the desired product specificity, scale of production, cost considerations, and regulatory requirements.
| Feature | Chemical Synthesis | Microbial Synthesis |
| Specificity & Selectivity | High control over isomer and substituent placement. Can produce a wide range of derivatives, including non-natural ones. | Product profile is dependent on the microorganism's metabolic pathways. Can be highly selective for specific isomers. Mixtures of pyrazines are often produced.[20] |
| Reaction Conditions | Often requires high temperatures, pressures, and potentially harsh reagents (acids, bases, organic solvents).[4] | Typically conducted under mild conditions (ambient temperature and pressure) in aqueous media.[8] |
| Raw Materials | Often derived from petrochemical feedstocks. | Utilizes renewable resources such as sugars, agricultural byproducts, and amino acids.[14] |
| Yield & Productivity | Can achieve high yields and product concentrations. | Yields can be variable and are often lower than chemical synthesis. However, metabolic engineering is continuously improving titers.[9][11] |
| Environmental Impact | Can generate hazardous waste and has a higher carbon footprint due to energy-intensive processes.[21] | Generally considered more environmentally friendly with lower energy consumption and biodegradable waste.[8][22][21] |
| Cost | Can be cost-effective for large-scale production of simple pyrazines. The price for synthetically produced 2,5-dimethylpyrazine can be around $200/kg.[23][24][25] | Production costs can be higher due to fermentation and downstream processing expenses. However, the "natural" label can command a premium price, with naturally extracted 2,5-dimethylpyrazine costing up to $3500/kg.[23][24] |
| Product "Naturalness" | Products are considered "synthetic" or "nature-identical." | Products can be labeled as "natural," which is a significant advantage in the food and fragrance industries.[8] |
| Scalability | Well-established and readily scalable. | Scalability can be a challenge, requiring significant process optimization and investment in fermentation infrastructure. |
| Downstream Processing | Purification can be straightforward, often involving distillation or crystallization. | Downstream processing can be complex and costly, involving extraction from a dilute aqueous broth and separation from other metabolites.[26][27] |
Conclusion and Future Outlook
Both chemical and microbial synthesis methodologies offer distinct advantages and disadvantages in the production of pyrazines. Chemical synthesis provides a robust and versatile platform for accessing a wide range of pyrazine derivatives with high precision. In contrast, microbial synthesis offers a sustainable and "natural" route to these valuable compounds, aligning with the growing consumer demand for green and bio-based products.
The future of pyrazine synthesis will likely involve a synergistic approach, integrating the strengths of both disciplines. Chemo-enzymatic processes, which combine the selectivity of biocatalysts with the efficiency of chemical reactions, are a particularly promising area of research.[4] Advances in metabolic engineering and synthetic biology will continue to enhance the efficiency and economic viability of microbial pyrazine production, potentially making it a more competitive option for a broader range of applications. For researchers and drug development professionals, a thorough understanding of both synthetic paradigms is crucial for selecting the most appropriate and effective strategy for their specific needs.
References
- 1. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method for synthesizing 2-acetyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]
- 4. d-nb.info [d-nb.info]
- 5. US3033864A - Purification of pyrazine - Google Patents [patents.google.com]
- 6. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sustainable production of 2,3,5,6-Tetramethylpyrazine at high titer in engineered Corynebacterium glutamicum [escholarship.org]
- 8. mdpi.com [mdpi.com]
- 9. Sustainable production of 2,3,5,6-Tetramethylpyrazine at high titer in engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. biorxiv.org [biorxiv.org]
- 15. escholarship.org [escholarship.org]
- 16. biorxiv.org [biorxiv.org]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Natural vs. Synthetic Fragrance Compounds: Sustainability Comparison - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 23. researchgate.net [researchgate.net]
- 24. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 25. Buy Bulk - 2,5-Dimethylpyrazine | Wholesale Supplier [sinofoodsupply.com]
- 26. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean - PMC [pmc.ncbi.nlm.nih.gov]
The Amide Advantage: A Comparative Guide to the Biological Activity of Pyrazine Amides and Their Parent Carboxylic Acids
For researchers, scientists, and drug development professionals navigating the landscape of heterocyclic chemistry, the pyrazine scaffold represents a cornerstone of pharmacologically active molecules. From the cornerstone antitubercular agent pyrazinamide to emerging anticancer and antimicrobial candidates, the functionalization of the pyrazine ring dictates its biological destiny. A critical and recurring chemical modification is the conversion of a pyrazine carboxylic acid to its corresponding amide. This guide provides an in-depth, objective comparison of the biological activities of pyrazine amides versus their parent carboxylic acids, supported by experimental data and field-proven insights to inform rational drug design and development.
Introduction: The Pyrazine Core and the Significance of the Amide Moiety
Pyrazines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 4. This structural motif is prevalent in numerous natural products and synthetic drugs, valued for its metabolic stability and ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[1] The carboxylic acid and amide functional groups at the 2-position of the pyrazine ring are pivotal in defining the molecule's physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profiles.
The transformation of a carboxylic acid to an amide is a fundamental strategy in medicinal chemistry. This conversion neutralizes the acidic proton, alters polarity, and introduces a hydrogen bond donor, significantly impacting a molecule's ability to cross biological membranes and interact with protein targets. This guide will dissect the consequences of this transformation across various therapeutic areas.
Antitubercular Activity: The Prodrug Paradigm
The most prominent example of the superior in vivo efficacy of a pyrazine amide over its parent acid is pyrazinamide (PZA), a first-line drug for tuberculosis.[2]
The Causality Behind the Amide:
Pyrazinamide is, in fact, a prodrug of its parent carboxylic acid, pyrazinoic acid (POA).[3] The amide form allows the molecule to passively diffuse into the Mycobacterium tuberculosis bacillus. Once inside, a bacterial enzyme, pyrazinamidase (PZase), encoded by the pncA gene, hydrolyzes the amide bond, releasing the active POA.[4] This intracellular conversion is crucial, as POA is less able to cross the mycobacterial cell wall from the outside.
The acidic environment within tuberculous lesions further enhances the activity of POA. In this low pH environment, a portion of POA becomes protonated, leading to its accumulation within the bacillus where it is thought to disrupt membrane transport and energetics.[4] Therefore, the amide in PZA is not merely a placeholder but a critical component of a sophisticated drug delivery system that exploits the unique physiology of the target pathogen.
Signaling Pathway: Activation of Pyrazinamide
Caption: Mechanism of pyrazinamide activation within M. tuberculosis.
Antimicrobial and Antifungal Activity: A Shift in the Structure-Activity Relationship
Beyond tuberculosis, the conversion of pyrazine carboxylic acids to amides has been explored for broader antimicrobial and antifungal applications. Here, the "amide advantage" is less about a prodrug strategy and more about modifying physicochemical properties like lipophilicity to enhance target engagement.
A study on substituted amides of pyrazine-2-carboxylic acids revealed that the antifungal and antimycobacterial activity is highly dependent on the nature of the substituent on the amide nitrogen.[5][6][7] For instance, the 3-methylphenyl amides of 6-chloro- and 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid showed only poor in vitro antifungal effects.[5][6] However, the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid demonstrated the highest antitubercular activity (72% inhibition) against Mycobacterium tuberculosis in the same study.[5][6] This highlights that the amide itself is a scaffold for introducing further diversity, which can be tuned to improve potency.
In another study, thioamides of 5-aroylpyrazine-2-carboxylic acid derivatives were found to exhibit higher in vitro antimicrobial activity than the corresponding amides, with 5-benzoylpyrazine-2-carbothioamide showing a significant antifungal effect against Trichophyton mentagrophytes.[3] This again underscores that moving away from the carboxylic acid to other functional groups can be a fruitful strategy.
Comparative Data Summary: Antimicrobial Activity
| Compound Class | Parent Carboxylic Acid | Amide Derivative | Organism | Activity Metric | Reference |
| Pyrazine-2-carboxamides | 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | 3,5-bis-trifluoromethylphenyl amide | M. tuberculosis | 72% inhibition | [5][6] |
| Pyrazine-2-carboxamides | 6-chloropyrazine-2-carboxylic acid | 3-methylphenyl amide | Various fungi | Poor (MIC = 31.25-500 µmol·dm⁻³) | [5][6] |
| 5-Aroylpyrazine derivatives | 5-benzoylpyrazine-2-carboxylic acid | 5-benzoylpyrazine-2-carbothioamide | T. mentagrophytes | MIC < 1.95 µM ml⁻¹ | [3] |
Anticancer Activity: Exploring New Frontiers
The pyrazine core is increasingly being investigated for its potential in oncology.[8][9] The conversion of pyrazine carboxylic acids to amides in this context is primarily driven by the need to create molecules that can effectively interact with specific protein targets, such as kinases, or to enhance cell permeability.
For example, a series of chalcone-pyrazine derivatives were synthesized and evaluated for their anticancer activity. One compound showed significant inhibitory effects on MCF-7, A549, and DU-145 cancer cell lines with IC50 values as low as 0.012 µM.[8] While a direct comparison to the parent carboxylic acid was not provided in this specific study, the high potency of the amide derivative suggests that the amide moiety is crucial for its interaction with the biological target.
Another study on pyrazine-based cyclometalated Au(III) complexes found that the free 2,6-diarylpyrazine ligand (a carboxylic acid derivative in principle) showed no toxic effect on cancer cells at 10 µM, whereas some of the derived complexes (which can be considered as complexed amides) exhibited strong antiproliferative activity.[10]
The available data, while not always offering a direct head-to-head comparison, strongly indicates that the amide functionality in pyrazine derivatives is a key contributor to their anticancer potential, likely through improved target binding and cellular uptake.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the data presented, the following are detailed, step-by-step methodologies for the key experiments cited.
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method.
-
Preparation of Test Compounds: Dissolve the pyrazine amides and their corresponding parent carboxylic acids in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each stock solution in Mueller-Hinton broth to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., S. aureus, E. coli) and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[11]
Protocol 2: MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazine amides and their parent carboxylic acids for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[5][12] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[7]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
The conversion of pyrazine carboxylic acids to their corresponding amides is a powerful and versatile strategy in drug discovery. In the realm of antitubercular agents, this transformation is essential for the prodrug mechanism of pyrazinamide, enabling its entry into and activation within Mycobacterium tuberculosis. For broader antimicrobial, antifungal, and anticancer applications, amidation serves as a critical tool for modulating lipophilicity, enhancing target interactions, and providing a scaffold for further structural diversification.
While the existing literature strongly supports the "amide advantage," there is a clear need for more systematic studies that directly compare the biological activities of a series of pyrazine amides with their immediate carboxylic acid precursors across a wide range of biological targets. Such studies would provide invaluable data for building more predictive structure-activity relationship models and would undoubtedly accelerate the development of novel pyrazine-based therapeutics.
References
- 1. Antimicrobial Activity of Pyrazinamide Coordination Frameworks Synthesized by Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Mycobacterial Activity of Flavonoid and Pyrimidine Compounds | MDPI [mdpi.com]
- 3. Substituted 5-aroylpyrazine-2-carboxylic acid derivatives: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores [frontiersin.org]
- 5. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation† - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches | Semantic Scholar [semanticscholar.org]
- 10. Cytotoxicity of Pyrazine-Based Cyclometalated (C^Npz^C)Au(III) Carbene Complexes: Impact of the Nature of the Ancillary Ligand on the Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Reactivity Studies of 3,5-Dimethylpyrazine-2-carboxylic Acid Derivatives
This guide provides a comprehensive framework for evaluating the cross-reactivity of novel chemical entities, specifically focusing on derivatives of 3,5-Dimethylpyrazine-2-carboxylic acid. While published cross-reactivity data for this specific pyrazine scaffold is not widely available, the principles, workflows, and experimental designs detailed herein are considered the gold standard in drug discovery.[1] They are illustrated with representative data to guide researchers in designing and interpreting robust selectivity studies.
The pyrazine ring is a common heterocyclic structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2][3][4][5] Its chemical properties make it a versatile scaffold, but also necessitate a thorough evaluation of its selectivity profile to mitigate potential off-target effects.[6][7][8]
The Imperative of Selectivity in Drug Development
Drug selectivity refers to the ability of a compound to interact preferentially with its intended biological target over all other potential targets in the body.[6][7] High selectivity is a cornerstone of modern drug design, as it is directly linked to a drug's safety and efficacy profile.[7][8] Off-target interactions can lead to a range of adverse effects, from mild side effects to severe toxicity, and are a major cause of candidate attrition during preclinical and clinical development.[6][9]
For derivatives of this compound, a scaffold with potential applications as kinase inhibitors, receptor modulators, or enzyme inhibitors, understanding cross-reactivity is paramount. The planarity of the pyrazine ring and its hydrogen bonding capabilities can facilitate binding to homologous proteins with similar active sites, such as different kinases within the human kinome.[10] Therefore, a systematic and multi-faceted approach to profiling selectivity is not just recommended; it is essential.
Logical Framework for Cross-Reactivity Assessment
A robust cross-reactivity assessment follows a tiered approach, beginning with broad screening and progressing to more focused, quantitative analyses. This workflow ensures that resources are used efficiently while building a comprehensive understanding of a compound's selectivity.
Caption: Tiered workflow for assessing compound selectivity.
Experimental Design & Methodologies
The choice of assay is critical and should be guided by the intended target class of the pyrazine derivatives. Below are detailed protocols for two common scenarios: kinase inhibitors and G-protein coupled receptor (GPCR) modulators.
Kinase Selectivity Profiling
Given that pyrazine scaffolds are prevalent in kinase inhibitors, profiling against a panel of kinases is a logical first step.[10][11] This identifies off-target activities across the kinome.
Experimental Protocol: Kinase Selectivity Profiling (Luminescent Assay)
This protocol is adapted from standard high-throughput screening methodologies.[10][11]
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., Derivative A, Derivative B) in 100% DMSO.
-
Prepare assay buffers, kinase/substrate solutions, and ATP solution according to the manufacturer's specifications (e.g., Promega's Kinase-Glo® platform).[11]
-
-
Compound Plating:
-
Dispense the test compounds into a 384-well assay plate at a final screening concentration (e.g., 1 µM). Include a positive control (a known broad-spectrum inhibitor like Staurosporine) and a negative control (DMSO vehicle).
-
-
Kinase Reaction:
-
Add the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add the detection reagent (e.g., Kinase-Glo® Luminescent Reagent), which measures the amount of ATP remaining after the reaction. A lower signal indicates higher kinase activity (and less inhibition).
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Read the plate using a luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each kinase relative to the controls.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
GPCR Cross-Reactivity Profiling
If the pyrazine derivatives are designed to target a specific GPCR, assessing cross-reactivity against a panel of related and unrelated receptors is crucial. Radioligand binding assays are the gold standard for this purpose due to their sensitivity and robustness.[12][13][14][15]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Prepare cell membrane homogenates from cell lines individually expressing the target receptors of interest.
-
-
Assay Setup:
-
In a 96-well filter plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., ³H-labeled antagonist), and varying concentrations of the unlabeled test compound (Derivative A or B).[13]
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 90 minutes) to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of the plate through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.[14]
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
-
Signal Detection:
-
Dry the filter mat and add scintillation cocktail.
-
Count the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
The amount of radioactivity is proportional to the amount of radioligand bound. The test compound will compete with the radioligand, reducing the signal.
-
Plot the data as percent specific binding versus the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).[12]
-
Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
-
Comparative Data Presentation
Clear, quantitative data is essential for comparing the selectivity profiles of different derivatives. The following tables present hypothetical data for two this compound derivatives ("Derivative A" and "Derivative B") against a primary target and a panel of off-targets.
Table 1: Kinase Selectivity Profile
Screening performed at 1 µM compound concentration. Data expressed as Percent Inhibition.
| Kinase Target | Derivative A (% Inhibition) | Derivative B (% Inhibition) |
| Primary Target (e.g., CDK2) | 98.2 | 95.5 |
| CDK5 | 85.1 | 45.3 |
| GSK3β | 62.5 | 15.8 |
| ROCK1 | 41.3 | 8.1 |
| PKA | 12.0 | 3.5 |
| SRC | 5.4 | < 2.0 |
| EGFR | < 2.0 | < 2.0 |
Interpretation: This data shows that while both derivatives are potent inhibitors of the primary target (CDK2), Derivative B is significantly more selective. Derivative A shows considerable cross-reactivity with other CDKs (CDK5) and GSK3β, which could lead to off-target effects.[16]
Table 2: GPCR Binding Affinity Profile
Data expressed as binding affinity (Kᵢ) in nM. A lower value indicates higher affinity.
| Receptor Target | Derivative A (Kᵢ, nM) | Derivative B (Kᵢ, nM) |
| Primary Target (e.g., A₂ₐR) | 15 | 22 |
| A₁R | 45 | > 10,000 |
| A₃R | 8,500 | > 10,000 |
| D₂R | > 10,000 | > 10,000 |
| 5-HT₂ₐR | 1,200 | > 10,000 |
Interpretation: This profile demonstrates the superior selectivity of Derivative B . Derivative A binds to the related A₁ adenosine receptor with only a 3-fold selectivity over its primary target (A₂ₐR). In contrast, Derivative B shows over 450-fold selectivity, making it a much cleaner pharmacological tool.[7]
Causality and Self-Validation
Why use a broad panel? Initial screening against a large, diverse panel of targets is a crucial step to uncover unexpected off-target interactions.[11][17] This unbiased approach prevents "target-myopia" and provides a more realistic assessment of a compound's behavior in a complex biological system.[18]
Why use orthogonal assays? A self-validating protocol relies on confirming key findings with different experimental methods.[19] For instance, if a cross-reactivity "hit" is identified in a biochemical enzyme inhibition assay, it should be confirmed with a biophysical binding assay (like Differential Scanning Fluorimetry - DSF) or a cell-based assay that measures downstream signaling.[10][19] This ensures the observed effect is not an artifact of a particular assay format.
Orthogonal Assay Confirmation Workflow
Caption: Workflow for orthogonal validation of off-target hits.
Conclusion and Recommendations
The systematic evaluation of cross-reactivity is a non-negotiable component of drug discovery. This guide outlines a robust, multi-tiered strategy for characterizing the selectivity of novel this compound derivatives.
Based on the illustrative data:
-
Derivative B demonstrates a superior selectivity profile compared to Derivative A in both kinase and GPCR contexts. Its minimal off-target activity makes it a more promising candidate for further development.
-
Derivative A exhibits significant cross-reactivity, which would likely lead to undesirable side effects.[16] Further medicinal chemistry efforts would be required to engineer out these off-target interactions while retaining on-target potency.
Researchers are urged to employ a combination of broad panel screening and orthogonal validation assays to build a comprehensive and reliable selectivity profile. This rigorous, data-driven approach is the most effective way to identify and advance drug candidates with the highest potential for safety and therapeutic success.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. aganitha.ai [aganitha.ai]
- 7. fiveable.me [fiveable.me]
- 8. azolifesciences.com [azolifesciences.com]
- 9. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Kinase Selectivity Profiling System: General Panel Protocol [promega.jp]
- 12. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. Receptor-Ligand Binding Assays [labome.com]
- 16. Drug Activity and Drug Specificity [sigmaaldrich.com]
- 17. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Pyrazine Carboxylic Acids: From Classical Oxidations to Modern Catalytic Routes
This guide provides an in-depth comparison of synthetic methodologies for producing pyrazine carboxylic acids, essential scaffolds in the pharmaceutical and agrochemical industries. We move beyond simple protocol listings to dissect the underlying chemical principles, offering researchers, scientists, and drug development professionals a clear rationale for methodological choices. Our focus is on contrasting traditional, often harsh, synthesis routes with modern, more efficient, and sustainable alternatives, supported by experimental data and detailed protocols.
The Enduring Importance of Pyrazine Carboxylic Acids
The pyrazine ring is a privileged scaffold in medicinal chemistry. Its derivatives are known for a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] Perhaps the most notable example is Pyrazinamide (PZA), a first-line medication for the treatment of tuberculosis.[3][4] PZA is a prodrug that is converted in vivo to its active form, pyrazinoic acid (POA), which disrupts membrane transport and fatty acid synthesis in Mycobacterium tuberculosis.[3][5] The critical role of the pyrazine carboxylic acid moiety in such drugs necessitates robust, efficient, and scalable synthetic routes.
Classical Synthesis Routes: The Foundation
Traditional methods for synthesizing pyrazine carboxylic acids have been reliable workhorses but often come with significant drawbacks, including harsh reaction conditions, the use of hazardous reagents, and challenges in purification.
One of the most established methods involves the direct oxidation of an alkyl group (typically methyl) on the pyrazine ring.
-
Mechanism & Rationale: This approach leverages the relative stability of the aromatic pyrazine ring to strong oxidizing agents. Reagents like potassium permanganate (KMnO₄) or concentrated nitric acid are used to oxidize the alkyl side chain to a carboxylic acid.[6][7] The reaction proceeds through a series of oxidative steps, ultimately cleaving the C-H bonds of the alkyl group to form the carboxylate.
-
Advantages: The primary advantage is the use of readily available and inexpensive starting materials, such as 2-methylpyrazine.
-
Limitations & Field Insights: This method is notoriously challenging. The strong oxidizing conditions can lead to ring degradation, resulting in low yields. The reactions often require high temperatures and produce significant amounts of hazardous waste (e.g., manganese dioxide from KMnO₄), making them environmentally unfriendly and difficult to scale up safely due to the risk of explosion.[6][7]
Another common pathway begins with a pyrazine carrying a nitrile (-CN) or amide (-CONH₂) group, which is then hydrolyzed to the carboxylic acid.
-
Mechanism & Rationale: This route involves the nucleophilic attack of water or hydroxide on the carbon of the nitrile or amide, typically under acidic or basic conditions. For instance, the hydrolysis of pyrazinamide (PZA) to pyrazinoic acid (POA) is a straightforward and frequently used laboratory-scale synthesis.[8]
-
Advantages: When the starting nitrile or amide is accessible, this can be a high-yielding and clean reaction.
-
Limitations & Field Insights: The synthesis of the initial pyrazine nitrile or amide can be multi-step itself. Furthermore, the strongly acidic or basic conditions required for hydrolysis may not be compatible with other sensitive functional groups on the molecule, limiting its substrate scope.
Caption: Workflow for classical synthesis routes to pyrazinoic acid.
Benchmarking New Synthesis Routes: A Move Towards Efficiency and Sustainability
Recent advancements have focused on overcoming the limitations of classical methods. These new routes offer milder conditions, higher yields, and improved safety and environmental profiles.
The use of enzymes as catalysts represents a significant step forward in green chemistry.[9][10] Lipases and amidases have shown great promise in the synthesis of pyrazine carboxamides and, by extension, the parent acids.
-
Mechanism & Rationale: Enzymes offer unparalleled selectivity under mild conditions (ambient temperature and pressure, neutral pH). For example, Lipozyme® TL IM, a lipase from Thermomyces lanuginosus, can catalyze the amidation of pyrazine esters with various amines in high yields. This enzymatic process avoids the need for harsh coupling agents or corrosive reagents. Similarly, amidases can be used for the direct biotransformation of amides like PZA.[11]
-
Advantages: This approach is highly sustainable, utilizing biodegradable catalysts and often requiring less hazardous solvents. The reactions are typically very clean, simplifying product purification.
-
Limitations & Field Insights: Enzyme stability, substrate scope, and the cost of the biocatalyst can be limiting factors. However, the development of immobilized enzymes and continuous-flow systems is mitigating these challenges, making biocatalysis increasingly viable for industrial applications.[12]
This modern approach involves the formation of pyrazines from simpler precursors through C-N bond formation, driven by a transition metal catalyst.
-
Mechanism & Rationale: A notable example is the use of manganese pincer complexes to catalyze the dehydrogenative self-coupling of 2-aminoalcohols to form 2,5-disubstituted pyrazines.[13] This process is highly atom-economical, generating only hydrogen gas and water as byproducts. While this specific example doesn't directly yield the carboxylic acid, it showcases a powerful strategy for building the pyrazine core, which can then be functionalized.
-
Advantages: This method is atom-economical and environmentally benign. It starts from simple, readily available building blocks.
-
Limitations & Field Insights: The synthesis and cost of the catalyst can be a concern. The direct installation of a carboxylic acid group via this method is not yet well-established and would likely require a subsequent oxidation step, albeit potentially on a more functionalized and less volatile substrate than methylpyrazine.
Directly converting a C-H bond on the pyrazine ring to a C-COOH bond is the ultimate goal in terms of synthetic efficiency. While still an emerging area for pyrazines specifically, C-H activation is a revolutionary tool in modern organic synthesis.[14][15][16]
-
Mechanism & Rationale: This strategy uses a transition metal catalyst (e.g., Palladium, Rhodium) to selectively activate a specific C-H bond on the pyrazine ring, allowing for subsequent carboxylation using CO₂ or another carboxylating agent. The selectivity is often achieved through the use of a directing group.
-
Advantages: C-H activation eliminates the need for pre-functionalized starting materials (like a methyl or nitrile group), drastically shortening synthetic sequences and reducing waste.
-
Limitations & Field Insights: Achieving high regioselectivity on a heteroaromatic ring like pyrazine can be challenging due to the presence of multiple C-H bonds and the coordinating nitrogen atoms. Catalyst poisoning and turnover are also significant hurdles to overcome. While powerful, this remains a frontier method for this specific application.[17]
Caption: Workflows for modern and emerging synthesis routes.
Quantitative Performance Comparison
The choice of a synthetic route is ultimately guided by its performance metrics. The table below summarizes key data points for the discussed methodologies.
| Synthesis Route | Key Reagents/Catalyst | Temp. (°C) | Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Classical Oxidation | KMnO₄, HNO₃ | >100 | 4-12 h | 20-50% | Inexpensive reagents.[6] | Harsh conditions, low yield, hazardous waste, explosion risk.[6][7] |
| Classical Hydrolysis | NaOH, H₂SO₄ | 80-110 | 2-6 h | >90% | High yield if starting material is available.[8] | Limited substrate scope, harsh pH. |
| Biocatalysis (Flow) | Lipozyme® TL IM | 45 | 20 min | ~92% | Mild, fast, high yield, green solvent, sustainable.[12] | Enzyme cost and stability, limited to ester/amide routes. |
| Biocatalysis (Batch) | Lipozyme® TL IM | 45 | 17 h | ~74% | Mild, green solvent, sustainable.[12] | Long reaction time compared to flow. |
| Dehydrogenative Coupling | Mn Pincer Complex | 110-130 | 12-24 h | 40-95% | Atom-economical, builds core from simple units.[13] | Does not directly yield the acid, catalyst cost. |
Experimental Protocol: Biocatalytic Synthesis of N-benzylpyrazinamide via Continuous-Flow
This protocol is adapted from a greener synthesis approach and demonstrates a state-of-the-art method for producing pyrazine amides, which can be subsequently hydrolyzed to the corresponding carboxylic acid if desired.
Objective: To synthesize N-benzylpyrazinamide from methyl pyrazine-2-carboxylate and benzylamine using an immobilized lipase catalyst in a continuous-flow system.
Materials:
-
Methyl pyrazine-2-carboxylate
-
Benzylamine
-
tert-Amyl alcohol (solvent)
-
Lipozyme® TL IM (immobilized lipase)
-
Packed-bed reactor column (e.g., 870 mg enzyme)
-
Two syringe pumps
-
Back pressure regulator
-
Heating system for the column
Procedure:
-
Feed Preparation:
-
Feed 1: Prepare a solution of methyl pyrazine-2-carboxylate (e.g., 5 mmol) in 10 mL of tert-amyl alcohol.
-
Feed 2: Prepare a solution of benzylamine (e.g., 15 mmol, 3 equivalents) in 10 mL of tert-amyl alcohol.
-
-
System Setup:
-
Assemble the continuous-flow system, ensuring the packed-bed reactor containing Lipozyme® TL IM is properly installed.
-
Set the column temperature to 45 °C.
-
-
Reaction Execution:
-
Pump Feed 1 and Feed 2 into a T-mixer before the reactor column at a combined flow rate calculated to achieve the desired residence time. For a 20-minute residence time, a typical flow rate would be 31.2 µL/min.
-
Continuously collect the reaction output after it passes through the back pressure regulator.
-
-
Work-up and Analysis:
-
The solvent (tert-amyl alcohol) from the collected fractions is removed under reduced pressure.
-
The resulting crude product can be purified via column chromatography or recrystallization.
-
Characterize the final product (N-benzylpyrazinamide) using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Rationale for Choices:
-
tert-Amyl Alcohol: Chosen as a "greener" solvent with a suitable hydrophobicity (log P) to maintain enzyme activity.
-
Continuous-Flow: This setup dramatically reduces reaction time from many hours in a batch reactor to mere minutes, while also improving heat and mass transfer, leading to higher efficiency and easier scalability.[12]
-
Immobilized Enzyme: Using an immobilized catalyst allows for easy separation from the product stream and enables catalyst recycling, which is crucial for process economy.
Conclusion and Future Outlook
The synthesis of pyrazine carboxylic acids is evolving from reliance on brute-force classical methods to the adoption of elegant, efficient, and sustainable catalytic strategies. While oxidation and hydrolysis routes remain useful for specific applications, particularly on a small scale, they are being superseded by greener alternatives. Biocatalysis, especially when coupled with continuous-flow technology, offers a compelling, industrially viable path forward with high yields, mild conditions, and a minimal environmental footprint.[12]
Looking ahead, the development of practical C-H activation and carboxylation methods for the pyrazine core represents the next major frontier. Achieving this would provide the most direct and atom-economical route to this vital class of compounds, further revolutionizing their production for the pharmaceutical and related industries.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN106220574A - A kind of preparation method of pyrazine carboxylic acid - Google Patents [patents.google.com]
- 7. Preparation method of pyrazine carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. tandfonline.com [tandfonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available 3,5-Dimethylpyrazine-2-carboxylic Acid
For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is not merely a matter of compliance but a cornerstone of experimental reproducibility and the integrity of final compounds. 3,5-Dimethylpyrazine-2-carboxylic acid is a key heterocyclic building block in the synthesis of various pharmacologically active agents. Its isomeric and process-related impurities can have significant downstream effects, making a robust purity assessment protocol essential. This guide provides an in-depth comparison of analytical methodologies for evaluating the purity of commercially available this compound, complete with experimental protocols and data interpretation insights.
The Critical Role of Purity for this compound
The isomeric purity of this compound is of paramount importance. Common synthesis routes can often lead to the formation of other isomers, such as 3,6-dimethylpyrazine-2-carboxylic acid and 5,6-dimethylpyrazine-2-carboxylic acid[1][2]. These isomers, having similar physical properties, can be challenging to separate and may interfere with desired reactions or introduce unintended biological activity in downstream applications. Furthermore, residual starting materials, solvents, and byproducts from the synthetic process can also compromise the quality of the final product. Therefore, a multi-pronged analytical approach is necessary to ensure the identity and purity of this critical reagent.
Comparative Analysis of Purity Assessment Methodologies
A comprehensive purity assessment should not rely on a single analytical technique. Instead, a combination of chromatographic and spectroscopic methods, along with a classical titrimetric assay, provides a holistic view of the sample's quality.
| Analytical Technique | Principle | Information Gained | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation based on polarity. | Quantitative assessment of organic impurities, including isomers. | High resolution, widely available, suitable for non-volatile compounds.[3] | Requires that impurities have a UV chromophore for detection.[3] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Chromatographic separation based on boiling point and mass-to-charge ratio. | Identification and quantification of volatile and semi-volatile impurities. Provides structural information. | High sensitivity and specificity.[3] | Not suitable for non-volatile or thermally labile compounds.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Unambiguous structural confirmation and identification of impurities. Quantitative NMR (qNMR) for purity determination. | Provides detailed structural information. qNMR offers high accuracy without the need for a reference standard of the impurity. | Lower sensitivity compared to chromatographic methods for trace impurities. |
| Acid-Base Titration | Neutralization reaction between the carboxylic acid and a standardized base. | Determination of the total acid content (assay). | Simple, inexpensive, and provides a direct measure of the acidic functional group.[4][5] | Non-specific; titrates any acidic impurity present.[6] |
Experimental Protocols
The following protocols are designed to be self-validating, with each technique providing complementary information to build a comprehensive purity profile.
High-Performance Liquid Chromatography (HPLC) for Isomeric and Organic Impurity Profiling
Rationale: HPLC with UV detection is the workhorse for quantifying known and unknown organic impurities in non-volatile compounds like this compound. A gradient elution method is often necessary to resolve closely related isomers and other potential impurities with differing polarities.
Experimental Workflow: HPLC Purity Assessment
Caption: Workflow for HPLC purity analysis of this compound.
Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
-
Standard and Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard and sample into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This yields a concentration of approximately 1 mg/mL.
-
Filter the solutions through a 0.45 µm syringe filter before injection.[3]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.[3]
-
Detection Wavelength: 254 nm.[3]
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Hold at 50% A, 50% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
-
Purity Calculation: The purity is determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.[3]
¹H and ¹³C NMR Spectroscopy for Structural Confirmation and Impurity Identification
Rationale: NMR spectroscopy provides an unambiguous structural confirmation of the main component and can identify and quantify impurities with different chemical structures. ¹H NMR is particularly useful for detecting residual solvents and other proton-containing impurities.
Experimental Workflow: NMR Analysis
Caption: Workflow for NMR-based structural analysis and impurity identification.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) in a clean, dry NMR tube.
-
Data Acquisition:
-
Data Analysis:
-
Compare the acquired spectra with reference spectra or literature data to confirm the identity of the main component.
-
Integrate all signals in the ¹H NMR spectrum. The presence of unexpected signals may indicate impurities. The integration values can be used for quantification relative to the main component.
-
Analyze the ¹³C NMR spectrum for any additional signals that would suggest the presence of carbon-containing impurities.
-
Acid-Base Titration for Assay Determination
Rationale: A simple acid-base titration provides a reliable, cost-effective method for determining the total acid content, which serves as a direct measure of the purity of the carboxylic acid.[4][5] This method is particularly useful for confirming the overall purity value obtained from chromatographic methods.
Protocol:
-
Titrant Preparation and Standardization: Prepare and standardize a 0.1 M solution of sodium hydroxide (NaOH) against a primary standard such as potassium hydrogen phthalate (KHP).
-
Sample Preparation: Accurately weigh approximately 200 mg (0.200 g) of this compound into a 125 mL Erlenmeyer flask.[5]
-
Titration Procedure:
-
Dissolve the sample in a suitable solvent (e.g., 50 mL of a 1:1 mixture of ethanol and water).
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with the standardized 0.1 M NaOH solution until a persistent faint pink endpoint is observed.[4]
-
Record the volume of NaOH solution used.
-
-
Calculation:
-
Purity (%) = (V × M × FW) / (W × 10)
-
V = volume of NaOH used (mL)
-
M = Molarity of NaOH solution
-
FW = Formula weight of this compound (152.15 g/mol )
-
W = Weight of the sample (g)
-
-
Illustrative Comparative Data
The following table presents hypothetical purity assessment data for this compound from three different commercial suppliers to illustrate how the data from the described methods can be compared.
| Parameter | Supplier A | Supplier B | Supplier C |
| Appearance | White to off-white crystalline powder | White crystalline powder | Yellowish powder |
| HPLC Purity (Area %) | 99.2% | 99.8% | 97.5% |
| Major Impurity (HPLC) | Isomer (3,6-dimethyl) at 0.5% | Unknown impurity at 0.1% | Isomer (3,6-dimethyl) at 1.8% |
| ¹H NMR | Conforms to structure. Trace acetone detected. | Conforms to structure. No significant impurities detected. | Conforms to structure. Signals corresponding to the 3,6-isomer observed. |
| Assay by Titration | 99.1% | 99.9% | 97.8% |
| Overall Assessment | High purity, suitable for most applications. Contains a minor isomeric impurity. | Highest purity, recommended for sensitive applications. | Lower purity with significant isomeric impurity. May require purification before use. |
Conclusion and Recommendations
A thorough purity assessment of this compound is crucial for ensuring the reliability and reproducibility of research and development activities. No single analytical method is sufficient to provide a complete picture of a sample's purity. A combination of high-resolution chromatography (HPLC), definitive structural analysis (NMR), and a quantitative functional group assay (titration) is recommended.
-
For routine quality control , HPLC is an efficient method for quantifying isomeric and other organic impurities.
-
For initial characterization of a new batch or supplier , NMR spectroscopy is indispensable for unambiguous structural confirmation and identification of any unexpected impurities.
-
As an orthogonal check on purity , acid-base titration provides a reliable and independent measure of the total carboxylic acid content.
By employing this multi-faceted approach, researchers and drug development professionals can be confident in the quality of their starting materials, thereby safeguarding the integrity of their scientific endeavors.
References
Safety Operating Guide
Safe Disposal of 3,5-Dimethylpyrazine-2-carboxylic Acid: A Procedural Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3,5-Dimethylpyrazine-2-carboxylic acid. As a Senior Application Scientist, this guide is structured to provide not only procedural instructions but also the scientific rationale behind them, ensuring that researchers, scientists, and drug development professionals can manage this chemical waste with confidence and integrity. The procedures outlined are grounded in established safety protocols and regulatory standards to protect both laboratory personnel and the environment.
Disclaimer: An official Safety Data Sheet (SDS) for this compound was not available at the time of this writing. Therefore, the hazard assessment and subsequent disposal recommendations are based on the known properties of structurally similar compounds, such as 5-Methylpyrazine-2-carboxylic acid and 3,5-Dichloropyrazine-2-carboxylic acid, and general principles of chemical waste management.[1][2]
Part 1: Core Hazard Assessment and Immediate Safety Protocols
Understanding the potential hazards of a chemical is the bedrock of its safe handling and disposal. Based on analogous pyrazine derivatives, this compound should be treated as a hazardous substance.
Anticipated Hazard Profile
The primary hazards are associated with its potential toxicity and irritant properties, characteristic of many nitrogen-containing heterocyclic compounds and carboxylic acids.[2][3]
-
Health Hazards:
-
Acute Oral Toxicity: Likely harmful if swallowed.[2]
-
Skin Irritation: Expected to cause skin irritation upon direct contact.[2]
-
Serious Eye Irritation/Damage: Expected to cause serious eye irritation or damage.[1][2][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2][3]
-
-
Environmental Hazards: Pyrazine derivatives may be harmful to aquatic life and should not be released into the environment.[5]
-
Chemical Hazards: As a carboxylic acid, it will react with bases in a neutralization reaction.[6][7] During combustion, it may produce toxic nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[8][9]
Required Personal Protective Equipment (PPE)
To mitigate exposure risks during handling and disposal, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[8][10] | Protects against splashes and accidental eye contact, preventing serious irritation. |
| Skin Protection | Chemically resistant gloves (e.g., Nitrile rubber) and a lab coat. Ensure gloves are intact and of a suitable thickness.[10] | Prevents skin irritation and potential absorption. |
| Respiratory Protection | Use only in a well-ventilated area or chemical fume hood. If dust or aerosols may be generated, a NIOSH/MSHA-approved respirator is required.[2][8][10] | Minimizes the risk of inhaling irritating particles. |
Immediate First Aid Measures
In the event of accidental exposure, immediate action is critical.
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
-
After Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][4]
-
After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or physician immediately.[1][11]
Part 2: Chemical Waste Management and Disposal Workflow
The disposal of this compound must adhere to federal, state, and local environmental regulations. In the United States, this falls under the purview of the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[12][13]
Waste Characterization
Any discarded this compound, including contaminated labware and spill cleanup materials, must be classified as hazardous waste. This classification is based on its likely toxic characteristics as defined in 40 CFR § 261.3.[4]
Key Principle: Never dispose of this chemical down the drain or in regular trash.[5][12] Improper disposal can lead to environmental contamination and significant legal penalties.[12]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal route.
Caption: Decision workflow for the disposal of this compound.
Part 3: Detailed Disposal Protocols
Follow the appropriate protocol based on the decision workflow above. All operations involving the transfer or treatment of this chemical should be performed inside a certified chemical fume hood.
Protocol A: On-Site Neutralization (For Small Laboratory Quantities)
This protocol is appropriate only for small quantities (e.g., <5 grams) and where institutional policy permits the neutralization of acidic waste.[14] The process converts the carboxylic acid into a carboxylate salt, which is generally less hazardous.[6][7]
Causality: The acidic proton on the carboxylic acid group readily reacts with a weak base, such as sodium bicarbonate, to form a salt, water, and carbon dioxide gas.[6] This deactivates the corrosivity characteristic and increases its water solubility, facilitating disposal.
Step-by-Step Methodology:
-
Preparation:
-
Don all required PPE (safety goggles, lab coat, nitrile gloves).
-
Place a large beaker (at least 10x the volume of the acid solution) containing a magnetic stir bar on a stir plate inside a chemical fume hood.
-
Slowly dissolve the this compound waste in a minimal amount of water or a water/ethanol mixture. If the waste is already in solution, proceed to the next step.
-
-
Neutralization:
-
Begin stirring the acidic solution.
-
Prepare a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).
-
Slowly and carefully add the basic solution to the stirring acidic solution using a pipette or dropping funnel. Expect effervescence (gas evolution) as CO₂ is produced. Add the base in small increments to control the reaction rate and prevent foaming over.
-
Continue adding the base until gas evolution ceases.
-
-
pH Verification:
-
Once the reaction appears complete, use a pH meter or pH paper to test the solution.
-
The target pH should be between 6.0 and 8.0.[15] If the solution is still acidic, continue to add base dropwise until the target pH is reached.
-
-
Final Disposal:
-
Once neutralized, consult your institution's and local wastewater regulations. In many cases, this neutralized aqueous solution can be poured down the sanitary sewer with copious amounts of running water (at least a 20-fold excess).[16]
-
Document the neutralization and disposal event in your laboratory records.
-
Protocol B: Collection for Professional Disposal
This is the mandatory protocol for larger quantities of waste or at institutions that do not permit on-site neutralization.
Step-by-Step Methodology:
-
Waste Accumulation:
-
Labeling:
-
The container must be clearly and accurately labeled at all times. The label must include:
-
-
Storage:
-
Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation and under the control of laboratory personnel.[16][17]
-
Ensure the SAA is in a secondary containment tray to manage potential leaks.
-
Do not mix this waste with other waste streams, especially incompatible chemicals like strong oxidizing agents.[8][11]
-
-
Disposal:
-
Once the container is full or has been in storage for the maximum allowed time (typically 6-12 months, check your institutional policy), arrange for its disposal.[13][16]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[10][18]
-
Complete all required waste manifest documentation provided by the disposal service.
-
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. aksci.com [aksci.com]
- 5. axxence.de [axxence.de]
- 6. m.youtube.com [m.youtube.com]
- 7. 25.4 Ionization and Neutralization of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.fi [fishersci.fi]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. danielshealth.com [danielshealth.com]
- 13. epa.gov [epa.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. How to Neutralize Acid: Effective Ways (2024) [ryzechemie.com]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 17. MedicalLab Management Magazine [medlabmag.com]
- 18. epa.gov [epa.gov]
Personal protective equipment for handling 3,5-Dimethylpyrazine-2-carboxylic acid
An In-Depth Guide to Personal Protective Equipment for Handling 3,5-Dimethylpyrazine-2-carboxylic Acid
As a Senior Application Scientist, my foremost priority is to foster a culture of safety that empowers researchers to conduct their work with confidence and precision. This guide moves beyond a simple checklist, offering a detailed operational plan for the safe handling of this compound. We will explore the causality behind each safety recommendation, ensuring that every protocol is a self-validating system for minimizing risk. While specific toxicological data for this compound is limited, its structure as a heterocyclic carboxylic acid and its solid, powdered form dictate a stringent approach based on established principles for handling hazardous powders and acidic compounds.[1][2]
Hazard Assessment and Core Safety Principles
This compound is a solid organic compound. Based on data from structurally similar pyrazine and carboxylic acid derivatives, we must assume it poses the following risks until proven otherwise:
-
Skin Irritation: Carboxylic acids can cause skin irritation upon contact.[3][4]
-
Serious Eye Irritation: The compound, particularly as a fine powder, can cause significant eye irritation or damage.[3][4][5]
-
Respiratory Irritation: Inhalation of airborne dust can lead to irritation of the respiratory tract.[3][4]
The cornerstone of laboratory safety is the Hierarchy of Controls . Personal Protective Equipment (PPE) is the final line of defense, employed after engineering and administrative controls have been implemented.
-
Engineering Controls: The primary method for controlling exposure to hazardous powders is to handle them within a certified chemical fume hood or a powder containment enclosure.[7][8] This physically removes airborne particles from the user's breathing zone.
-
Administrative Controls: Establishing designated work areas, providing thorough training, and implementing safe work practices (e.g., never working alone with hazardous chemicals) are critical.[1][9]
Mandatory Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all procedures involving this compound. The selection is based on mitigating the anticipated hazards of skin, eye, and respiratory contact.
| Hazard Category | Potential Risk | Recommended Personal Protective Equipment (PPE) |
| Respiratory | Inhalation of airborne powder causing respiratory tract irritation.[3] | Primary: Work within a certified chemical fume hood.[8] Secondary: If engineering controls are insufficient, a NIOSH-approved N95 respirator (or higher) is required to filter dust particles.[3][10] |
| Eye & Face | Powder or solution causing serious eye irritation or chemical burns.[4][5] | Minimum: ANSI Z.87.1-compliant safety glasses with side shields.[3] Recommended: Chemical splash goggles for a superior seal.[11] A face shield worn over goggles is required when handling larger quantities (>10g) or when there is a significant splash risk.[3][10] |
| Hand | Direct skin contact causing irritation or absorption. | Minimum: Disposable nitrile gloves.[11][12] Inspect for defects before use and remove immediately upon contamination. For prolonged handling or immersion, heavier nitrile or butyl rubber gloves should be considered.[13] |
| Body & Foot | Contamination of skin and personal clothing. | A fully buttoned, long-sleeved laboratory coat.[14] Full-length pants and fully enclosed, chemical-resistant shoes are required at all times in the laboratory.[3][14] |
Operational and Disposal Plan: A Step-by-Step Guide
Adherence to a strict operational workflow is essential for minimizing exposure and ensuring safety.
Part A: Preparation and Donning PPE
-
Designate Area: Cordon off a specific area for the work, preferably the interior of a chemical fume hood.[3] Cover the work surface with absorbent bench paper.[1]
-
Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly before beginning any work.
-
Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, glassware, and labeled waste containers, before handling the chemical.[3]
-
Don PPE: Put on protective equipment in the following order: i. Lab coat (fully buttoned). ii. Chemical splash goggles and face shield (if required). iii. Respirator (if required, ensure proper fit). iv. Nitrile gloves (pull cuffs over the sleeves of the lab coat).[11]
Part B: Safe Handling Workflow
This workflow diagram illustrates the critical decision points and actions for safely handling the compound.
References
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. safety.duke.edu [safety.duke.edu]
- 8. uwlax.edu [uwlax.edu]
- 9. gz-supplies.com [gz-supplies.com]
- 10. leelinework.com [leelinework.com]
- 11. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 12. Nitrile Gloves Chemical Resistance Guide - Bergamot [bergamot.com.my]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
